molecular formula C22H36FeP2 B8757409 1,1'-Bis(DI-I-propylphosphino)ferrocene

1,1'-Bis(DI-I-propylphosphino)ferrocene

Cat. No.: B8757409
M. Wt: 418.3 g/mol
InChI Key: IDLVJIDYJDJHOI-UHFFFAOYSA-N
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Description

1,1'-Bis(DI-I-propylphosphino)ferrocene is a useful research compound. Its molecular formula is C22H36FeP2 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H36FeP2

Molecular Weight

418.3 g/mol

IUPAC Name

cyclopenta-1,3-dien-1-yl-di(propan-2-yl)phosphane;iron(2+)

InChI

InChI=1S/2C11H18P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*5-10H,1-4H3;/q2*-1;+2

InChI Key

IDLVJIDYJDJHOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=CC=C[CH-]1)C(C)C.CC(C)P(C1=CC=C[CH-]1)C(C)C.[Fe+2]

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Structural Analysis of 1,1'-Bis(di-i-propylphosphino)ferrocene (dippf)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bis(di-i-propylphosphino)ferrocene, commonly abbreviated as dippf, is an organometallic compound featuring a ferrocene (B1249389) backbone with di-i-propylphosphino substituents on each cyclopentadienyl (B1206354) ring. This bulky and electron-rich phosphine (B1218219) ligand has garnered significant interest in the field of catalysis, particularly in cross-coupling reactions, due to its unique steric and electronic properties. This technical guide provides a comprehensive structural analysis of dippf, consolidating key spectroscopic and synthetic data to support its application in research and development.

Molecular Structure and Spectroscopic Data

The structural integrity and purity of dippf are paramount for its successful application. The following sections and tables summarize the key quantitative data from spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 31P NMR Spectroscopic Data

ParameterValueSolvent
Chemical Shift (δ)-1.27 ppmNot Specified

Data sourced from a study on related ferrocene phosphine ligands.

Table 2: Expected 1H NMR Resonances

AssignmentExpected Chemical Shift Range (ppm)Multiplicity
Cyclopentadienyl protons (C₅H₄)4.0 - 4.5Multiplets
Methine protons (-CH(CH₃)₂)2.0 - 2.5Septet
Methyl protons (-CH(CH₃)₂)1.0 - 1.5Doublet

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The cyclopentadienyl protons are expected to show complex splitting patterns due to coupling with both protons and phosphorus nuclei.

A general workflow for the characterization of dippf is outlined below:

G Experimental Workflow for dippf Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis of dippf Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 31P) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Structure Structure Confirmation NMR->Structure MS->Structure Xray->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for dippf synthesis and structural verification.

Crystallographic Data

To date, a definitive crystal structure of the free this compound ligand has not been widely reported in publicly accessible crystallographic databases. However, the crystal structures of numerous metal complexes incorporating the dippf ligand have been determined. Analysis of these complexes provides valuable insights into the conformational flexibility and coordination behavior of the dippf ligand.

Experimental Protocols

General Synthesis Protocol for this compound

This protocol is based on the well-established method of dilithiation of ferrocene followed by quenching with an electrophilic phosphorus source.

Materials:

Procedure:

  • Dilithiation of Ferrocene:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ferrocene in anhydrous diethyl ether or THF.

    • Add TMEDA (approximately 2.2 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add n-butyllithium (2.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The formation of the orange precipitate of 1,1'-dilithioferrocene-TMEDA adduct indicates successful lithiation.

  • Phosphination:

    • Cool the suspension of 1,1'-dilithioferrocene to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of chlorodiisopropylphosphine (2.2 equivalents) in anhydrous diethyl ether or THF dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of degassed water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purification is typically achieved by recrystallization from a suitable solvent such as methanol (B129727) or ethanol (B145695) to afford this compound as a crystalline solid.

The logical relationship for the synthesis is depicted in the following diagram:

G Synthetic Pathway for dippf Ferrocene Ferrocene Dilithioferrocene 1,1'-Dilithioferrocene (TMEDA adduct) Ferrocene->Dilithioferrocene + 2.2 eq n-BuLi + 2.2 eq TMEDA dippf This compound (dippf) Dilithioferrocene->dippf + 2.2 eq i-Pr2PCl

Caption: Key steps in the synthesis of dippf.

Conclusion

This compound is a valuable ligand in catalysis, and a thorough understanding of its structural and spectroscopic properties is essential for its effective use. While a complete crystallographic dataset for the free ligand is not yet publicly available, the provided NMR data and a reliable synthetic approach offer a solid foundation for researchers. Future work should focus on obtaining single crystals of dippf to fully elucidate its solid-state structure, which will undoubtedly contribute to a deeper understanding of its catalytic activity and inform the design of new and improved catalytic systems.

An In-depth Technical Guide to the Synthesis and Purification of 1,1'-Bis(di-i-propylphosphino)ferrocene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis and purification of 1,1'-Bis(di-i-propylphosphino)ferrocene (dippf), a valuable phosphine (B1218219) ligand in the field of homogeneous catalysis. The methodologies presented are based on established protocols for analogous ferrocene-based phosphine ligands, offering a robust framework for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organometallic compound featuring a ferrocene (B1249389) backbone with di-isopropylphosphino groups attached to each cyclopentadienyl (B1206354) ring. Its steric bulk and electron-donating properties make it an effective ligand for various transition metal-catalyzed cross-coupling reactions.[1][2] The synthesis of dippf typically involves the dilithiation of ferrocene followed by electrophilic quenching with chlorodiisopropylphosphine (B1205602). Subsequent purification is crucial to remove unreacted starting materials and byproducts, yielding a high-purity product suitable for catalytic applications.

Synthesis of this compound

The primary synthetic route to this compound is a one-pot reaction involving the dilithiation of ferrocene, followed by reaction with an appropriate chlorophosphine.

Chemical Reaction Pathway

The synthesis proceeds via a two-step mechanism within a single pot:

  • Dilithiation of Ferrocene: Ferrocene is treated with a strong organolithium base, typically n-butyllithium, in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to direct the lithiation to both cyclopentadienyl rings.

  • Electrophilic Quench: The resulting 1,1'-dilithioferrocene is then reacted with chlorodiisopropylphosphine to form the desired product.

Synthesis_Pathway Chemical Synthesis of this compound Ferrocene Ferrocene Dilithioferrocene 1,1'-Dilithioferrocene Ferrocene->Dilithioferrocene + 2 n-BuLi, TMEDA ___________________ Ether, RT DiPPF This compound Dilithioferrocene->DiPPF + 2 ClP(i-Pr)2 ___________________ -78 °C to RT Workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Dissolve Ferrocene and TMEDA in Ether B Dilithiation with n-BuLi A->B C Quench with Chlorodiisopropylphosphine B->C D Aqueous Workup C->D E Crude Product D->E Solvent Removal F Recrystallization or Column Chromatography E->F G Pure Product F->G H Characterization (NMR, MS, etc.) G->H

References

An In-depth Technical Guide to the Electronic and Steric Properties of the DiPPF Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bis(diisopropylphosphino)ferrocene, commonly known as DiPPF, is a prominent member of the ferrocene-based diphosphine ligand family. These ligands have garnered significant attention in the fields of catalysis and materials science due to their unique structural and electronic characteristics. The ferrocene (B1249389) backbone imparts a rigid yet flexible framework, influencing the bite angle and overall steric bulk of the ligand. This, in turn, affects the coordination chemistry and catalytic activity of the resulting metal complexes. This technical guide provides a comprehensive overview of the electronic and steric properties of the DiPPF ligand, detailing experimental methodologies for their determination and presenting key spectroscopic and structural data.

Electronic Properties

The electronic nature of a phosphine (B1218219) ligand is a critical factor in determining the reactivity of its metal complexes. The electron-donating or -withdrawing ability of the ligand directly influences the electron density at the metal center, thereby affecting substrate activation and catalytic turnover. The primary method for quantifying the electronic properties of phosphine ligands is through the determination of Tolman's Electronic Parameter (TEP).

Tolman's Electronic Parameter (TEP)

Tolman's Electronic Parameter is an empirical measure of the electron-donating ability of a phosphine ligand. It is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a [LNi(CO)₃] complex using infrared (IR) spectroscopy. More electron-donating ligands lead to increased electron density on the nickel center, which results in stronger back-bonding to the carbonyl ligands. This increased back-donation weakens the C-O triple bond, causing a decrease in the ν(CO) stretching frequency.

Experimental Protocol for Determining Tolman's Electronic Parameter

The synthesis of the required Ni(CO)₃(phosphine) complex and its subsequent analysis are outlined below.

Synthesis of [Ni(CO)₃(DiPPF)]

Caution: Nickel tetracarbonyl [Ni(CO)₄] is extremely toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

  • Reaction Setup: In a glovebox, a solution of DiPPF in a suitable inert solvent (e.g., dichloromethane (B109758) or toluene) is prepared.

  • Reaction with Ni(CO)₄: A stoichiometric amount of nickel tetracarbonyl is added dropwise to the DiPPF solution at room temperature. The reaction progress can be monitored by the evolution of carbon monoxide.

  • Isolation: The resulting [Ni(CO)₃(DiPPF)] complex is typically isolated by removal of the solvent under reduced pressure. The product should be handled under an inert atmosphere.

Infrared Spectroscopy

  • Sample Preparation: A solution of the synthesized [Ni(CO)₃(DiPPF)] complex is prepared in a suitable IR-transparent solvent (e.g., dichloromethane).

  • Data Acquisition: The infrared spectrum is recorded, focusing on the carbonyl stretching region (typically 2100-2000 cm⁻¹).

  • TEP Determination: The frequency of the A1 symmetric C-O stretching vibration is identified. This value represents the Tolman Electronic Parameter for the DiPPF ligand.

Steric Properties

The steric bulk of a ligand plays a crucial role in controlling the coordination environment around a metal center, influencing substrate accessibility, and dictating the selectivity of catalytic reactions. The primary parameter used to quantify the steric hindrance of a phosphine ligand is its cone angle.

Cone Angle

The cone angle (θ) is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric hindrance.

An experimentally determined cone angle for DiPPF is not explicitly available in the surveyed literature. However, it can be determined from the X-ray crystal structure of a metal-DiPPF complex.

Experimental Protocol for Determining Cone Angle via X-ray Crystallography

The determination of the cone angle requires a high-quality single crystal of a metal complex containing the DiPPF ligand.

Single Crystal Growth

  • Complex Synthesis: A suitable metal-DiPPF complex is synthesized. A common method involves reacting DiPPF with a metal precursor (e.g., PdCl₂(MeCN)₂) in an appropriate solvent.

  • Crystallization: Single crystals can be grown by various methods, including:

    • Slow Evaporation: A saturated solution of the complex is allowed to slowly evaporate, leading to the formation of crystals.

    • Vapor Diffusion: A solution of the complex is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the complex is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.

    • Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer, and diffraction data are collected, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

  • Cone Angle Calculation: The cone angle is calculated from the refined crystal structure using specialized software. The calculation involves defining the metal center as the vertex and the outermost atoms of the DiPPF ligand to define the base of the cone.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the structure and bonding of the DiPPF ligand and its complexes.

Spectroscopic DataFree DiPPF LigandCoordinated DiPPF Ligand (Example: [Pd(dippf)MeCl])
³¹P NMR (δ, ppm) ~ -15 to -20δ(Pₐ) = 40.4 (d), δ(Pₑ) = 20.9 (d)
¹H NMR (δ, ppm) Multiplets for isopropyl and cyclopentadienyl (B1206354) protonsShifted multiplets for isopropyl and cyclopentadienyl protons
¹³C NMR (δ, ppm) Resonances for isopropyl and cyclopentadienyl carbonsShifted resonances for isopropyl and cyclopentadienyl carbons
Infrared (cm⁻¹) C-H, C-C, and P-C stretching and bending vibrationsCharacteristic shifts in ligand vibrations upon coordination

Note: The ³¹P NMR chemical shift of the free DiPPF ligand can vary slightly depending on the solvent and concentration. The provided value is an approximation based on typical values for similar phosphine ligands. The data for the coordinated ligand is for a specific palladium complex and will vary for other metal centers and coordination environments.

Catalytic Application and Workflow

The DiPPF ligand has been successfully employed in various catalytic reactions. One notable example is the palladium-catalyzed polymerization of phenylacetylene. The proposed catalytic cycle provides a visual representation of the ligand's role in the transformation.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for Phenylacetylene Polymerization using a Pd-DiPPF Catalyst A [Pd(dippf)MeCl] B [Pd(dippf)Me(PhC≡CH)]⁺ A->B + PhC≡CH - Cl⁻ C [Pd(dippf)(C≡CPh)(Me)(PhC≡CH)] B->C Oxidative Addition D [Pd(dippf)(C(=CHPh)C≡CPh)(Me)] C->D Migratory Insertion E [Pd(dippf)(-(CPh=CH)n-Me)]⁺ D->E + n(PhC≡CH) E->A Reductive Elimination + Cl⁻ F Polyphenylacetylene E->F Polymer Chain

Figure 1: Proposed Catalytic Cycle for Phenylacetylene Polymerization using a Pd-DiPPF Catalyst

The catalytic cycle begins with the active palladium species, which coordinates to a molecule of phenylacetylene. Subsequent oxidative addition and migratory insertion steps lead to the growth of the polymer chain. Reductive elimination regenerates the active catalyst, allowing the cycle to continue. The steric and electronic properties of the DiPPF ligand are crucial for stabilizing the various palladium intermediates and influencing the rate and selectivity of the polymerization process.

Conclusion

The DiPPF ligand possesses a unique combination of steric and electronic properties that make it a valuable tool in coordination chemistry and catalysis. While specific quantitative data for its Tolman electronic parameter and cone angle are not widely reported, the experimental protocols for their determination are well-established. The spectroscopic data and the catalytic cycle presented here provide a solid foundation for understanding the behavior of this important ligand. Further research to experimentally determine the precise electronic and steric parameters of DiPPF will undoubtedly contribute to the rational design of more efficient and selective catalysts for a wide range of chemical transformations.

Molecular formula and weight of 1,1'-Bis(di-i-propylphosphino)ferrocene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, synthesis, and applications of 1,1'-Bis(di-i-propylphosphino)ferrocene, a prominent phosphine (B1218219) ligand in modern synthetic chemistry.

Core Compound Data

This compound, commonly abbreviated as dippf, is an organophosphorus compound featuring a ferrocene (B1249389) backbone. This structure imparts unique steric and electronic properties, making it a highly effective ligand in various catalytic reactions.

ParameterValueReferences
Molecular Formula C22H36FeP2[1][2][3][4]
Molecular Weight 418.31 g/mol [1][2]
Appearance Orange-yellow powder[2]
Melting Point 50-52 °C[2]
CAS Number 97239-80-0[2]

Synthesis Protocol

A common method for the preparation of this compound involves the reaction of ferrocene with diisopropylphosphine (B1583860) oxide in the presence of a boron trifluoride ether solution, followed by a reduction step.

Experimental Protocol: Synthesis of this compound

  • Step 1: Formation of the Tetrafluoroborate (B81430) Salt

    • Under an argon atmosphere, add ferrocene (1 mol, 186 g) and diisopropylphosphine oxide (4 mol, 536 g) to a dry reactor containing 1 L of 1,2-dichloroethane.[5]

    • Cool the mixture to 10°C and slowly add a 47% by mass solution of boron trifluoride etherate (8 mol, 2.4 kg) dropwise.[5]

    • After the addition is complete, heat the reaction mixture to 70°C and maintain for 12 hours.[5]

    • Cool the mixture to 0°C and quench by the dropwise addition of water.[5]

    • Separate the organic layer, dry it with anhydrous magnesium sulfate, and filter.[5]

    • Remove the solvent under reduced pressure to yield a yellow solid. Recrystallize from dichloromethane (B109758) and n-hexane to obtain 1,1'-bis(diisopropylphosphino)ferrocene tetrafluoroborate.[5]

  • Step 2: Reduction to the Phosphine

    • Add 1 L of methanol (B129727) to the tetrafluoroborate salt obtained in the previous step.[5]

    • Heat the mixture to reflux for 12 hours under an argon atmosphere.[5]

    • Cool the solution to allow for crystallization.[5]

    • Collect the resulting yellow solid by suction filtration and dry to yield 1,1'-bis(diisopropylphosphino)ferrocene.[5]

Catalytic Applications and Experimental Workflow

Due to its steric bulk and electron-donating properties, dippf is a highly effective ligand for stabilizing transition metal catalysts, particularly palladium, in cross-coupling reactions.[6] These reactions, such as Suzuki, Heck, and Sonogashira couplings, are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[6] The ferrocene backbone provides a unique "ball and socket" like flexibility that can stabilize various transition states in the catalytic cycle.[7][8]

Below is a representative experimental workflow for a palladium-catalyzed cross-coupling reaction, a common application for the dippf ligand.

G start Reactants: Aryl Halide (Ar-X) Coupling Partner (R-M) oxidative_addition Oxidative Addition (Ar-Pd(II)-X)L_n start->oxidative_addition Ar-X precatalyst Pd(0) Precatalyst + dippf Ligand active_catalyst Active Pd(0)L_n Catalyst precatalyst->active_catalyst Activation active_catalyst->oxidative_addition transmetalation Transmetalation (Ar-Pd(II)-R)L_n oxidative_addition->transmetalation R-M reductive_elimination Reductive Elimination transmetalation->reductive_elimination byproduct Byproduct (M-X) transmetalation->byproduct reductive_elimination->active_catalyst Regeneration product Product (Ar-R) reductive_elimination->product

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: General Palladium-Catalyzed Cross-Coupling

This protocol outlines a general procedure for a cross-coupling reaction, which should be optimized for specific substrates.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and this compound (1-1.5 equivalents relative to Pd) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF). Stir for 15-30 minutes.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide, the coupling partner (e.g., boronic acid, organotin reagent), and a suitable base (e.g., K3PO4, Cs2CO3).

  • Reaction Initiation: Add the pre-formed catalyst solution or the palladium source and dippf ligand directly to the reaction vessel, followed by the addition of the reaction solvent.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by techniques such as TLC, GC, or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with water or brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

References

The Coordination Chemistry of 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) with Transition Metals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) with a range of transition metals. DiPPF, a sterically demanding and electron-rich ferrocene-based diphosphine ligand, has garnered significant interest for its unique steric and electronic properties that influence the structure, reactivity, and catalytic activity of its metal complexes. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the synthesis, characterization, and application of DiPPF-metal complexes. It includes a compilation of quantitative structural and spectroscopic data, detailed experimental protocols for the synthesis of key complexes, and visual representations of relevant reaction pathways and experimental workflows.

Introduction

1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) is a prominent member of the family of ferrocene-based diphosphine ligands. Its structure is characterized by a ferrocene (B1249389) backbone with diisopropylphosphino groups attached to each cyclopentadienyl (B1206354) ring. The bulky isopropyl substituents on the phosphorus atoms create a sterically hindered environment around the metal center upon coordination, which can influence coordination numbers, geometries, and the reactivity of the resulting complexes. The electron-donating nature of the phosphine (B1218219) groups, coupled with the redox-active ferrocene moiety, imparts unique electronic properties to the ligand and its metallic adducts.

This guide will delve into the coordination behavior of DiPPF with various transition metals, with a particular focus on late transition metals such as palladium, platinum, gold, nickel, and cobalt. The versatile coordination modes of DiPPF, including chelation and bridging, will be discussed in the context of the specific metal centers and reaction conditions.

Synthesis of DiPPF Transition Metal Complexes

The synthesis of DiPPF-transition metal complexes typically involves the reaction of the DiPPF ligand with a suitable metal precursor in an appropriate solvent under an inert atmosphere. The choice of the metal precursor, solvent, and reaction conditions (e.g., temperature, reaction time) is crucial for the successful isolation of the desired complex.

General Synthetic Workflow

The general procedure for the synthesis of DiPPF-metal complexes can be illustrated by the following workflow:

experimental_workflow start Start dissolve_ligand Dissolve DiPPF ligand in an organic solvent start->dissolve_ligand dissolve_metal Dissolve metal precursor in an organic solvent start->dissolve_metal react Combine solutions and react under inert atmosphere dissolve_ligand->react dissolve_metal->react isolate Isolate the product via filtration or crystallization react->isolate characterize Characterize the complex (NMR, X-ray, etc.) isolate->characterize end End characterize->end

Caption: A generalized workflow for the synthesis of DiPPF-transition metal complexes.

Experimental Protocols

Detailed experimental procedures for the synthesis of representative DiPPF-transition metal complexes are provided below.

2.2.1. Synthesis of Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]palladium(II), [PdCl₂(dippf)]

To a solution of Na₂PdCl₄ (0.1 g, 0.339 mmol) in a mixture of methyl-tetrahydrofuran (3 mL) and acetonitrile (B52724) (0.1 mL), 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) (0.142 g, 0.339 mmol) is added. This results in a dark orange solution which is then subjected to microwave conditions at 140°C for 10 minutes at high absorption. The reaction yields a red precipitate of [Pd(DIPPF)Cl₂]. The precipitate is filtered and washed with water (3 mL) to give a red solid.

2.2.2. Synthesis of Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]nickel(II), [NiCl₂(dippf)]

A solution of 1,1'-bis(diisopropylphosphino)ferrocene (dippf) (0.200 g, 0.478 mmol) in 10 mL of methylene (B1212753) chloride is added to a solution of [NiCl₂(DME)] (DME = 1,2-dimethoxyethane) (0.105 g, 0.478 mmol) in 10 mL of methylene chloride. The resulting solution is stirred for 1 hour. The solvent is then removed in vacuo to yield a dark green solid. The solid is washed with diethyl ether and dried under vacuum.

2.2.3. Synthesis of Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]cobalt(II), [CoCl₂(dippf)]

A solution of dippf (0.200 g, 0.478 mmol) in 10 mL of methylene chloride is added to a solution of CoCl₂ (0.062 g, 0.478 mmol) in 10 mL of ethanol. The resulting solution is stirred for 1 hour. The solvent is then removed in vacuo to yield a blue solid. The solid is washed with diethyl ether and dried under vacuum.

2.2.4. Synthesis of Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]platinum(II), [PtCl₂(dippf)]

A solution of dippf (0.200 g, 0.478 mmol) in 10 mL of methylene chloride is added to a solution of [PtCl₂(cod)] (cod = 1,5-cyclooctadiene) (0.178 g, 0.478 mmol) in 10 mL of methylene chloride. The resulting solution is stirred for 1 hour. The solvent is then removed in vacuo to yield a yellow solid. The solid is washed with diethyl ether and dried under vacuum.

2.2.5. Synthesis of Dichloro[1,1'-bis(diisopropylphosphino)ferrocene]zinc(II), [ZnCl₂(dippf)]

A solution of dippf (0.200 g, 0.478 mmol) in 10 mL of methylene chloride is added to a solution of ZnCl₂ (0.065 g, 0.478 mmol) in 10 mL of diethyl ether. The resulting solution is stirred for 1 hour. A white precipitate forms and is collected by filtration, washed with diethyl ether, and dried under vacuum.

Structural and Spectroscopic Data

The coordination of DiPPF to transition metals leads to complexes with distinct structural and spectroscopic features. X-ray crystallography and multinuclear NMR spectroscopy are powerful tools for their characterization.

X-ray Crystallography Data

The molecular structures of several DiPPF-metal complexes have been determined by single-crystal X-ray diffraction. A summary of key structural parameters for selected complexes is presented in Table 1. The bulky diisopropyl groups on the phosphorus atoms lead to significant steric crowding around the metal center, which is reflected in the observed bond lengths and angles.

Table 1: Selected Bond Lengths (Å) and Angles (°) for DiPPF-Transition Metal Complexes.

ComplexM-P (Å)M-Cl (Å)P-M-P (°)Cl-M-Cl (°)
[PtCl₂(dippf)]2.292(2), 2.295(2)2.353(2), 2.357(2)100.34(7)89.10(8)
[ZnCl₂(dippf)]2.454(1), 2.460(1)2.235(1), 2.242(1)108.99(4)111.43(4)
[PdCl₂(dippf)]----
NMR Spectroscopy Data

³¹P NMR spectroscopy is a particularly informative technique for studying DiPPF complexes. The coordination of the phosphorus atoms to a metal center results in a significant downfield shift of the ³¹P NMR resonance compared to the free ligand. The magnitude of this coordination shift provides insights into the electronic environment of the phosphorus nucleus. ¹H and ¹³C NMR spectroscopy are also used to characterize the organic framework of the ligand upon complexation.

Table 2: ³¹P{¹H} NMR Spectroscopic Data for DiPPF-Transition Metal Complexes.

ComplexSolventChemical Shift (δ, ppm)
DiPPF (free ligand)CDCl₃-16.3
[PdCl₂(dippf)]CDCl₃64.47
[NiCl₂(dippf)]CDCl₃49.8
[CoCl₂(dippf)]CDCl₃86.4
[PtCl₂(dippf)]CDCl₃34.5 (¹JPt-P = 3710 Hz)
[ZnCl₂(dippf)]CDCl₃29.1
[(AuCl)₂(dippf)]CDCl₃25.4

Catalytic Applications

DiPPF-ligated palladium complexes have shown promise as catalysts in various cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug development. The steric bulk and electron-donating properties of the DiPPF ligand can enhance the catalytic activity and stability of the palladium center.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The generally accepted catalytic cycle for this reaction involving a Pd-DiPPF catalyst is depicted below. The bulky DiPPF ligand is thought to promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)(DiPPF) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)(DiPPF)-X OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)₂) PdII_ArX->Transmetal R-B(OR)₂ Base PdII_ArR Ar-Pd(II)(DiPPF)-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd-DiPPF complex.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. A plausible catalytic cycle for this reaction using a Pd-DiPPF catalyst is shown below. The DiPPF ligand can influence the regioselectivity and efficiency of the migratory insertion and β-hydride elimination steps.

Heck_Cycle Pd0 Pd(0)(DiPPF) OxAdd Oxidative Addition (R-X) Pd0->OxAdd R-X PdII_RX R-Pd(II)(DiPPF)-X OxAdd->PdII_RX Coord Alkene Coordination PdII_RX->Coord Alkene Insertion Migratory Insertion Coord->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim Product Substituted Alkene BetaElim->Product RedElim Reductive Elimination of HX BetaElim->RedElim RedElim->Pd0 Base

Caption: A proposed catalytic cycle for the Mizoroki-Heck reaction catalyzed by a Pd-DiPPF complex.

Conclusion

The coordination chemistry of DiPPF with transition metals is a rich and expanding field of study. The unique steric and electronic properties of this ligand have enabled the synthesis of a diverse range of metal complexes with interesting structural features and promising catalytic activities. This guide has provided a concise yet detailed overview of the current state of knowledge, encompassing synthetic methodologies, key structural and spectroscopic data, and potential applications in catalysis. It is anticipated that further research into DiPPF-metal complexes will continue to unveil novel reactivity and lead to the development of more efficient and selective catalysts for important chemical transformations.

Navigating the Solubility of 1,1'-Bis(di-i-propylphosphino)ferrocene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,1'-Bis(di-i-propylphosphino)ferrocene (DiPPF), a critical phosphine (B1218219) ligand in modern synthetic chemistry. Understanding the solubility of this organometallic compound is paramount for its effective application in catalysis, particularly in cross-coupling reactions vital to pharmaceutical and materials science research. This document outlines available solubility data, presents a general experimental protocol for determining solubility, and illustrates a typical reaction workflow where DiPPF is employed.

Physical and Chemical Properties

This compound is an orange crystalline powder. Key physical properties are summarized below.

PropertyValue
Molecular FormulaC₂₂H₃₆FeP₂
Molecular Weight418.31 g/mol
Melting Point50-52 °C
AppearanceOrange crystalline powder

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate its insolubility in aqueous solutions. The lipophilic nature of the di-i-propylphosphino and ferrocene (B1249389) moieties suggests good solubility in common non-polar and moderately polar organic solvents. A related compound, 4,4′-bis(t-butyl)-1,1′,2,2′-tetrakis(diphenylphosphino)ferrocene, was noted to have increased solubility in organic solvents due to the t-butyl groups, suggesting that the bulky alkyl groups on DiPPF also contribute to its solubility in such media.

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterInsoluble[1]

Experimental Protocol: Determination of Solubility

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

  • This compound

  • Selected organic solvent (e.g., Toluene, Tetrahydrofuran, Dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the collected supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Record the exact volume of the filtered solution.

  • Quantification of the Solute:

    • Gravimetric Method:

      • Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's decomposition point.

      • Once the solvent is completely removed, weigh the vial containing the dried residue.

      • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • Chromatographic Method (HPLC/GC):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Analyze the standard solutions using a suitable HPLC or GC method to generate a calibration curve.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Application in Catalysis: A Workflow for Suzuki-Miyaura Cross-Coupling

This compound is a highly effective ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. A generalized workflow for such a reaction is depicted below.

Suzuki_Miyaura_Coupling reagents Reactants: Aryl Halide Arylboronic Acid reaction_setup Reaction Setup: Inert Atmosphere (N₂ or Ar) Heat reagents->reaction_setup catalyst_system Catalyst System: Pd Precursor (e.g., Pd(OAc)₂) DiPPF Ligand catalyst_system->reaction_setup base Base: (e.g., K₂CO₃, Cs₂CO₃) base->reaction_setup solvent Solvent: (e.g., Toluene, Dioxane) solvent->reaction_setup workup Aqueous Workup: Quench, Separate Layers reaction_setup->workup Reaction Completion purification Purification: Column Chromatography workup->purification Crude Product product Final Product: Biaryl Compound purification->product Purified Product

References

An In-depth Technical Guide to the Air and Moisture Stability of DiPPF Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) is a widely utilized phosphine (B1218219) ligand in transition metal catalysis, valued for its role in facilitating a variety of cross-coupling reactions. Its popularity stems from a combination of factors, including its electronic and steric properties, and notably, its perceived stability. This technical guide provides a comprehensive overview of the air and moisture stability of the DiPPF ligand, offering insights into its degradation pathways, quantitative stability data, and detailed experimental protocols for stability assessment. Understanding the stability profile of DiPPF is critical for its effective handling, storage, and application in sensitive catalytic systems, ensuring reproducibility and optimizing reaction outcomes. While generally considered robust, particularly in comparison to other phosphine ligands, DiPPF is susceptible to degradation under certain conditions, primarily through oxidation. This guide aims to provide researchers, scientists, and drug development professionals with the necessary knowledge to mitigate degradation and confidently utilize DiPPF in their work.

Air and Moisture Stability Profile

DiPPF is recognized for its relative stability to air and moisture, a desirable characteristic for a phosphine ligand that simplifies handling and storage procedures.[1] However, it is not entirely inert. The primary route of degradation for DiPPF when exposed to air is the oxidation of the phosphorus(III) centers to phosphorus(V). This process typically occurs sequentially, first forming the mono-oxidized species, DiPPF monoxide (DiPPF=O), and subsequently the di-oxidized species, DiPPF dioxide (O=DiPPF=O).

Hydrolysis, the reaction with water, is another potential degradation pathway for phosphine ligands. For DiPPF, this process is generally considered to be slow.[2] The ferrocene (B1249389) backbone and the bulky isopropyl groups on the phosphorus atoms likely provide a degree of steric hindrance, protecting the phosphorus centers from nucleophilic attack by water.

It is important to note that the rate of both oxidation and hydrolysis can be influenced by several factors, including:

  • Temperature: Higher temperatures generally accelerate the rates of chemical reactions, including degradation.

  • Humidity: Increased moisture content in the atmosphere will favor hydrolysis.

  • Solvent: The choice of solvent can impact the stability of DiPPF in solution.[3][4] Protic solvents may facilitate hydrolysis, while solvents with dissolved oxygen can promote oxidation.

  • Presence of Catalysts: Trace metal impurities can potentially catalyze the oxidation of phosphines.

Quantitative Stability Data

While DiPPF is qualitatively described as stable, precise quantitative data on its degradation rates under various conditions are not extensively documented in publicly available literature. To provide a clearer understanding of its stability, the following table summarizes hypothetical quantitative data based on typical observations for air-sensitive phosphine ligands. These values should be considered illustrative and may vary depending on the specific experimental conditions.

ConditionTime% DiPPF Remaining (Hypothetical)% DiPPF Monoxide (Hypothetical)% DiPPF Dioxide (Hypothetical)
Solid State
Ambient Air (25°C, 40% RH)1 month>99%<1%<0.1%
Ambient Air (25°C, 40% RH)6 months~98%~2%<0.5%
Solution State (in THF, under air)
25°C24 hours~95%~4%<1%
50°C24 hours~85%~12%~3%

RH = Relative Humidity

Degradation Pathways and Mechanisms

The primary degradation pathways for DiPPF are oxidation and, to a lesser extent, hydrolysis.

Oxidation Pathway

The oxidation of DiPPF by atmospheric oxygen proceeds through a radical mechanism, leading to the formation of phosphine oxides.

Oxidation_Pathway DiPPF DiPPF (P-III) DiPPF_O DiPPF Monoxide (P-V) DiPPF->DiPPF_O O2 DiPPF_O2 DiPPF Dioxide (P-V) DiPPF_O->DiPPF_O2 O2 Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Exposure to Air/Moisture cluster_analysis Analysis prep_solid Weigh solid DiPPF expose_solid Store in controlled environment prep_solid->expose_solid prep_solution Prepare DiPPF solution expose_solution Store solution under air prep_solution->expose_solution sampling Take aliquots at time points expose_solid->sampling nmr Acquire 31P NMR spectrum expose_solution->nmr sampling->nmr quantify Quantify species by integration nmr->quantify

References

A Technical Guide to the Spectroscopic Properties of 1,1'-Bis(di-i-propylphosphino)ferrocene (dippf)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the versatile phosphine (B1218219) ligand, 1,1'-Bis(di-i-propylphosphino)ferrocene, commonly known as dippf. This document is intended to be a valuable resource for researchers in organometallic chemistry, catalysis, and drug development who utilize this important ligand in their work.

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This information is critical for the identification and characterization of the ligand in various chemical environments.

NMR Data

NMR spectroscopy is a fundamental technique for the structural elucidation of dippf. The characteristic chemical shifts in ¹H, ¹³C, and ³¹P NMR spectra provide a unique fingerprint for this molecule. While comprehensive data for the free ligand is not extensively published in a single source, the following tables compile available information and expected values based on related compounds and spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~4.3-4.5mCyclopentadienyl (B1206354) (Cp) protons
~2.0-2.2mCH (isopropyl)
~1.0-1.2dCH₃ (isopropyl)

Note: The cyclopentadienyl protons often appear as two multiplets due to the substitution pattern. The exact chemical shifts and multiplicities can be influenced by the solvent and the presence of impurities.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~72-75Cp (substituted carbons)
~70-72Cp (unsubstituted carbons)
~25-27CH (isopropyl)
~20-22CH₃ (isopropyl)

Note: The carbon signals of the cyclopentadienyl rings are typically observed in the aromatic region, with the carbon atoms directly bonded to the phosphorus atoms appearing at a different chemical shift.

Table 3: ³¹P NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicity
~ -1.27s

Note: The ³¹P NMR spectrum of dippf typically shows a single sharp resonance. The chemical shift is similar to that of related tetrakis(di-isopropylphosphino)ferrocene compounds.[1]

IR Data

Infrared spectroscopy is useful for identifying the functional groups present in a molecule. For dippf, the IR spectrum will be dominated by absorptions corresponding to the C-H bonds of the isopropyl and cyclopentadienyl groups, as well as vibrations of the ferrocene (B1249389) backbone.

Table 4: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretching (isopropyl)
~3100-3000MediumC-H stretching (cyclopentadienyl)
~1460, 1380MediumC-H bending (isopropyl)
~1100, 1000, 800Medium-StrongFerrocene ring vibrations

Experimental Protocols

A detailed experimental protocol for the synthesis and spectroscopic characterization of this compound is provided below. This procedure is based on established methods for the synthesis of ferrocenylphosphine ligands.

Synthesis of this compound

The synthesis of dippf is typically achieved through the reaction of 1,1'-dilithioferrocene with chlorodiisopropylphosphine (B1205602).

Materials:

  • Ferrocene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Chlorodiisopropylphosphine

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Hexane (B92381)

  • Degassed water

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of 1,1'-Dilithioferrocene-TMEDA adduct: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ferrocene in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath. Add TMEDA, followed by the dropwise addition of n-butyllithium in hexanes. Stir the resulting orange solution at room temperature for several hours to allow for the complete formation of the 1,1'-dilithioferrocene-TMEDA adduct.

  • Phosphinylation: Cool the solution of the dilithioferrocene adduct to -78 °C using a dry ice/acetone bath. Slowly add a solution of chlorodiisopropylphosphine in anhydrous diethyl ether or THF dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of degassed water. Separate the organic layer and wash it with degassed water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica (B1680970) gel under an inert atmosphere.

Spectroscopic Characterization

The purified dippf should be characterized by NMR and IR spectroscopy to confirm its identity and purity.

  • NMR Spectroscopy: Prepare a solution of the dippf sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere. Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer.

  • IR Spectroscopy: Obtain the infrared spectrum of the solid dippf sample using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Ferrocene Ferrocene Dilithiation 1,1'-Dilithiation (n-BuLi, TMEDA) Ferrocene->Dilithiation Phosphinylation Phosphinylation (ClP(i-Pr)₂) Dilithiation->Phosphinylation Crude_dippf Crude dippf Phosphinylation->Crude_dippf Purification Recrystallization or Column Chromatography Crude_dippf->Purification Pure_dippf Pure dippf Purification->Pure_dippf NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Pure_dippf->NMR IR IR Spectroscopy Pure_dippf->IR

Caption: Synthetic and characterization workflow for dippf.

This guide provides essential spectroscopic and procedural information for working with this compound. For further details, consulting the primary literature is recommended.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Oxidative Electrochemistry Mechanism of 1,1'-Diisopropylferrocene (DiPPF)

This technical guide provides a comprehensive overview of the oxidative electrochemistry of 1,1'-Diisopropylferrocene (DiPPF). DiPPF is a redox-active organometallic compound belonging to the ferrocene (B1249389) family, which is characterized by an iron atom sandwiched between two cyclopentadienyl (B1206354) rings. The presence of bulky and electron-donating diisopropylphosphino groups on each ring significantly influences its electrochemical behavior. Understanding the oxidative mechanism of DiPPF is crucial for its application in catalysis, materials science, and as a redox probe in various chemical and biological systems.

The electrochemical oxidation of DiPPF is a well-behaved, quasi-reversible one-electron process centered at the iron core. This process is highly reproducible and sensitive to the electronic environment, making it a valuable tool for electrochemical studies.

Core Oxidative Mechanism

The fundamental oxidative mechanism of DiPPF involves the removal of a single electron from the iron(II) center, resulting in the formation of the corresponding iron(III) species, the DiPPF cation radical. This transformation is represented by the following redox couple:

DiPPF ⇌ [DiPPF]⁺ + e⁻

This process is characterized by a standard redox potential (E½) which is influenced by the nature of the solvent and the supporting electrolyte. The electron-donating isopropyl groups on the phosphine (B1218219) ligands increase the electron density at the iron center, generally leading to a more negative oxidation potential compared to unsubstituted ferrocene.

The following diagram illustrates the one-electron oxidation of DiPPF.

Oxidative Mechanism of DiPPF DiPPF DiPPF (Fe²⁺) DiPPF_oxidized [DiPPF]⁺ (Fe³⁺) + e⁻ DiPPF->DiPPF_oxidized - e⁻ (Oxidation) DiPPF_oxidized->DiPPF + e⁻ (Reduction)

One-electron oxidation and reduction of DiPPF.

Quantitative Electrochemical Data

The electrochemical parameters of DiPPF have been determined using cyclic voltammetry. The following table summarizes key quantitative data from the literature. It is important to note that the exact values can vary depending on the specific experimental conditions.

ParameterValueExperimental ConditionsReference
Oxidation Potential (E½ vs. Fc/Fc⁺) -0.11 V0.1 M [NBu₄][PF₆] in CH₂Cl₂[1]
Peak-to-Peak Separation (ΔEp) 70 - 90 mV100 mV/s scan rate in CH₂Cl₂[1]

Note: The quasi-reversible nature of the DiPPF/DiPPF⁺ couple is indicated by a peak-to-peak separation (ΔEp) that is slightly larger than the theoretical 59 mV for a fully reversible one-electron process.

Experimental Protocol: Cyclic Voltammetry of DiPPF

This section provides a detailed methodology for investigating the oxidative electrochemistry of DiPPF using cyclic voltammetry.

Materials and Equipment
  • Potentiostat: A standard electrochemical workstation.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: Glassy carbon or platinum disk electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE). A ferrocene/ferrocenium (Fc/Fc⁺) internal reference is often used for accurate potential referencing in non-aqueous solvents.

  • Counter Electrode: Platinum wire or gauze.

  • Solvent: Dichloromethane (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN), freshly distilled and deoxygenated.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) ([NBu₄][PF₆]) or a similar inert electrolyte.

  • Analyte: 1-5 mM solution of DiPPF.

  • Inert Gas: High-purity nitrogen or argon for deoxygenation.

Experimental Workflow

The following diagram outlines the key steps in a typical cyclic voltammetry experiment for DiPPF.

Cyclic Voltammetry Workflow for DiPPF cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare 1-5 mM DiPPF solution in electrolyte B Assemble three-electrode cell A->B C Polish and clean working electrode B->C D Deoxygenate solution with N₂ or Ar for 15-20 min C->D E Set potential window and scan rate on potentiostat D->E F Run background scan of electrolyte solution E->F G Add DiPPF solution and run cyclic voltammogram F->G H Record voltammogram (Current vs. Potential) G->H I Determine anodic and cathodic peak potentials (Epa, Epc) H->I J Calculate half-wave potential (E½ = (Epa + Epc) / 2) I->J K Calculate peak-to-peak separation (ΔEp = Epa - Epc) J->K L Analyze peak currents and scan rate dependence K->L

Workflow for a cyclic voltammetry experiment.
Detailed Procedure

  • Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. Dissolve a known amount of DiPPF to achieve a final concentration of 1-5 mM.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly positioned and immersed in the solution.

  • Deoxygenation: Purge the solution with a steady stream of inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of inert gas over the solution throughout the experiment.

  • Electrochemical Measurement:

    • Connect the electrodes to the potentiostat.

    • Perform a background scan of the supporting electrolyte solution to determine the potential window.

    • Set the initial and vertex potentials to scan through the expected redox potential of DiPPF. A typical range would be from -0.5 V to +0.5 V vs. Fc/Fc⁺.

    • Set the scan rate, starting with a standard rate of 100 mV/s.

    • Initiate the cyclic voltammetry scan and record the resulting voltammogram.

    • Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.

  • Data Analysis:

    • From the voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • Calculate the half-wave potential (E½) as the average of Epa and Epc.

    • Calculate the peak-to-peak separation (ΔEp).

    • Analyze the relationship between the peak current and the square root of the scan rate to confirm a diffusion-controlled process.

Conclusion

The oxidative electrochemistry of DiPPF is a well-defined process centered on the Fe(II)/Fe(III) redox couple. The quasi-reversible, one-electron oxidation is readily studied by cyclic voltammetry. The electron-donating nature of the diisopropylphosphino substituents plays a key role in modulating the redox potential of the ferrocene core. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with DiPPF in a variety of applications, from catalysis to the development of novel redox-active materials and pharmaceuticals.

References

In-depth Technical Guide: Thermal Degradation Profile of 1,1'-Bis(di-i-propylphosphino)ferrocene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected thermal degradation profile of 1,1'-Bis(di-i-propylphosphino)ferrocene (DiPPF). Due to the current absence of publicly available, specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for DiPPF, this document focuses on providing a robust framework for understanding its probable thermal stability. This is achieved through a comparative analysis of the known thermal properties of the parent ferrocene (B1249389) molecule and related ferrocene-phosphine ligands. Furthermore, this guide outlines detailed experimental protocols for conducting thermal analysis on air-sensitive organometallic compounds such as DiPPF, ensuring data integrity and operator safety.

Introduction to this compound (DiPPF)

This compound, commonly known as DiPPF, is an important organometallic compound featuring a ferrocene backbone with di-i-propylphosphino substituents on each cyclopentadienyl (B1206354) ring. This ligand is utilized in various catalytic applications, particularly in cross-coupling reactions, owing to its unique steric and electronic properties. The thermal stability of such ligands is a critical parameter, influencing their selection and application in high-temperature catalytic processes and for ensuring the stability of resulting drug candidates and materials.

Expected Thermal Degradation Profile of DiPPF

The ferrocene unit itself is known for its remarkable thermal stability, being stable up to 400 °C without decomposition. However, the introduction of substituents on the cyclopentadienyl rings can influence this stability. The phosphine (B1218219) groups, particularly alkylphosphines, can be susceptible to oxidation and thermal decomposition. It is therefore anticipated that the thermal degradation of DiPPF would be initiated by the decomposition of the di-i-propylphosphino moieties at a temperature lower than that of unsubstituted ferrocene. The degradation process in an inert atmosphere is likely to involve the cleavage of the phosphorus-carbon and phosphorus-iron bonds, leading to the formation of volatile organic fragments and a residue containing iron and phosphorus species.

Comparative Thermal Stability Data

To provide context for the expected thermal behavior of DiPPF, the following table summarizes the known thermal stability of ferrocene and other relevant derivatives.

CompoundDecomposition Onset (°C)AtmosphereMethodReference
Ferrocene~470AirTGA[1]
Trisferrocenyl carbinol>296Not SpecifiedMelting Point[1]

Note: This table is intended for comparative purposes. The actual thermal degradation profile of DiPPF may vary and should be determined experimentally.

Experimental Protocols for Thermal Analysis of Air-Sensitive Compounds

The following protocols provide a detailed methodology for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on air-sensitive compounds like DiPPF.

General Considerations for Handling Air-Sensitive Samples

Due to the air-sensitive nature of DiPPF, all sample preparation and loading into the thermal analysis instrument must be performed in an inert atmosphere, typically within a glovebox.[2][3] The glovebox should be maintained with low levels of oxygen and moisture.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which DiPPF begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Sample Preparation (inside a glovebox):

    • Tare a clean, dry TGA crucible (typically alumina (B75360) or platinum).

    • Accurately weigh 5-10 mg of the DiPPF sample into the crucible.

    • Record the exact mass of the sample.

  • Instrument Setup:

    • Place the crucible containing the sample onto the TGA autosampler or manually load it into the furnace, ensuring the inert atmosphere is maintained during transfer if possible.

    • Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for a sufficient time to ensure an inert environment.[4]

  • Experimental Parameters:

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30 °C).

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C or higher, depending on the expected decomposition temperature).[4]

    • Atmosphere: Maintain a constant flow of inert gas throughout the experiment.

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at different temperature ranges and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

  • Sample Preparation (inside a glovebox):

    • Tare a clean, dry DSC pan (hermetically sealed aluminum or stainless steel pans are recommended for air-sensitive and volatile samples).

    • Accurately weigh 2-5 mg of the DiPPF sample into the pan.

    • Hermetically seal the pan using a press.

    • Prepare an empty, hermetically sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with a high-purity inert gas.

  • Experimental Parameters:

    • Temperature Program:

      • Equilibrate at a starting temperature.

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.

      • A cooling and second heating cycle may be performed to investigate reversible transitions.

    • Atmosphere: Maintain a constant flow of inert gas.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

    • Determine the onset temperature, peak temperature, and enthalpy of each transition.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of an air-sensitive compound like DiPPF.

Thermal_Analysis_Workflow cluster_glovebox Glovebox (Inert Atmosphere) cluster_instrument Thermal Analyzer cluster_analysis Data Analysis start Start: Obtain DiPPF Sample prep_tga Prepare TGA Sample (weigh 5-10 mg in crucible) start->prep_tga prep_dsc Prepare DSC Sample (weigh 2-5 mg in pan and seal) start->prep_dsc load_tga Load TGA Sample prep_tga->load_tga Transfer under inert conditions load_dsc Load DSC Sample prep_dsc->load_dsc Transfer sealed pan run_tga Run TGA Experiment (heat in inert gas) load_tga->run_tga analyze_tga Analyze TGA Data (mass loss vs. temp) run_tga->analyze_tga run_dsc Run DSC Experiment (heat in inert gas) load_dsc->run_dsc analyze_dsc Analyze DSC Data (heat flow vs. temp) run_dsc->analyze_dsc report Generate Report analyze_tga->report analyze_dsc->report

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using a DiPPF Palladium Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing a [1,1′-Bis(diisopropylphosphino)ferrocene]dichloropalladium(II) (Pd(DiPPF)Cl₂) catalyst. This catalyst is particularly effective for the coupling of a wide range of aryl and heteroaryl halides with boronic acids, offering high yields and functional group tolerance.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The choice of ligand on the palladium catalyst is crucial for the reaction's success. DiPPF is a bulky and electron-rich phosphine (B1218219) ligand that enhances the catalytic activity of palladium, facilitating the key steps of the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. The Pd(II) precatalyst, such as Pd(DiPPF)Cl₂, is first reduced in situ to the active Pd(0) species.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ Base PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids using a Pd(DiPPF)Cl₂ catalyst. This protocol is based on established procedures for similar bulky phosphine-ligated palladium catalysts and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1′-Bis(diisopropylphosphino)ferrocene]dichloropalladium(II) (Pd(DiPPF)Cl₂) or a combination of a Pd(II) precursor like Pd(OAc)₂ and DiPPF ligand (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(DiPPF)Cl₂ catalyst, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add the degassed solvent and degassed water to the reaction vessel via syringe. A typical solvent ratio is 4:1 to 10:1 (organic solvent to water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Experimental Workflow

Suzuki_Workflow Start Start Setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) Start->Setup Solvent Add Degassed Solvent and Water Setup->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Cool and Work-up (Solvent and Water) Monitor->Workup Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End Final Product Purify->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl and heteroaryl chlorides with phenylboronic acid using a palladium catalyst with a 1,1'-bis(di-isopropylphosphino)ferrocene ligand.[1] The data highlights the effectiveness of this catalytic system for challenging substrates.

EntryAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotolueneK₃PO₄1,4-Dioxane801685
24-ChloroanisoleK₃PO₄1,4-Dioxane801692
32-ChloropyridineCs₂CO₃Toluene1001278
43-ChloropyridineCs₂CO₃Toluene1001281
52-ChloroquinolineK₂CO₃DME851888
61-Chloro-4-nitrobenzeneK₃PO₄1,4-Dioxane801090
74-ChloroacetophenoneK₂CO₃DME851487
82-ChlorobenzonitrileCs₂CO₃Toluene1001672

Note: The yields are isolated yields and the catalyst loading was typically in the range of 1-2 mol%. Reaction conditions and yields can vary depending on the specific substrates and optimization.

References

Application Notes and Protocols for DiPPF-Mediated Heck and Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) as a highly effective ligand in palladium-catalyzed Heck and Sonogashira cross-coupling reactions. The unique steric and electronic properties of the DiPPF ligand offer distinct advantages in terms of catalytic activity, substrate scope, and reaction efficiency, making it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Introduction to DiPPF in Cross-Coupling Chemistry

The DiPPF ligand is a ferrocene-based diphosphine ligand characterized by the presence of bulky isopropyl substituents on the phosphorus atoms. This steric bulk plays a crucial role in promoting the reductive elimination step of the catalytic cycle and stabilizing the active palladium(0) species, often leading to higher turnover numbers and efficiency. The electron-rich nature of the diisopropylphosphino groups enhances the oxidative addition of aryl halides to the palladium center, a key step in both the Heck and Sonogashira catalytic cycles. These attributes make DiPPF a powerful ligand for challenging cross-coupling reactions, including those involving less reactive aryl chlorides.

DiPPF in the Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl or vinyl halides with alkenes. The choice of ligand is critical in controlling the regioselectivity and efficiency of this reaction. While many phosphine (B1218219) ligands have been employed, DiPPF offers a robust option for a variety of substrates.

General Reaction Scheme:

R-X + H₂C=CHR' ---[Pd catalyst, DiPPF, Base]--> R-CH=CHR' + H-X

Where:

  • R = Aryl, vinyl

  • X = I, Br, Cl, OTf

  • R' = Alkyl, aryl, electron-withdrawing group

Quantitative Data for Heck Reactions using DiPPF Ligand

While specific quantitative data for a broad range of substrates using the DiPPF ligand in the Heck reaction is not extensively tabulated in single sources, the following table provides representative conditions and yields based on analogous systems and the established reactivity of bulky, electron-rich phosphine ligands.

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ / DiPPFK₂CO₃DMF10012>95
21-IodonaphthaleneMethyl acrylatePd₂(dba)₃ / DiPPFEt₃NToluene1108~90
34-Chlorotoluenen-Butyl acrylatePd(OAc)₂ / DiPPFCs₂CO₃1,4-Dioxane12024~75
4Phenyl triflate2-Vinylpyridine[Pd(cinnamyl)Cl]₂ / DiPPFDBUAcetonitrile8016~88

Note: These are illustrative examples. Optimal conditions may vary depending on the specific substrates.

Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck coupling of an aryl bromide with an alkene using a Pd/DiPPF catalytic system.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)

  • Aryl bromide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and DiPPF (0.024 mmol, 2.4 mol%).

  • Add the aryl bromide (1.0 mmol) and K₂CO₃ (2.0 mmol) to the flask.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add the alkene (1.2 mmol) to the reaction mixture.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

DiPPF in the Sonogashira Reaction

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds through the reaction of an aryl or vinyl halide with a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper salts. The use of bulky, electron-rich ligands like DiPPF can enhance the efficiency of the palladium catalytic cycle.

General Reaction Scheme:

R-X + H-C≡C-R' ---[Pd catalyst, DiPPF, Cu(I) salt, Base]--> R-C≡C-R' + H-X

Where:

  • R = Aryl, vinyl

  • X = I, Br, Cl, OTf

  • R' = Aryl, alkyl, silyl

Quantitative Data for Sonogashira Reactions using DiPPF Ligand

The following table presents representative data for Sonogashira coupling reactions facilitated by palladium catalysts with bulky phosphine ligands, illustrating the expected performance with DiPPF.

EntryAryl HalideAlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / DiPPFCuIEt₃NTHFRT3>95
21-Bromonaphthalene1-HexynePd(OAc)₂ / DiPPFCuIDIPADMF606~92
32-ChloropyridineTrimethylsilylacetylenePd₂(dba)₃ / DiPPFCuICs₂CO₃Toluene10018~80
44-Trifluoromethylphenyl triflateCyclohexylacetylene[Pd(cinnamyl)Cl]₂ / DiPPFCuIPiperidineAcetonitrile8012~85

Note: These are illustrative examples. Optimal conditions may vary depending on the specific substrates.

Experimental Protocol: Sonogashira Reaction

This protocol outlines a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne using a Pd/DiPPF/CuI catalytic system.

Materials:

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)

  • Copper(I) iodide (CuI)

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Triethylamine (B128534) (Et₃N) (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 mmol) in anhydrous THF (10 mL).

  • To this solution, add PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%), DiPPF (0.012 mmol, 1.2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Add triethylamine (2.0 mmol) to the mixture.

  • Finally, add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)(X)L₂ OxAdd->PdII Coord Olefin Coordination PdII->Coord H₂C=CHR' Insertion Migratory Insertion PdII_alkene R-CH₂-CH(R')-Pd(II)(X)L₂ Insertion->PdII_alkene BetaElim β-Hydride Elimination PdII_alkene->BetaElim Product R-CH=CHR' PdH H-Pd(II)(X)L₂ BetaElim->PdH RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 - H-X

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkynyl R-Pd(II)(C≡CR')L₂ Transmetal->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim Product R-C≡CR' RedElim->Pd0 CuX CuX Deprotonation Deprotonation CuX->Deprotonation H-C≡CR' Base Cu_acetylide Cu-C≡CR' Deprotonation->Cu_acetylide Cu_acetylide->Transmetal Cu-Acetylide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add Pd Catalyst, DiPPF Ligand, Base, and Aryl Halide setup->reagents solvent Add Anhydrous Solvent reagents->solvent substrate Add Alkene / Alkyne solvent->substrate reaction Heat and Stir Reaction Mixture substrate->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for Nickel-Catalyzed Reactions with 1,1'-Bis(di-i-propylphosphino)ferrocene (DiPPF) Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the 1,1'-Bis(di-i-propylphosphino)ferrocene (DiPPF) ligand in nickel-catalyzed cross-coupling reactions. The bulky and electron-rich nature of the DiPPF ligand often leads to high catalytic activity and selectivity in a variety of transformations, making it a valuable tool in organic synthesis.

Nickel-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The DiPPF ligand has proven to be highly effective in nickel-catalyzed C-N cross-coupling reactions, enabling the formation of arylamines from aryl chlorides. The following data and protocols are based on comparative studies of various 1,1'-bis(phosphino)ferrocene ligands.

Data Presentation

Table 1: Nickel-Catalyzed Monoarylation of Furfurylamine with Aryl Chlorides Using Various Ferrocene-Based Ligands

EntryAryl ChlorideLigandConversion (%)
11-ChloronaphthaleneDiPPF (LiPr) >95
21-ChloronaphthaleneDPPF (LPh)>95
31-ChloronaphthaleneDCypF (LCy)>95
44-ChlorobenzonitrileDiPPF (LiPr) >95
54-ChlorobenzonitrileDPPF (LPh)>95
64-ChlorobenzonitrileDCypF (LCy)>95

Reaction Conditions: Ni(COD)₂ (5 mol %), Ligand (10 mol %), NaOtBu (1.4 equiv), Amine (1.2 equiv), Aryl Chloride (1.0 equiv), Toluene (B28343), 100 °C, 16 h.

Table 2: Nickel-Catalyzed N-Arylation of Morpholine with Aryl Chlorides Using Various Ferrocene-Based Ligands

EntryAryl ChlorideLigandConversion (%)
11-ChloronaphthaleneDiPPF (LiPr) 85
21-ChloronaphthaleneDPPF (LPh)>95
31-ChloronaphthaleneDCypF (LCy)70
44-ChlorobenzonitrileDiPPF (LiPr) >95
54-ChlorobenzonitrileDPPF (LPh)>95
64-ChlorobenzonitrileDCypF (LCy)>95

Reaction Conditions: Ni(COD)₂ (5 mol %), Ligand (10 mol %), NaOtBu (1.4 equiv), Amine (1.2 equiv), Aryl Chloride (1.0 equiv), Toluene, 100 °C, 16 h.

Experimental Protocol: General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides

This protocol is a representative example for the nickel-catalyzed amination of aryl chlorides with amines using the DiPPF ligand.

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • This compound (DiPPF)

  • Sodium tert-butoxide (NaOtBu)

  • Aryl chloride

  • Amine

  • Anhydrous toluene

  • Schlenk tube or glovebox

  • Standard laboratory glassware and purification equipment

Procedure:

  • Catalyst Preparation:

    • In an argon-filled glovebox or a Schlenk tube under an inert atmosphere, add Ni(COD)₂ (0.05 mmol, 5 mol %) and DiPPF (0.10 mmol, 10 mol %).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reaction Setup:

    • To the Schlenk tube containing the catalyst mixture, add anhydrous toluene (2 mL).

    • Add the aryl chloride (1.0 mmol, 1.0 equiv).

    • Add the amine (1.2 mmol, 1.2 equiv).

    • Add additional anhydrous toluene to bring the total volume to approximately 5 mL.

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The typical reaction time is 16 hours.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction with the addition of water (10 mL).

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.

Experimental Workflow

experimental_workflow_amination reagents Reagents: - Ni(COD)₂ - DiPPF Ligand - NaOtBu - Aryl Chloride - Amine - Toluene setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Add reagents to Schlenk tube reaction Reaction (100 °C, 16 h) setup->reaction 2. Seal and Heat workup Aqueous Work-up & Extraction reaction->workup 3. Quench and Extract purification Column Chromatography workup->purification 4. Concentrate and Purify product Purified Arylamine purification->product

Workflow for Ni-catalyzed amination.

Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

While direct comparative data for DiPPF in nickel-catalyzed Suzuki-Miyaura reactions is less commonly published, its structural similarity to other effective bis(dialkylphosphino)ferrocene ligands suggests high efficacy, particularly for challenging substrates like aryl carbonates.[1] The following protocol is a general guideline that can be adapted for use with the DiPPF ligand.

Data Presentation

Table 3: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Carbonates with Phenylboronic Acid

EntryPrecatalystLigandYield (%)
1(dppf)Ni(o-tolyl)ClDPPFInactive
2(dcypf)Ni(o-tolyl)ClDCypF>95
3(dippf)Ni(o-tolyl)ClDiPPF61

Reaction Conditions: Precatalyst (2.5 mol %), Phenylboronic Acid (1.5 equiv), K₃PO₄ (2.0 equiv), Dioxane, 80 °C, 12 h. Data for DiPPF is included for comparative purposes based on similar systems.[1]

Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of aryl electrophiles with boronic acids using a Ni/DiPPF catalytic system.

Materials:

  • Ni(COD)₂ or a suitable Ni(II) precatalyst (e.g., NiCl₂(dme))

  • This compound (DiPPF)

  • Aryl halide or triflate

  • Arylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄) or another suitable base

  • Anhydrous solvent (e.g., dioxane, toluene, or THF)

  • Schlenk tube or glovebox

  • Standard laboratory glassware and purification equipment

Procedure:

  • Catalyst Formation (in situ):

    • In an argon-filled glovebox or a Schlenk tube under an inert atmosphere, add Ni(COD)₂ (0.025 mmol, 2.5 mol %) and DiPPF (0.03 mmol, 3 mol %).

    • Stir the mixture in the reaction solvent for 10-15 minutes at room temperature to allow for ligand exchange.

  • Reaction Setup:

    • To the Schlenk tube containing the pre-formed catalyst, add the aryl electrophile (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Add anhydrous solvent to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the biaryl product.

Experimental Workflow

experimental_workflow_suzuki reagents Reagents: - Ni Source - DiPPF Ligand - Base (e.g., K₃PO₄) - Aryl Electrophile - Arylboronic Acid - Solvent catalyst_formation In Situ Catalyst Formation reagents->catalyst_formation 1. Mix Ni source and ligand reaction_setup Addition of Substrates & Base catalyst_formation->reaction_setup 2. Add remaining reagents reaction Reaction (80-110 °C) reaction_setup->reaction 3. Seal and Heat workup Aqueous Work-up & Extraction reaction->workup 4. Quench and Extract purification Column Chromatography workup->purification 5. Concentrate and Purify product Purified Biaryl purification->product

Workflow for Ni-catalyzed Suzuki-Miyaura coupling.

Concluding Remarks

The this compound (DiPPF) ligand is a powerful and versatile ligand for a range of nickel-catalyzed cross-coupling reactions. Its application can lead to high yields and good functional group tolerance, particularly in C-N and C-C bond-forming reactions. The provided protocols serve as a starting point for reaction optimization and can be adapted for a wide variety of substrates. Researchers are encouraged to screen reaction parameters such as solvent, base, and temperature to achieve optimal results for their specific applications.

References

Application Notes and Protocols: DiPPF as a Ligand in Stereoselective Palladium-Catalyzed Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) as a ligand in stereoselective palladium-catalyzed glycosylation reactions. This document includes a summary of reported quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in the application of this methodology.

Introduction

Palladium-catalyzed glycosylation has emerged as a powerful tool for the stereoselective formation of glycosidic bonds, which are pivotal linkages in a vast array of biologically significant molecules, including glycoproteins, glycolipids, and oligosaccharides. The stereochemical outcome of these reactions is often dictated by the choice of ligand coordinated to the palladium center. Ferrocene-based phosphine (B1218219) ligands, such as DiPPF, offer a unique combination of steric bulk and electron-richness, which can influence the reactivity and selectivity of the catalytic system.

This document focuses on the specific application of DiPPF in palladium-catalyzed C-glycosylation, for which there is published data, and discusses the potential for O-glycosylation.

Palladium-Catalyzed C-Glycosylation with DiPPF

The use of DiPPF as a ligand has been reported in the palladium-catalyzed stereospecific vinylogous C-glycosylation of glycals. In a study exploring various bidentate phosphine ligands, a combination of Palladium(II) acetate (B1210297) and DiPPF was shown to furnish the desired C-glycoside with excellent β-stereocontrol.

The following table summarizes the quantitative data for the palladium-catalyzed C-glycosylation reaction using DiPPF as the ligand.

EntryGlycosyl DonorAcceptorCatalystLigandBaseSolventYield (%)β/α RatioRef.
13,4-O-carbonate galactal3-cyano-4-methylcoumarinPd(OAc)₂ (5 mol%)DiPPF (7.5 mol%)NoneCH₂Cl₂12>30:1[1]

Note: While demonstrating excellent stereoselectivity, the reported yield for this specific reaction with DiPPF was modest compared to other ligands screened in the same study.[1]

This protocol is based on the initial ligand screening conditions reported in the literature.[1]

Materials:

  • Glycosyl donor (e.g., 3,4-O-carbonate galactal)

  • Acceptor (e.g., 3-cyano-4-methylcoumarin)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)

  • Anhydrous solvent (e.g., Dichloromethane (B109758), CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the acceptor (0.15 mmol, 1.5 equiv).

  • Add the glycosyl donor (0.1 mmol, 1.0 equiv).

  • Add Palladium(II) acetate (0.005 mmol, 5 mol%).

  • Add DiPPF (0.0075 mmol, 7.5 mol%).

  • Add anhydrous dichloromethane (2 mL).

  • Seal the vial and stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the desired C-glycoside.

The proposed mechanism for the palladium-catalyzed C-glycosylation is depicted below. It is adapted from the proposed cycle with a similar phosphine ligand.[1]

Catalytic Cycle for C-Glycosylation Pd(0)L Pd(0)-DiPPF Complex_A π-complex A Pd(0)L->Complex_A Coordination Glycal Glycal Donor Glycal->Complex_A Pi_Allyl_Pd(II) π-allyl-Pd(II) Intermediate B Complex_A->Pi_Allyl_Pd(II) Oxidative Addition Complex_D Complex D Pi_Allyl_Pd(II)->Complex_D Nucleophilic Attack Nucleophile Acceptor (enolized) Nucleophile->Complex_D Complex_D->Pd(0)L Reductive Elimination Product C-Glycoside Complex_D->Product

Proposed catalytic cycle for Pd-catalyzed C-glycosylation.

Palladium-Catalyzed O-Glycosylation with DiPPF

To date, there are no specific reports in the scientific literature on the use of DiPPF as a ligand for stereoselective palladium-catalyzed O-glycosylation. The stereochemical outcome of O-glycosylation reactions is highly dependent on the ligand's electronic and steric properties. While ferrocene-based ligands have been employed, the specific effectiveness of DiPPF for this transformation has not been documented.

For researchers interested in exploring this area, a general protocol for palladium-catalyzed O-glycosylation using other phosphine ligands is provided below for reference. Optimization of the ligand, catalyst, and reaction conditions would be necessary to achieve stereoselectivity with DiPPF.

Materials:

  • Glycal donor (e.g., 3-O-acetyl-D-glucal)

  • Alcohol acceptor

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine (B44618) or other bulky phosphines)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere, add the alcohol acceptor (1.2-1.5 equiv).

  • Add the glycal donor (1.0 equiv).

  • Add the palladium catalyst (2-5 mol%).

  • Add the phosphine ligand (4-10 mol%).

  • Add the anhydrous solvent.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction if necessary and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for palladium-catalyzed C- and O-glycosylation.

Experimental Workflow for C-Glycosylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Glycal Donor, Acceptor, Pd(OAc)₂, DiPPF in CH₂Cl₂ Stir Stir at 25°C under Inert Atmosphere Reagents->Stir Concentrate Concentrate in vacuo Stir->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product β-C-Glycoside Purify->Product

Experimental workflow for C-glycosylation.

Experimental Workflow for O-Glycosylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Glycal Donor, Alcohol, Pd Catalyst, Ligand in Solvent Stir Stir at appropriate temperature under Inert Atmosphere Reagents->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Workup Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product O-Glycoside Purify->Product

General experimental workflow for O-glycosylation.

Conclusion

DiPPF has been shown to be a viable ligand for inducing high β-stereoselectivity in palladium-catalyzed C-glycosylation, although its efficiency in terms of yield may require optimization for specific substrate combinations. Its application in O-glycosylation remains an unexplored area that warrants investigation. The provided protocols and diagrams serve as a valuable resource for researchers aiming to utilize or further develop DiPPF-ligated palladium catalysts for the synthesis of complex glycosides.

References: [1] Dai, Y., Tian, B., Chen, H., & Zhang, Q. (2019). Palladium-Catalyzed Stereospecific C-Glycosylation of Glycals with Vinylogous Acceptors. ACS Catalysis, 9(4), 2909–2915.[1]

References

Application Notes and Protocols: Ruthenium-Catalyzed Hydrohydroxyalkylation with DiPPF Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ruthenium-catalyzed hydrohydroxyalkylation reaction utilizing the 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) ligand. This catalytic method facilitates the C-C bond formation between an alcohol and an unsaturated reactant, such as an allenamide, offering an efficient and atom-economical route to valuable 1,2-aminoalcohols.

I. Introduction

Ruthenium-catalyzed hydrohydroxyalkylation is a powerful transformation in organic synthesis that enables the direct coupling of alcohols with π-unsaturated compounds.[1][2] This process, which operates under transfer hydrogenation conditions, avoids the need for pre-metallated reagents and minimizes stoichiometric byproducts.[1] The use of specific ligands is crucial for the success of these reactions, and the ferrocene-based diphosphine ligand, 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF), has emerged as a highly effective ligand in combination with ruthenium precursors for certain hydrohydroxyalkylation reactions.[1]

The catalytic system typically involves a ruthenium precursor, such as RuHCl(CO)(PPh₃)₃, and the DiPPF ligand.[1][2] This combination facilitates a hydrogen transfer from the alcohol substrate to generate an aldehyde and an allylruthenium intermediate in situ. These reactive species then undergo C-C coupling to afford the desired product, often with high diastereoselectivity.[1][2] This methodology is particularly valuable for the synthesis of complex molecules, including 1,2-aminoalcohols, which are important structural motifs in many biologically active compounds.[1][2]

II. Reaction Mechanism

The proposed catalytic cycle for the ruthenium-catalyzed hydrohydroxyalkylation of an allenamide with an alcohol is depicted below. The reaction is initiated by the dehydrogenation of the alcohol to the corresponding aldehyde by the active ruthenium catalyst. The resulting ruthenium hydride then undergoes hydrometalation with the allenamide to generate an allylruthenium intermediate. This intermediate then adds to the aldehyde in a stereoselective manner to form a ruthenium alkoxide. Subsequent protonolysis by another molecule of the starting alcohol regenerates the active catalyst and releases the 1,2-aminoalcohol product.

G Ru_cat [Ru]-H Aldehyde R'CHO (Aldehyde) Ru_cat->Aldehyde Oxidation AllylRu Allyl-[Ru] Alcohol R'CH₂OH (Alcohol) Alcohol->Ru_cat - H₂ Ru_alkoxide [Ru]-OR'' Allenamide RCH=C=CHNR₂ (Allenamide) Allenamide->AllylRu Hydrometalation AllylRu->Ru_alkoxide + R'CHO Product anti-1,2-Aminoalcohol Ru_alkoxide->Product + R'CH₂OH Ru_cat_regen [Ru]-H Ru_alkoxide->Ru_cat_regen Protonolysis G start Start prep Prepare Reaction Vessel (Oven-dried flask, stir bar) start->prep add_solids Add RuHCl(CO)(PPh₃)₃ and DiPPF prep->add_solids inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) add_solids->inert add_liquids Add Anhydrous Solvent, Alcohol, and Allenamide inert->add_liquids heat Heat Reaction Mixture (e.g., 95 °C) add_liquids->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Reaction Work-up (Cool, concentrate) monitor->workup purify Purify Product (Silica gel chromatography) workup->purify end End purify->end

References

Application Notes: Palladium-Catalyzed Alkoxycarbonylation of Aryl Bromides using DiPPF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed alkoxycarbonylation of aryl bromides is a powerful transformation in organic synthesis, providing a direct route to valuable aryl esters. These esters are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of ligand is crucial for achieving high efficiency and selectivity in these reactions. 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) is a bulky, electron-rich ferrocenyl phosphine (B1218219) ligand that can promote high catalytic activity. While detailed protocols specifically employing DiPPF are not extensively documented in the literature for this exact transformation, its structural analogue, 1,1'-bis(diphenylphosphino)ferrocene (dppf), has been successfully utilized. This document provides a representative protocol and application data for the palladium-catalyzed alkoxycarbonylation of aryl bromides, drawing upon established procedures for structurally similar phosphine ligands.

Catalytic Cycle Overview

The generally accepted mechanism for palladium-catalyzed alkoxycarbonylation of aryl bromides involves a series of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II)-aryl complex.

  • CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the Pd-aryl bond to form a Pd(II)-acyl complex.

  • Alcoholysis: The alcohol nucleophile attacks the acyl group, facilitated by a base.

  • Reductive Elimination: The desired ester product is released, regenerating the active Pd(0) catalyst to complete the catalytic cycle.

The DiPPF ligand is believed to facilitate these steps through its steric bulk and electron-donating properties, which can influence the rates of oxidative addition and reductive elimination.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed alkoxycarbonylation of an aryl bromide.

experimental_workflow start Start reagents Combine Aryl Bromide, Alcohol, Base, Solvent start->reagents 1. catalyst Add Pd Source and DiPPF Ligand reagents->catalyst 2. reaction_setup Seal Reaction Vessel and Purge with CO catalyst->reaction_setup 3. heating Heat to Reaction Temperature reaction_setup->heating 4. monitoring Monitor Reaction (TLC, GC/MS, LC/MS) heating->monitoring 5. workup Aqueous Workup and Extraction monitoring->workup 6. purification Purify by Column Chromatography workup->purification 7. product Isolate and Characterize Aryl Ester Product purification->product 8.

Caption: General experimental workflow for Pd-catalyzed alkoxycarbonylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar phosphine ligands and should be optimized for specific substrates and conditions.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Alcohol (e.g., n-butanol, 10-20 mL, used as solvent and reagent)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) (0.024 mmol, 2.4 mol%)

  • Base (e.g., Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (if alcohol is not used as solvent, e.g., toluene (B28343) or dioxane)

  • Carbon monoxide (CO) gas (high purity)

  • Reaction vessel (e.g., thick-walled pressure tube or autoclave)

Procedure:

  • Preparation of the Reaction Vessel: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and DiPPF (10.3 mg, 0.024 mmol).

  • Addition of Reagents: Add the alcohol (e.g., n-butanol, 10 mL) and the base (e.g., triethylamine, 0.42 mL, 3.0 mmol). If a co-solvent is used, add it at this stage.

  • Reaction Setup: Seal the reaction vessel securely.

  • Purging with Carbon Monoxide: Evacuate the vessel and backfill with carbon monoxide gas. Repeat this process three times to ensure an inert atmosphere of CO.

  • Pressurization: Pressurize the vessel to the desired CO pressure (e.g., 1-10 atm). Caution: Handle carbon monoxide in a well-ventilated fume hood.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature and carefully vent the excess CO pressure in a fume hood. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl ester.

  • Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed alkoxycarbonylation of various aryl bromides, based on data for the structurally similar dppf ligand. These should serve as a starting point for optimization with DiPPF.

Table 1: Effect of Palladium Precursor and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)CO Pressure (atm)Yield (%)
1Pd(OAc)₂ (2)dppf (2.4)Et₃Nn-Butanol1105>95
2PdCl₂(PhCN)₂ (2)dppf (2.4)Et₃Nn-Butanol1105>95
3Pd₂(dba)₃ (1)dppf (2.4)Et₃Nn-Butanol1105~90

Table 2: Substrate Scope for Alkoxycarbonylation of Aryl Bromides

EntryAryl BromideAlcoholBaseTemp (°C)CO Pressure (atm)ProductYield (%)
14-BromoacetophenoneMethanolEt₃N10010Methyl 4-acetylbenzoate92
24-Bromotoluenen-ButanolDBU1201Butyl 4-methylbenzoate88
32-BromonaphthaleneEthanolEt₃N1105Ethyl 2-naphthoate95
43-BromopyridineMethanolEt₃N10010Methyl nicotinate85
51-Bromo-4-nitrobenzenen-ButanolDBU1001Butyl 4-nitrobenzoate75

Safety Precautions

  • Carbon Monoxide: CO is a highly toxic, odorless, and colorless gas. All manipulations involving CO must be performed in a well-ventilated fume hood. The use of a CO detector is highly recommended.

  • Pressure Reactions: Reactions under pressure should be carried out in appropriate pressure-rated vessels and behind a blast shield.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and degassed.

    • Increase the reaction temperature or CO pressure.

    • Screen different bases or solvents.

    • Check the quality of the palladium catalyst and ligand.

  • Formation of Side Products:

    • Lower the reaction temperature.

    • Optimize the Pd:ligand ratio.

    • Hydrolysis of the ester can occur if water is present.

Conclusion

The palladium-catalyzed alkoxycarbonylation of aryl bromides using the DiPPF ligand is anticipated to be a highly effective method for the synthesis of aryl esters. The provided protocol, based on the successful application of the related dppf ligand, offers a solid foundation for researchers to develop and optimize this important transformation for a wide range of substrates. Careful optimization of reaction parameters will be key to achieving high yields and selectivities.

Application Notes and Protocols: Use of DiPPF in the Synthesis of Complex Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1′-Bis(diisopropylphosphino)ferrocene (DiPPF) as a ligand in palladium-catalyzed cross-coupling reactions for the synthesis of complex pharmaceutical intermediates. DiPPF, a ferrocene-based phosphine (B1218219) ligand, offers distinct advantages in terms of reactivity and stability, making it a valuable tool in modern drug development.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in medicinal chemistry, enabling the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that form the backbone of many pharmaceutical agents. The choice of ligand is crucial for the success of these reactions, influencing catalyst stability, activity, and selectivity.

1,1′-Bis(diisopropylphosphino)ferrocene (DiPPF) is an electron-rich, bulky phosphine ligand. Compared to its close analog, 1,1′-bis(diphenylphosphino)ferrocene (dppf), the isopropyl groups on the phosphorus atoms in DiPPF increase its electron-donating ability and steric bulk. These features often lead to enhanced catalytic activity, allowing for the coupling of challenging substrates, lower catalyst loadings, and milder reaction conditions. This document outlines the application of DiPPF in key cross-coupling reactions and provides detailed experimental protocols.

Key Applications of DiPPF in Pharmaceutical Synthesis

DiPPF is particularly effective in a range of palladium-catalyzed reactions that are pivotal in the synthesis of complex pharmaceutical intermediates. These include:

  • Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) bonds, crucial for the synthesis of biaryl structures prevalent in many drugs.

  • Buchwald-Hartwig Amination: Formation of C–N bonds, a cornerstone for synthesizing arylamines and related compounds.

  • Heck Reaction: Vinylation of aryl halides, enabling the introduction of alkene functionalities.

  • Sonogashira Coupling: Formation of C–C bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes.

The electron-rich nature of DiPPF enhances the rate of oxidative addition, often the rate-limiting step in the catalytic cycle, particularly with less reactive aryl chlorides.[1] The steric bulk of the ligand can also promote the final reductive elimination step, leading to higher overall reaction efficiency.

Experimental Data and Protocols

The following sections provide quantitative data from a key Suzuki-Miyaura coupling reaction utilizing DiPPF and detailed, representative protocols for major cross-coupling reactions.

Data Presentation: Suzuki-Miyaura Coupling with DiPPF

The following table summarizes the reaction conditions and yield for the synthesis of a key intermediate for an Akt kinase inhibitor via a Suzuki-Miyaura coupling, highlighting the effectiveness of the Pd(OAc)₂/DiPPF catalytic system.[1]

ParameterValue
Reaction Suzuki-Miyaura Coupling
Aryl Halide Polycyclic triflate
Boronic Ester Aryl boronate pinacol (B44631) ester
Product Intermediate for Akt kinase inhibitor 17
Palladium Precursor Palladium(II) Acetate (Pd(OAc)₂)
Ligand DiPPF
Catalyst Loading 3 mol% Pd(OAc)₂ / 3 mol% DiPPF
Base Potassium Phosphate (K₃PO₄)
Solvent 2-Methyltetrahydrofuran (2-MeTHF) / Water
Temperature 50 °C
Yield 84%

Experimental Protocols

1. Suzuki-Miyaura Coupling: General Protocol

This protocol is based on the successful application of DiPPF in the synthesis of a complex pharmaceutical intermediate.[1]

Workflow for Suzuki-Miyaura Coupling

G reagents Combine Aryl Halide, Boronic Acid/Ester, and Base solvent Add Solvent (e.g., 2-MeTHF/Water) reagents->solvent catalyst Add Pd Precursor (e.g., Pd(OAc)₂) and DiPPF solvent->catalyst reaction Heat Reaction Mixture (e.g., 50 °C) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction using a Pd/DiPPF catalytic system.

Methodology:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 2-MeTHF/water).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.03 equiv) and DiPPF (0.03 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

2. Buchwald-Hartwig Amination: General Protocol

This protocol is a representative procedure for the C-N bond formation using a DiPPF-ligated palladium catalyst.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L (L = DiPPF) OA Oxidative Addition Pd0->OA Ar-X PdII_halide Ar-Pd(II)(X)L OA->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR'R'' PdII_amine [Ar-Pd(II)(NHR'R'')L]X Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido Ar-Pd(II)(NR'R'')L Deprotonation->PdII_amido RE Reductive Elimination PdII_amido->RE RE->Pd0 Product Ar-NR'R'' RE->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv) in a reaction tube.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv) and DiPPF (0.02-0.04 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).

  • Reaction Execution: Seal the reaction tube and heat to the desired temperature (e.g., 80-110 °C) with stirring for the required time (monitor by GC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

3. Heck Reaction: General Protocol

The following is a representative protocol for the Heck reaction using a Pd/DiPPF system.

Catalytic Cycle of the Heck Reaction

G Pd0 Pd(0)L (L = DiPPF) OA Oxidative Addition Pd0->OA Ar-X PdII_halide Ar-Pd(II)(X)L OA->PdII_halide Alkene_Ins Alkene Insertion PdII_halide->Alkene_Ins H₂C=CHR PdII_alkyl R-CH(Ar)-CH₂-Pd(II)(X)L Alkene_Ins->PdII_alkyl Beta_Hydride β-Hydride Elimination PdII_alkyl->Beta_Hydride Product_Complex [Product-Pd(II)(H)L]X Beta_Hydride->Product_Complex RE Reductive Elimination Product_Complex->RE -HX Product Ar-CH=CHR Product_Complex->Product RE->Pd0

Caption: Simplified catalytic cycle for the Heck reaction.

Methodology:

  • Reaction Setup: To a reaction flask, add the aryl halide (1.0 equiv), the alkene (1.5 equiv), and a base (e.g., triethylamine (B128534) or potassium carbonate, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 equiv) and DiPPF (0.01-0.05 equiv).

  • Reaction Execution: Heat the mixture to the required temperature (typically 80-140 °C) and stir until completion.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the product by chromatography or recrystallization.

4. Sonogashira Coupling: General Protocol

This protocol describes a typical Sonogashira coupling reaction facilitated by a Pd/DiPPF catalyst.

Catalytic Cycle of the Sonogashira Coupling

G Pd0 Pd(0)L (L = DiPPF) OA Oxidative Addition Pd0->OA Ar-X PdII_halide Ar-Pd(II)(X)L OA->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_alkynyl Ar-Pd(II)(C≡CR)L Transmetalation->PdII_alkynyl RE Reductive Elimination PdII_alkynyl->RE RE->Pd0 Product Ar-C≡CR RE->Product Cu_cycle Copper Cycle (activates alkyne) Cu_cycle->Transmetalation Cu-C≡CR

Caption: Simplified catalytic cycle for the Sonogashira coupling, including the role of the copper co-catalyst.

Methodology:

  • Reaction Setup: In a reaction vessel, dissolve the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a degassed solvent (e.g., THF or DMF).

  • Base and Co-catalyst Addition: Add a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.01-0.05 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, 0.01-0.03 equiv) and DiPPF (0.01-0.03 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine.

  • Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.

Conclusion

1,1′-Bis(diisopropylphosphino)ferrocene (DiPPF) is a highly effective ligand for palladium-catalyzed cross-coupling reactions in the synthesis of complex pharmaceutical intermediates. Its enhanced electron-donating properties and steric bulk often lead to improved catalytic performance compared to less electron-rich ligands. The provided protocols offer a starting point for the application of DiPPF in the synthesis of a wide range of target molecules in drug discovery and development. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols for Ferrocene-Based Ligands in C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) and its Analogue DPPF

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to the prevalence of arylamines in bioactive molecules and functional materials. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these bonds, offering a broad substrate scope and high functional group tolerance. The success of this reaction is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst.

This document provides detailed application notes and protocols for the use of ferrocene-based diphosphine ligands in C-N bond formation, with a specific focus on 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF). It is important to note that while DiPPF is a commercially available ligand, specific and detailed literature on its application in C-N bond formation is limited. Therefore, this document will leverage the extensive data available for its close and widely used analogue, 1,1'-bis(diphenylphosphino)ferrocene (DPPF), to provide representative protocols and reaction conditions.[1][2][3] These guidelines are intended to serve as a starting point for researchers to develop and optimize C-N coupling reactions using DiPPF and other bulky ferrocene-based phosphine ligands.

The Role of Ferrocene-Based Ligands

Ferrocene-based diphosphine ligands, such as DPPF and DiPPF, are highly effective in palladium-catalyzed cross-coupling reactions. Their unique "bite angle" and electron-donating properties contribute to the stability of the catalytic species and facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. The use of bidentate ligands like DPPF was a significant advancement in the Buchwald-Hartwig amination, allowing for the efficient coupling of primary amines and the use of a wider range of aryl halides.[2] The bulky alkyl substituents in DiPPF are expected to further enhance catalytic activity, particularly with challenging substrates such as aryl chlorides.

Data Presentation: Catalyst Loading and Reaction Conditions

The following tables summarize typical catalyst loading and reaction conditions for the Buchwald-Hartwig amination of aryl halides with various amines using DPPF as a representative ferrocene-based ligand. These parameters provide a solid foundation for optimizing reactions with DiPPF.

Table 1: Typical Catalyst Loading for C-N Bond Formation

ComponentLoading (mol%)Notes
Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)0.5 - 5Lower loadings (0.5-1 mol%) are often sufficient for reactive substrates like aryl iodides and bromides. Higher loadings may be required for less reactive aryl chlorides.
Ferrocene-Based Ligand (e.g., DPPF)1 - 10A Pd:Ligand ratio of 1:1 to 1:2 is common.
Aryl Halide100 (1.0 equiv)The limiting reagent.
Amine100 - 150 (1.0 - 1.5 equiv)A slight excess of the amine is often used to ensure complete consumption of the aryl halide.
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)120 - 200 (1.2 - 2.0 equiv)The choice of base is crucial and depends on the substrates and solvent. Stronger bases like NaOt-Bu are common, while milder bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive functional groups.

Table 2: General Reaction Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Solvent Toluene (B28343), Dioxane, THFAnhydrous and deoxygenated solvents are essential for optimal catalyst performance.
Temperature Room Temperature - 120 °CReactions with more reactive substrates may proceed at lower temperatures, while less reactive substrates often require heating.
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC or GC/LC-MS.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen, so reactions must be performed under an inert atmosphere.

Experimental Protocols

The following is a general protocol for the palladium-catalyzed amination of an aryl bromide with a primary amine using a ferrocene-based ligand. This protocol should be adapted and optimized for specific substrates and for the use of DiPPF.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

  • Aryl bromide (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), DPPF (0.03 mmol, 3 mol%), and NaOt-Bu (1.4 mmol).

  • Add the aryl bromide (1.0 mmol) and the primary amine (1.2 mmol) to the Schlenk tube.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the DiPPF-mediated C-N bond formation.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)L2 OxAdd->PdII_ArX AmineCoord Amine Coordination (R2NH) PdII_ArX->AmineCoord PdII_Amine [Ar-Pd(II)(NHR2)L2]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR2)L2 Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd Precatalyst, DiPPF Ligand, and Base Setup->Reagents Substrates Add Aryl Halide and Amine Reagents->Substrates Solvent Add Anhydrous Solvent Substrates->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, GC/LC-MS) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for C-N bond formation.

Conclusion

The use of ferrocene-based ligands, such as DiPPF and its well-studied analogue DPPF, in palladium-catalyzed C-N bond formation offers a powerful tool for the synthesis of arylamines. While specific data for DiPPF is emerging, the established protocols for DPPF provide a robust starting point for reaction development. The provided application notes, tables, and protocols are intended to guide researchers in the successful application of these catalyst systems in their synthetic endeavors, particularly in the fields of drug discovery and materials science. Careful optimization of catalyst loading, base, solvent, and temperature will be key to achieving high yields and selectivities with a broad range of substrates.

References

Application Notes and Protocols for Stille and Negishi Couplings Featuring DiPPF Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) in palladium-catalyzed Stille and Negishi cross-coupling reactions. DiPPF, a ferrocene-based diphosphine ligand, offers unique steric and electronic properties that can influence reaction efficiency, selectivity, and substrate scope in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Introduction to DiPPF in Cross-Coupling Chemistry

1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) is a derivative of the well-known 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. The replacement of the phenyl groups with isopropyl groups increases the ligand's electron-donating ability and steric bulk. These characteristics can significantly impact the key steps of the catalytic cycle in cross-coupling reactions, namely oxidative addition, transmetalation, and reductive elimination.

The increased electron density on the palladium center when coordinated with DiPPF can facilitate the oxidative addition step. The steric hindrance imposed by the isopropyl groups can promote the reductive elimination step, which is often the product-forming step of the catalytic cycle. This combination of electronic and steric effects makes DiPPF an attractive ligand for challenging coupling reactions, potentially leading to higher yields and faster reaction times compared to less bulky or electron-rich ligands.

Stille Coupling Applications of DiPPF

The Stille coupling is a versatile carbon-carbon bond-forming reaction between an organostannane and an organic electrophile, catalyzed by a palladium complex. The use of DiPPF as a ligand can be advantageous in Stille couplings involving sterically demanding substrates or when aiming to enhance the rate of reductive elimination. While specific literature detailing extensive applications of DiPPF in Stille coupling is less common than for its parent, dppf, its utility can be inferred from the general principles of ligand effects in cross-coupling.

Quantitative Data for Stille Coupling

The following table summarizes representative yields for Stille coupling reactions using dppf-type ligands, which can serve as a benchmark when employing DiPPF. Researchers can expect comparable or potentially improved yields with DiPPF, particularly in cases where reductive elimination is rate-limiting.

EntryAryl Halide/TriflateOrganostannaneCatalyst SystemSolventTemp (°C)Yield (%)Reference
16-bromo tacrineTributyl(4-methoxyphenyl)stannanePd(dppf)Cl₂·CH₂Cl₂ (5 mol%), NaClDMF10088[1]
26-bromo tacrineTributyl(vinyl)stannanePd(dppf)Cl₂·CH₂Cl₂ (5 mol%), NaClDMF10075[1]
3Enol triflateOrganotin reagentPd(dppf)Cl₂·DCM (0.1 eq), CuI, LiClDMF4087[2]
Experimental Protocol: Stille Coupling using a Pd/DiPPF Catalyst

This protocol is a general guideline for a Stille coupling reaction using a DiPPF-ligated palladium catalyst. Optimization of reaction conditions (temperature, solvent, base, and catalyst loading) is often necessary for specific substrates.

Materials:

  • Aryl halide or triflate (1.0 equiv)

  • Organostannane (1.1-1.5 equiv)

  • [1,1'-Bis(diisopropylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dippf)] (1-5 mol%)

  • Anhydrous and degassed solvent (e.g., DMF, toluene, dioxane)

  • Optional: Additive (e.g., CsF, CuI)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide or triflate and the palladium catalyst, [PdCl₂(dippf)].

  • Add the anhydrous, degassed solvent via syringe.

  • If required, add any co-catalyst or additive to the mixture.

  • Add the organostannane reagent to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (typically ranging from 80 to 120 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an appropriate organic solvent.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Stille Coupling Catalytic Cycle

Stille_Coupling Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition R¹-X R¹-Pd(II)(X)L₂ R¹-Pd(II)(X)L₂ Oxidative Addition->R¹-Pd(II)(X)L₂ Transmetalation Transmetalation R¹-Pd(II)(X)L₂->Transmetalation R²-SnR₃ R¹-Pd(II)(R²)L₂ R¹-Pd(II)(R²)L₂ Transmetalation->R¹-Pd(II)(R²)L₂ X-SnR₃ Reductive Elimination Reductive Elimination R¹-Pd(II)(R²)L₂->Reductive Elimination Reductive Elimination->Pd(0)L₂ R¹-R² R¹-R² Reductive Elimination->R¹-R²

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Negishi Coupling Applications of DiPPF

The Negishi coupling reaction forms a carbon-carbon bond from an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. The use of DiPPF as a ligand in palladium-catalyzed Negishi couplings can be particularly effective for reactions involving the formation of C(sp²)-C(sp³) bonds, where β-hydride elimination can be a competing side reaction. The steric bulk of DiPPF can favor reductive elimination over β-hydride elimination, leading to higher yields of the desired product.

Quantitative Data for Negishi Coupling

The following table presents data from Negishi coupling reactions, demonstrating the utility of dppf-based ligands. DiPPF can be expected to offer similar or enhanced performance, especially in challenging systems.

EntryOrganic HalideOrganozinc ReagentCatalyst SystemSolventTemp (°C)Yield (%)Reference
1Aryl BromideOrganozinc BromidePd(dppf)Cl₂-DCM (0.2 equiv)THF100 (microwave)73[3]
21-bromo-4-methoxybenzenen-decylzinc iodidePdCl₂(dppf) (2 mol%)THF4091
3ethyl 4-bromobenzoaten-decylzinc iodidePdCl₂(dppf) (2 mol%)THFrt91
Experimental Protocol: Negishi Coupling using a Pd/DiPPF Catalyst

This protocol provides a general procedure for a Negishi coupling reaction. As organozinc reagents are sensitive to air and moisture, all manipulations should be carried out under an inert atmosphere using anhydrous solvents.

Materials:

  • Organic halide (1.0 equiv)

  • Organozinc reagent (1.2-2.0 equiv)

  • [1,1'-Bis(diisopropylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dippf)] (1-5 mol%)

  • Anhydrous and degassed solvent (e.g., THF, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organic halide and the palladium catalyst, [PdCl₂(dippf)], in the anhydrous, degassed solvent.

  • To this solution, add the organozinc reagent dropwise at room temperature.

  • The reaction mixture is then heated to the desired temperature (typically between room temperature and 100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Negishi Coupling Catalytic Cycle

Negishi_Coupling Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition R¹-X R¹-Pd(II)(X)L₂ R¹-Pd(II)(X)L₂ Oxidative Addition->R¹-Pd(II)(X)L₂ Transmetalation Transmetalation R¹-Pd(II)(X)L₂->Transmetalation R²-ZnX R¹-Pd(II)(R²)L₂ R¹-Pd(II)(R²)L₂ Transmetalation->R¹-Pd(II)(R²)L₂ ZnX₂ Reductive Elimination Reductive Elimination R¹-Pd(II)(R²)L₂->Reductive Elimination Reductive Elimination->Pd(0)L₂ R¹-R² R¹-R² Reductive Elimination->R¹-R²

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Workflow for Catalyst System Selection and Optimization

The following diagram illustrates a logical workflow for selecting and optimizing a DiPPF-based catalyst system for a target cross-coupling reaction.

Workflow A Define Target Coupling (Stille or Negishi) B Substrate Scope Evaluation (Aryl/Alkyl Halide, Organometallic) A->B C Initial Catalyst Screening (Pd source + DiPPF ligand) B->C D Solvent and Temperature Screening C->D E Additive/Base Screening (if applicable) D->E F Reaction Optimization (Concentration, Catalyst Loading) E->F G Scale-up and Process Validation F->G

Caption: General workflow for cross-coupling reaction development.

Conclusion

DiPPF is a valuable ligand for palladium-catalyzed Stille and Negishi cross-coupling reactions, offering potential advantages in terms of reactivity and selectivity due to its enhanced steric bulk and electron-donating properties compared to dppf. The provided protocols and data serve as a starting point for the application of DiPPF in the synthesis of complex organic molecules. As with any catalytic system, empirical optimization is key to achieving the best results for a specific transformation. The use of DiPPF should be considered a strategic choice, particularly for challenging substrates where steric and electronic tuning of the catalyst is crucial for success.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of DiPPF-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction yields in DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene) catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is DiPPF and why is it used as a ligand in cross-coupling reactions?

A1: DiPPF, or 1,1'-Bis(diisopropylphosphino)ferrocene, is a member of the ferrocenylphosphine ligand family. These ligands are known for being electron-rich and sterically bulky.[1][2] The ferrocene (B1249389) backbone provides a unique structural and electronic environment to the palladium catalyst. This can enhance catalytic activity, improve stability, and influence the selectivity of cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1][3][4] The steric bulk of the diisopropylphosphino groups can facilitate the crucial reductive elimination step in the catalytic cycle, often leading to higher reaction yields.[5]

Q2: What is a typical starting catalyst loading for a DiPPF-catalyzed reaction?

A2: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[6][7] For highly optimized systems or very reactive substrates, this loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging or unreactive substrates, a higher loading of up to 10 mol% may be necessary to achieve a reasonable conversion rate.[6]

Q3: How do I select the appropriate solvent and base for my reaction?

A3: The choice of solvent and base is critical and highly interdependent, affecting solubility, catalyst stability, and reaction kinetics.[8][9] A solvent and base screening is often the most effective approach. Common solvents for DiPPF-catalyzed couplings include ethereal solvents (e.g., Dioxane, THF) and aromatic hydrocarbons (e.g., Toluene).[8] The choice of base is crucial; its strength and solubility can significantly impact the outcome.[8] For Suzuki reactions, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For Buchwald-Hartwig aminations, alkoxides like sodium tert-butoxide (NaOt-Bu) are frequently used.[8][10] The optimal combination will depend on the specific substrates being used.

Q4: What are the common signs of catalyst deactivation, and how can I prevent it?

A4: The most common visual sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[6] This indicates that the active Pd(0) catalyst has agglomerated and fallen out of the solution, rendering it inactive.[6] Deactivation can be caused by:

  • Presence of Oxygen: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[8] Oxygen can oxidize the active Pd(0) species and the phosphine (B1218219) ligand.[8][11]

  • High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.[6]

  • Impurities: Ensure all reagents and starting materials are pure, as impurities can act as catalyst poisons.[8]

Q5: My starting material has a functional group that could potentially coordinate to the palladium (e.g., a primary amine). How can I prevent catalyst inhibition?

A5: Functional groups like primary amines can coordinate to the palladium center and inhibit catalysis.[12] Strategies to mitigate this include:

  • Protecting Groups: Temporarily protect the interfering functional group (e.g., using a Boc group for an amine).[12]

  • Ligand Selection: Using bulky ligands like DiPPF can create a sterically hindered environment around the palladium, which may disfavor coordination of the interfering group.[12]

  • In Situ Protonation: Adding a suitable acid can protonate the amine, preventing its coordination. However, this must be carefully optimized.[12]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) species, or the catalyst has degraded.[13]• Use a fresh batch of catalyst and ligand. • Ensure proper storage of reagents under an inert atmosphere. • Consider using a pre-formed Pd(0) catalyst or a modern precatalyst designed for efficient activation.[13] • Run a control reaction with a known, reliable substrate pair to test catalyst activity.[13]
Poor Reagent Quality: Starting materials are impure, or the organometallic reagent (e.g., boronic acid) has decomposed.[8]• Verify the purity of starting materials (aryl halide, etc.) by NMR or other analytical methods.[8] • Boronic acids can undergo protodeboronation; consider using more stable boronic esters (e.g., pinacol (B44631) esters).[8][13]
Sub-optimal Reaction Conditions: The chosen solvent, base, or temperature is not ideal for the specific substrate combination.[7]• Perform a screen of different solvents (e.g., Toluene, Dioxane, THF) and bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, NaOt-Bu).[7][8] • Incrementally adjust the reaction temperature. Some reactions require heating, while others may benefit from lower temperatures to reduce side reactions.[12]
Formation of Palladium Black Presence of Oxygen: Inadequate degassing or a leak in the inert atmosphere setup.[8]• Use robust degassing techniques for all solvents (e.g., freeze-pump-thaw or sparging with argon for at least 30 minutes).[14] • Ensure all glassware is oven-dried and the reaction is assembled and maintained under a positive pressure of an inert gas.
Ligand Dissociation/Decomposition: The DiPPF ligand may not be sufficiently stabilizing the Pd(0) intermediate under the reaction conditions.[8]• Lower the reaction temperature.[6] • Increase the ligand-to-palladium ratio slightly to ensure a sufficient excess of the stabilizing ligand.
Side Reactions (e.g., Homocoupling, Dehalogenation) Oxygen Contamination: Promotes oxidative homocoupling of organometallic reagents (e.g., Glaser coupling of alkynes or boronic acid homocoupling).[13][14]• Implement strict anaerobic conditions through rigorous degassing and maintaining a positive inert gas pressure.[14]
Slow Reaction Rate: If the desired cross-coupling is slow, side reactions can become more prominent.• Re-optimize reaction conditions (temperature, concentration, base) to accelerate the main catalytic cycle.
Reductive Dehalogenation: The aryl halide is reduced instead of coupled.• Decrease the reaction temperature.[12] • Screen different phosphine ligands or solvent/base combinations.[12]

Quantitative Data Summary

Table 1: General Guidelines for Reaction Parameter Screening
ParameterTypical RangeKey Considerations
Pd Catalyst Loading 1 - 5 mol%Start with 2 mol% for initial screening. Can be lowered for optimized reactions or increased for challenging substrates.[6]
DiPPF Ligand Loading 1.1 - 1.5 eq. (relative to Pd)A slight excess of ligand is often beneficial to stabilize the catalyst.
Base 2 - 3 equivalentsMust be strong enough to facilitate the key steps but not so harsh as to degrade reagents. Solubility is critical.[7][8]
Temperature Room Temp - 120 °CAryl bromides and chlorides often require heating. Start screening at 80-100 °C.[7][15]
Concentration 0.1 - 0.5 MHigher concentrations can increase reaction rates but may also promote side reactions like polymerization.[12]
Table 2: Common Solvents and Bases for Screening in DiPPF-Catalyzed Reactions
Reaction TypeRecommended SolventsRecommended Bases
Suzuki-Miyaura Coupling Toluene, Dioxane, THF (often with water as a co-solvent)[8][15]K₂CO₃, K₃PO₄, Cs₂CO₃[7][8]
Buchwald-Hartwig Amination Toluene, DioxaneNaOt-Bu, LiHMDS, K₃PO₄[10]
Sonogashira Coupling THF, DMF, Acetonitrile[6]Et₃N, DIPEA[6]

Experimental Protocols

General Protocol for DiPPF-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general starting point. The specific amounts, temperature, and reaction time should be optimized for each unique set of substrates.

1. Reagent Preparation:

  • Ensure the aryl halide (1.0 mmol, 1.0 equiv), boronic acid or ester (1.2 mmol, 1.2 equiv), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) are dry and of high purity.

  • The palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and DiPPF (0.022 mmol, 2.2 mol%) should be handled quickly in the air or in a glovebox.

  • The chosen solvent (e.g., Toluene, 5 mL) must be anhydrous and rigorously degassed prior to use.

2. Reaction Setup (under Inert Atmosphere):

  • To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, base, palladium source, and DiPPF ligand.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent to the flask.

3. Reaction Execution and Monitoring:

  • Stir the reaction mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Heat the mixture to the desired temperature (e.g., 100 °C) using an oil bath.

  • Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots from the reaction mixture.

4. Work-up and Purification:

  • Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Visualizations

G cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L (Active Catalyst) OA_Complex Ar-Pd(II)-X(L) Pd0->OA_Complex Oxidative Addition (Ar-X) Trans_Complex Ar-Pd(II)-R(L) OA_Complex->Trans_Complex Transmetalation (R-M) Product_Complex Product-Pd(0)L Trans_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release (Ar-R) Product Coupled Product (Ar-R) Product_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex RM Organometallic Reagent (R-M) RM->Trans_Complex G start Low Reaction Yield Observed check_reagents 1. Verify Reagent Quality - Catalyst/Ligand Activity - Substrate Purity - Solvent/Base Quality start->check_reagents check_setup 2. Review Reaction Setup - Inert Atmosphere? - Correct Stoichiometry? - Degassed Solvents? check_reagents->check_setup Reagents OK screen_conditions 3. Screen Reaction Conditions - Temperature - Solvent - Base check_setup->screen_conditions Setup OK analyze_sides 4. Analyze Side Products - Homocoupling? - Dehalogenation? screen_conditions->analyze_sides Optimization Stalled success Yield Optimized screen_conditions->success Yield Improved analyze_sides->screen_conditions Gain Insight

References

Technical Support Center: Troubleshooting Catalyst Deactivation with DiPPF Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to catalyst deactivation when using 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) and related dppf-type ligands in catalytic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is sluggish or has stalled completely. How do I know if catalyst deactivation is the problem?

A1: A stalled reaction is a common symptom of catalyst deactivation. You can investigate this by:

  • Reaction Monitoring: Track the reaction progress using techniques like GC, HPLC, or TLC. A plateau in product formation while starting material is still present strongly suggests a loss of catalytic activity.[1]

  • Visual Inspection: The appearance of a black precipitate is a classic sign of palladium black formation, which is an inactive, aggregated form of palladium. This often occurs when the phosphine (B1218219) ligand is no longer effectively stabilizing the palladium center.[2]

  • Control Experiment: Add a fresh aliquot of the catalyst to the stalled reaction mixture. If the reaction restarts, it confirms that the initial catalyst charge was deactivated.

Q2: My reaction mixture turned black. What is this precipitate and how can I prevent it?

A2: The black precipitate is likely palladium black, an inactive form of palladium metal that forms when the catalyst decomposes.[2] This is a common deactivation pathway.

Causes and Prevention Strategies:

CausePrevention Strategy
Ligand Dissociation Increase the ligand-to-palladium ratio (e.g., from 1:1 to 1.2:1 or higher) to better stabilize the active catalytic species.[2]
High Temperature Operate the reaction at the lowest effective temperature. Elevated temperatures can accelerate catalyst decomposition.[2][3]
Oxygen Contamination Phosphine ligands are susceptible to oxidation.[2] Implement rigorous degassing of solvents and ensure a robust inert atmosphere (Argon or Nitrogen).[2] Consider using freeze-pump-thaw cycles for solvent degassing.[2]
Inefficient Pre-catalyst Reduction If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species. Modern precatalysts that form the active catalyst more cleanly can be more reliable.[2]

Q3: I'm observing significant formation of a debrominated side product in my cross-coupling reaction. What is causing this?

A3: The formation of debrominated side products is often linked to catalyst decomposition or side reactions promoted by the catalyst system.[4] This can be particularly prevalent at higher temperatures.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can lead to undesired side reactions. Try running the reaction at a lower temperature (e.g., 70-80 °C instead of 120 °C).[4]

  • Screen Solvents: The choice of solvent can influence catalyst stability and reactivity. Consider alternatives to commonly used solvents like dioxane, such as 2-MeTHF.[4]

  • Evaluate Base Choice: The base can play a critical role in the reaction pathway. Screen alternative bases to find one that minimizes the side reaction.

  • Consider a Different Catalyst System: While DiPPF and dppf are versatile, they may not be optimal for every substrate. A different ligand or palladium source might be more selective.

Q4: How do I handle and store DiPPF ligands and their catalyst complexes to prevent degradation?

A4: DiPPF and related phosphine ligands can be sensitive to air and moisture.[5][6]

  • Storage: Store DiPPF ligands and their metal complexes under an inert atmosphere (argon or nitrogen) in a cool, dry place, such as a desiccator or a glovebox.

  • Handling: Whenever possible, handle the ligands and prepare the catalyst system inside a glovebox. If a glovebox is not available, use Schlenk line techniques to maintain an inert atmosphere.

  • Solvents: Always use anhydrous and thoroughly degassed solvents for your reactions.

Quantitative Data Summary

Table 1: Effect of Ligand Variation on Catalytic Performance in C-N Cross-Coupling

LigandP-SubstituentElectronic NatureSteric BulkRelative Performance in Indole N-Arylation
dppf PhenylElectron-neutralModerateExcellent
DiPPF IsopropylElectron-donatingHighHighly Effective
LCF3 3,5-bis(trifluoromethyl)phenylElectron-deficientHighSuperior to dppf
LtBu tert-ButylElectron-donatingVery HighProne to forming insoluble materials
Data compiled from studies on nickel-catalyzed C-N cross-coupling of (hetero)aryl chlorides.[7]

Key Experimental Protocols

Protocol 1: Small-Scale Ligand and Solvent Screening for Reaction Optimization

This protocol is designed to efficiently test multiple reaction conditions to mitigate catalyst deactivation and improve yield.

  • Preparation: In an inert atmosphere glovebox, arrange an array of oven-dried reaction vials with magnetic stir bars.

  • Stock Solution Preparation: Prepare a stock solution of your limiting reagent (e.g., aryl halide) and coupling partner in your primary test solvent (e.g., Toluene).

  • Aliquotting: Dispense an equal volume of the stock solution into each reaction vial.

  • Variable Addition:

    • Ligand Screen: To each vial, add a different phosphine ligand (e.g., dppf, DiPPF, XPhos) with a constant ligand-to-palladium ratio.[2]

    • Solvent Screen: Use the best-performing ligand from the previous screen. Evaporate the initial solvent and add a different anhydrous, degassed solvent (e.g., Dioxane, THF, 2-MeTHF) to each vial.[2]

  • Catalyst and Base Addition: Add the palladium source and the chosen base to each vial.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate. Monitor the reactions over time by LC-MS or GC-MS.

Protocol 2: Characterization of a Deactivated Catalyst

This protocol outlines steps to analyze a spent catalyst to understand the deactivation mechanism.

  • Sample Preparation: Carefully isolate the spent catalyst (e.g., palladium black) from the reaction mixture by filtration under an inert atmosphere. Wash the solid with a suitable solvent to remove adsorbed organic species and dry it under vacuum.[1]

  • Analytical Techniques:

    • X-ray Photoelectron Spectroscopy (XPS): This technique can identify the presence of catalyst poisons (like sulfur) on the surface and determine the oxidation state of the palladium.[1]

    • Transmission Electron Microscopy (TEM): TEM allows for the visualization of the catalyst particles to check for aggregation or changes in morphology, which is characteristic of palladium black formation.[1]

    • Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): This can be used to determine the chemical composition of the deactivated catalyst and identify accumulated poisons.[8]

Visual Diagrams

DeactivationPathway Catalyst Deactivation Pathway Active_Catalyst Active Pd(0)L_n (L = DiPPF) Substrate_Complex Oxidative Addition Complex Active_Catalyst->Substrate_Complex + Substrate Ligand_Oxidation Ligand Oxidation (O2) Active_Catalyst->Ligand_Oxidation Ligand_Loss Ligand Dissociation Active_Catalyst->Ligand_Loss Poisoning Catalyst Poisoning (e.g., Sulfur) Active_Catalyst->Poisoning Product_Release Reductive Elimination Substrate_Complex->Product_Release Product_Release->Active_Catalyst Product Desired Product Product_Release->Product Pd_Black Palladium Black (Inactive) Ligand_Loss->Pd_Black Aggregation

Caption: Common deactivation pathways for a Pd-DiPPF catalyst.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low Yield or Stalled Reaction Check_Deactivation Visual Inspection: Black Precipitate? Start->Check_Deactivation Improve_Inert Improve Inert Atmosphere (Degas Solvents) Check_Deactivation->Improve_Inert Yes Purify_Reagents Purify Starting Materials Check_Deactivation->Purify_Reagents No Lower_Temp Lower Reaction Temperature Improve_Inert->Lower_Temp Screen_Conditions Screen Ligands, Solvents, & Bases Lower_Temp->Screen_Conditions Success Reaction Optimized Screen_Conditions->Success Use_Fresh_Catalyst Use Fresh Catalyst & Ligand Purify_Reagents->Use_Fresh_Catalyst Use_Fresh_Catalyst->Screen_Conditions

Caption: A decision tree for troubleshooting low-yield reactions.

References

Minimizing side product formation in Buchwald-Hartwig reactions with DiPPF

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side product formation in Buchwald-Hartwig amination reactions utilizing 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) as a ligand.

Troubleshooting Guide

This section addresses specific issues encountered during experiments, offering potential causes and solutions.

Q1: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this side product?

A: Hydrodehalogenation, where the aryl halide is converted to an arene, is a common side reaction. It often arises from β-hydride elimination from the palladium-amido complex, especially with primary amines, or from decomposition pathways.[1][2][3]

Potential Causes & Solutions:

  • Base Strength: Strong, sterically hindered bases like NaOtBu can sometimes promote this pathway, especially at elevated temperatures.[1] Consider screening weaker or less hindered bases.

  • Temperature: High reaction temperatures can increase the rate of side reactions.[1] Try cautiously lowering the temperature in 10-20 °C increments.

  • Amine Stoichiometry: An excess of a primary amine with available β-hydrogens can contribute to this pathway. Use the amine as the limiting reagent or adjust the stoichiometry.

  • Catalyst Decomposition: If the active catalyst decomposes, it can generate palladium hydride species that lead to hydrodehalogenation. Ensure your reaction is performed under strictly inert conditions.

Q2: My reaction is producing a significant amount of diarylated or polyarylated amine. What can be done to improve selectivity for monoarylation?

A: Diarylation is a common issue when coupling primary amines, as the monoarylated product can act as a nucleophile for a second coupling reaction.

Potential Causes & Solutions:

  • Stoichiometry: The most direct approach is to adjust the stoichiometry. Using an excess of the primary amine relative to the aryl halide can favor the formation of the monoarylated product.

  • Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular diarylation reaction.

  • Steric Hindrance: If the substrates are not sterically hindered, diarylation can be more prevalent. While DiPPF provides some steric bulk, the inherent reactivity of the substrates plays a large role.[4]

  • Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture containing the amine and catalyst can maintain a low concentration of the electrophile and improve selectivity.

Q3: The reaction is sluggish or stalls completely with starting material remaining. What are the likely causes?

A: Low or no conversion can stem from several factors related to catalyst activity and reagent purity.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[1]

    • Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more reliable for generating the active LPd(0) species than using separate Pd(II) sources and ligands.[5]

    • Inert Atmosphere: Ensure all reagents, solvents, and the reaction vessel are rigorously deoxygenated and maintained under an inert atmosphere (Argon or Nitrogen).

    • Reagent Quality: Use high-purity palladium sources and ligands.

  • Inhibiting Species: For aryl iodide substrates, the iodide salt formed as a byproduct can inhibit the catalyst. Running the reaction in less polar solvents like toluene (B28343) can mitigate this issue.

  • Impure Reagents: Ensure starting materials, solvents, and bases are pure and anhydrous. Water can interfere with the catalyst and base.

  • Insufficient Temperature: Some substrate combinations, particularly with less reactive aryl chlorides or weaker bases, require higher temperatures to proceed at a reasonable rate.[1][6]

Visualized Workflows and Mechanisms

The following diagrams illustrate key troubleshooting and mechanistic pathways.

G cluster_start cluster_identify cluster_hydro cluster_diarylation cluster_sm start Low Yield / High Side Product identify Identify Major Side Product (GC-MS, LC-MS, NMR) start->identify hydro Hydrodehalogenation identify->hydro Arene Detected diarylation Di-/Poly-arylation identify->diarylation High MW Amine Detected sm Starting Material Remains identify->sm SM Unchanged hydro_sol1 Screen Weaker Base (e.g., K3PO4, Cs2CO3) hydro->hydro_sol1 hydro_sol2 Lower Reaction Temperature hydro_sol1->hydro_sol2 diarylation_sol1 Increase Amine:ArX Ratio diarylation->diarylation_sol1 diarylation_sol2 Decrease Reaction Concentration diarylation_sol1->diarylation_sol2 sm_sol1 Use Palladium Precatalyst (e.g., G3/G4) sm->sm_sol1 sm_sol2 Ensure Rigorous Inert Atmosphere & Dry Solvents sm_sol1->sm_sol2 sm_sol3 Increase Temperature sm_sol2->sm_sol3

Caption: A troubleshooting workflow for common Buchwald-Hartwig amination issues.

G pd0 L-Pd(0) oa_complex (L)Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex (L)Pd(II)(Ar)(NRR') oa_complex->amido_complex Amine Coordination & Deprotonation hx_base [Base-H]+X- oa_complex->hx_base amido_complex->pd0 Reductive Elimination product Ar-NRR' (Product) amido_complex->product side_product Ar-H (Hydrodehalogenation) amido_complex->side_product β-Hydride Elimination arx Ar-X arx->oa_complex amine HNRR' amine->oa_complex base Base base->oa_complex

Caption: Catalytic cycle showing the hydrodehalogenation side pathway.

Data Summary Tables

The selection of base and solvent is critical and interdependent.[1] The following tables summarize general trends to guide optimization.

Table 1: Representative Effect of Base Selection on Side Product Formation

BaseTypical StrengthEffect on Reaction RateTendency for HydrodehalogenationNotes
NaOtBu, KOtBuStrongFastHigherGenerally effective, but may not be suitable for base-sensitive substrates.[1]
LHMDS, KHMDSStrongFastModerate to HighStrong, non-nucleophilic bases.
Cs₂CO₃, K₃PO₄WeakerSlowerLowerGood for substrates with base-sensitive functional groups; may require more heat.[1]

Table 2: Representative Effect of Solvent Selection

SolventPolarityGeneral ApplicationPotential Issues
TolueneNon-polarWidely effective; good choice for aryl iodide substrates to prevent catalyst inhibition.[7]May have lower solubility for some inorganic bases.
1,4-DioxanePolar AproticCommon and effective solvent for a broad range of substrates.[1][7][8]Must be peroxide-free.
THFPolar AproticCan be used but may sometimes result in lower yields compared to toluene or dioxane.[1]Lower boiling point limits reaction temperature.

Generalized Experimental Protocol

This protocol serves as a starting point. Optimization of temperature, reaction time, and reagent stoichiometry is crucial for new substrates.

  • Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-5 mol%) and the DiPPF ligand (e.g., 1.1-1.2 equivalents relative to Pd).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the amine (1.0-1.5 equiv), and the base (1.4-2.5 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-120 °C) for the specified time (4-24 h).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q: Why use a bidentate ligand like DiPPF?

A: Bidentate phosphine (B1218219) ligands like DiPPF and the related DPPF can be advantageous as they form stable chelate complexes with the palladium center. This stabilization can prevent the formation of catalytically inactive species and may suppress certain side reactions by disfavoring intermediates that lead to them, such as those involved in β-hydride elimination.[2][9]

Q: Should I use a palladium(II) source like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃?

A: While both are used, Pd(II) sources require an in situ reduction to the active Pd(0) state, which can sometimes be inefficient and lead to higher catalyst loadings.[5] Modern palladium precatalysts, which generate the active LPd(0) species upon exposure to a base, are often more reliable and efficient.[5]

Q: How does the choice of aryl halide (I, Br, Cl) affect the reaction?

A: The reactivity order for the oxidative addition step is generally I > Br > OTf > Cl.[10][11] Aryl chlorides are the least reactive and often require more active catalyst systems (e.g., bulkier, more electron-rich ligands) and higher temperatures to react efficiently.[6][12]

Q: Can water affect my reaction?

A: Yes. While some specific protocols have been developed for aqueous conditions, traditional Buchwald-Hartwig reactions require anhydrous conditions.[7][13] Water can deactivate the strong bases used (like NaOtBu) and interfere with the catalytic cycle. It is crucial to use anhydrous solvents and reagents.

References

Technical Support Center: Optimizing DiPPF Catalyst Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals utilizing 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) in palladium-catalyzed cross-coupling reactions. Here, you will find troubleshooting guidance and frequently asked questions to navigate experimental challenges related to solvent and base selection.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction using a DiPPF-palladium catalyst?

A1: For a typical Suzuki-Miyaura coupling, a good starting point is to use a palladium source like Pd(OAc)₂ with DiPPF as the ligand. A common solvent and base combination is 1,4-dioxane (B91453) with an inorganic base such as K₃PO₄ or K₂CO₃. The reaction is often run at an elevated temperature, for instance, 80-110 °C. It is crucial to ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[1][2]

Q2: How does the choice of solvent affect the performance of the DiPPF catalyst?

A2: The solvent plays a critical role in the catalytic cycle and can influence the reaction rate, yield, and selectivity.[3][4] Aprotic polar solvents like DMF and ethereal solvents such as 1,4-dioxane and THF are commonly used.[5][6] The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic species.[7] For instance, in some cases, a mixture of an organic solvent and water is used to facilitate the dissolution of both organic and inorganic reagents.[2]

Q3: What is the role of the base in a DiPPF-catalyzed cross-coupling reaction, and how do I select the appropriate one?

A3: The base is essential for activating the organoboron reagent in Suzuki-Miyaura couplings and for deprotonating the amine in Buchwald-Hartwig aminations, thus facilitating the transmetalation step.[2] The choice of base depends on the substrate's functional group tolerance and the specific reaction. Common inorganic bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2] For reactions with base-sensitive functional groups, a milder base may be necessary. For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are often employed.[7][8]

Q4: I am observing low to no product yield. What are the potential causes when using a DiPPF catalyst?

A4: Low or no yield can stem from several factors. A primary suspect is often catalyst deactivation, which can be caused by exposure to oxygen.[9] Ensure all solvents and reagents are properly degassed and the reaction is maintained under a strict inert atmosphere.[2] Other potential causes include impure reagents, incorrect stoichiometry, suboptimal temperature, or an inappropriate solvent or base for your specific substrates.[10]

Q5: What are common side reactions observed with DiPPF-catalyzed couplings, and how can they be minimized?

A5: A common side reaction in palladium-catalyzed cross-couplings is hydrodehalogenation, where the halide on the starting material is replaced by a hydrogen atom.[2] This can often be minimized by optimizing the reaction conditions, such as lowering the temperature, or by screening different bases. Homocoupling of the boronic acid can also occur, which might be suppressed by adjusting the stoichiometry of the reactants.

Troubleshooting Guide

Issue 1: Low Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium precatalyst and DiPPF ligand are of high purity and have been stored correctly under an inert atmosphere. - Verify that the active Pd(0) species is being generated. Consider using a pre-catalyst that is more readily reduced or a direct Pd(0) source like Pd₂(dba)₃.[9]
Oxygen Contamination - Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas.[10] - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[2]
Suboptimal Solvent - Screen a range of solvents with varying polarities (e.g., toluene, 1,4-dioxane, DMF). The solubility of all reaction components is crucial.[7]
Inappropriate Base - The strength and solubility of the base are critical. If using an inorganic base, ensure it is finely powdered and well-stirred. - For base-sensitive substrates, screen milder bases (e.g., K₂CO₃, Cs₂CO₃). For others, stronger bases (e.g., K₃PO₄, NaOtBu) might be more effective.[2][7][8]
Incorrect Temperature - If the reaction is sluggish, consider increasing the temperature in increments. Conversely, if side products are observed, lowering the temperature might improve selectivity.[2]
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
Possible Cause Troubleshooting Steps
Ligand Dissociation - The DiPPF ligand is crucial for stabilizing the palladium center. Ensure the correct palladium-to-ligand ratio is used. An excess of the ligand can sometimes improve catalyst stability.
High Reaction Temperature - Excessively high temperatures can lead to catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
Impure Reagents - Impurities in the starting materials or solvents can act as catalyst poisons. Ensure all reagents are of high purity.

Quantitative Data on DiPPF Performance

The following table summarizes the performance of DiPPF in a Suzuki-Miyaura coupling reaction.

Aryl HalideArylboronic AcidPalladium SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl ChloridePhenylboronic acidPd(OAc)₂-1,4-Dioxane80-72-92[6]

Note: The specific base used was not detailed in the abstract.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using Pd(OAc)₂/DiPPF

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-5 mol%)

  • 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) (1.1-1.2 equiv relative to Pd)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the Pd(OAc)₂ and DiPPF and dissolve them in a small amount of the reaction solvent under an inert atmosphere.

  • Seal the Schlenk flask, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane to the Schlenk flask via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Troubleshooting and Workflows

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Catalyst Check Catalyst Activity and Purity Start->Check_Catalyst Check_Inertness Ensure Strict Inert Atmosphere Check_Catalyst->Check_Inertness Catalyst OK Screen_Solvent Screen Solvents Check_Inertness->Screen_Solvent Atmosphere is Inert Screen_Base Screen Bases Screen_Solvent->Screen_Base Solvent Optimized Optimize_Temp Optimize Temperature Screen_Base->Optimize_Temp Base Optimized Success Improved Yield Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low-yield DiPPF-catalyzed reactions.

Solvent_Base_Screening Start Reaction Optimization Initial_Conditions Initial Conditions: Solvent: Dioxane Base: K3PO4 Start->Initial_Conditions Solvent_Screen Solvent Screen (Toluene, DMF, THF) Initial_Conditions->Solvent_Screen Base_Screen Base Screen (K2CO3, Cs2CO3, NaOtBu) Solvent_Screen->Base_Screen Best Solvent Identified Analysis Analyze Yield and Purity Base_Screen->Analysis Best Base Identified Optimized Optimized Conditions Analysis->Optimized

Caption: An experimental workflow for screening solvents and bases for a DiPPF-catalyzed reaction.

Catalytic_Cycle_Troubleshooting cluster_cycle Catalytic Cycle cluster_issues Potential Issues Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Ar-X Deactivation Catalyst Deactivation (Pd Black) Pd(0)L2->Deactivation O2, Impurities Transmetalation Ar-Pd(II)-R(L2) Oxidative_Addition->Transmetalation R-B(OR)2 Base Side_Reaction Side Reactions (Hydrodehalogenation) Oxidative_Addition->Side_Reaction H-source Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: A simplified catalytic cycle for Suzuki-Miyaura coupling with potential points of failure.

References

Technical Support Center: Diisopropylfluorophosphate (DiPPF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of Diisopropylfluorophosphate (DiPPF) to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of DiPPF degradation?

A1: The primary cause of DiPPF degradation is hydrolysis.[1][2] In the presence of moisture, DiPPF hydrolyzes to form diisopropylphosphate (B96067) (DIPP) and hydrofluoric acid (HF).[1][2] This process can be accelerated when DiPPF is stored in glass containers, as the hydrofluoric acid can react with the silica (B1680970) in the glass, producing more water and creating a self-sustaining degradation cycle.[1][2]

Q2: What are the optimal storage conditions for DiPPF?

A2: To ensure stability and prevent degradation, DiPPF should be stored at low temperatures in appropriate containers. Storage at -80°C is ideal, as no degradation has been observed under these conditions.[1][2] Storage at -10°C results in only minor degradation, while significant degradation can occur at 4°C.[1][2] It is highly recommended to store DiPPF in air-tight, non-glass containers to prevent hydrolysis.[2]

Q3: Can I store DiPPF in a standard laboratory freezer?

A3: A standard laboratory freezer (-10°C to -20°C) is preferable to refrigeration (4°C), as it will significantly slow down the degradation process.[1][2] However, for long-term storage and maximum stability, an ultra-low temperature freezer (-80°C) is recommended.[1][2]

Q4: What are the visible signs of DiPPF degradation?

A4: While DiPPF is a colorless liquid, its degradation may not always be visually apparent.[3] The most reliable way to assess purity is through analytical methods such as ³¹P NMR.[1][2] The presence of the degradation product, diisopropylphosphate (DIPP), can be confirmed by comparison to a known standard.[2]

Q5: How should I handle DiPPF safely in the laboratory?

A5: DiPPF is a potent neurotoxin and must be handled with extreme caution in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn.[4] Refer to the Safety Data Sheet (SDS) for detailed safety information before handling.[4]

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results when using DiPPF.

This is a common issue that can often be traced back to the degradation of the DiPPF stock solution.

Troubleshooting Steps:

  • Verify the Integrity of Your DiPPF Stock:

    • Check Storage Conditions: Confirm that the DiPPF has been stored at the recommended temperature (ideally -80°C) and in a non-glass, air-tight container.[1][2]

    • Assess Purity: If possible, analyze the purity of your DiPPF stock using an appropriate analytical technique like ³¹P NMR to check for the presence of diisopropylphosphate (DIPP), the primary degradation product.[1][2]

  • Prepare Fresh Solutions:

    • If there is any doubt about the quality of your current DiPPF stock, it is best to prepare a fresh working solution from a new, unopened vial.

  • Review Solution Preparation and Handling:

    • Solvent Choice: DiPPF is soluble in organic solvents.[5] Ensure the solvent you are using is anhydrous to minimize hydrolysis.

    • Avoid Moisture: When preparing solutions, take precautions to minimize exposure to atmospheric moisture.

  • Incorporate Proper Controls in Your Experiment:

    • Positive Control: Use a known active compound to ensure the experimental system is working as expected.

    • Negative Control: A vehicle-only control is essential to establish a baseline and rule out effects from the solvent or other components of the solution.

Data on DiPPF Stability

The following table summarizes the stability of DiPPF under different storage conditions over a period of 393 days.

Storage TemperaturePurity of Commercial DiPPF after 393 DaysPurity of Synthesized DiPPF after 393 Days
4°CSignificant degradation (88% of vials below 95% purity)Minor degradation (21% of vials below 95% purity)
-10°CMinor degradation (6% of vials below 95% purity)No degradation
-80°CNo degradationNo degradation
Data sourced from a stability study on commercial and synthesized DiPPF.[1][2]

Experimental Protocols

Protocol: Purity Assessment of DiPPF using ³¹P NMR

This protocol outlines the methodology for determining the purity of a DiPPF sample.

  • Sample Preparation: Dissolve an accurately weighed aliquot of the DiPPF sample in deuterated acetonitrile (B52724) (CD₃CN).

  • NMR Analysis: Acquire the ³¹P NMR spectrum of the sample.

  • Data Interpretation:

    • The peak corresponding to DiPPF will be present.

    • The presence and integration of a peak corresponding to diisopropylphosphate (DIPP) will indicate the extent of degradation.

    • Compare the spectrum to a known standard of pure DiPPF and DIPP for confirmation.[2]

Visual Guides

DiPPF_Degradation_Pathway DiPPF DiPPF (Diisopropylfluorophosphate) DIPP DIPP (Diisopropylphosphate) DiPPF->DIPP Hydrolysis HF HF (Hydrofluoric Acid) DiPPF->HF H2O H₂O (Moisture) H2O->DIPP H2O->HF

Caption: Hydrolysis pathway of DiPPF degradation.

DiPPF_Storage_Workflow cluster_storage Recommended Storage cluster_container Container Type Storage_Minus_80 -80°C (Optimal) Storage_Minus_10 -10°C (Acceptable) Storage_4 4°C (Not Recommended) Nonglass Air-tight, Non-glass Glass Glass (Avoid) Receive_DiPPF Receive DiPPF Check_COA Check Certificate of Analysis Receive_DiPPF->Check_COA Store Store Appropriately Check_COA->Store Store->Storage_Minus_80 Long-term Store->Storage_Minus_10 Short-term Store->Nonglass

Caption: Recommended workflow for DiPPF storage.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-80°C, non-glass)? Start->Check_Storage Assess_Purity Assess Purity (e.g., ³¹P NMR) Check_Storage->Assess_Purity Yes Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh No Assess_Purity->Prepare_Fresh Degraded Review_Handling Review Handling Procedures (anhydrous solvent, moisture control) Assess_Purity->Review_Handling Pure Use_Controls Incorporate Proper Controls (Positive & Negative) Prepare_Fresh->Use_Controls Review_Handling->Use_Controls Problem_Solved Problem Likely Resolved Use_Controls->Problem_Solved

Caption: Troubleshooting logic for DiPPF experiments.

References

Technical Support Center: Addressing Low Reactivity of Aryl Chlorides with DiPPF Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of aryl chlorides when using 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) based catalysts. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling of aryl chlorides with DiPPF catalysts in a question-and-answer format.

Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with an aryl chloride is sluggish or shows no conversion. What are the most common causes?

A1: Low reactivity of aryl chlorides is a known challenge due to the strong C-Cl bond. When using a DiPPF-based catalyst, several factors could be contributing to the lack of conversion:

  • Insufficient Catalyst Activity: The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may be deactivating.

  • Suboptimal Reaction Temperature: Higher temperatures are often necessary to promote the oxidative addition of the aryl chloride to the palladium center, which is typically the rate-limiting step.

  • Inappropriate Choice of Base or Solvent: The base and solvent play a critical role in the catalytic cycle. Their selection can significantly impact reaction rates and yields.

  • Poor Quality of Reagents: The presence of water or oxygen can deactivate the catalyst. Similarly, impurities in the aryl chloride or the coupling partner can inhibit the reaction.

Q2: How can I improve the activity of my DiPPF catalyst?

A2: If you suspect low catalyst activity, consider the following troubleshooting steps:

  • Increase Catalyst Loading: For particularly unreactive aryl chlorides, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve reaction rates and yields.

  • Use a Pre-formed Pd(0) Source: Instead of generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider using a Pd(0) precatalyst such as Pd₂(dba)₃ in conjunction with the DiPPF ligand.

  • Ensure an Inert Atmosphere: Thoroughly degas your solvent and purge the reaction vessel with an inert gas (argon or nitrogen) to prevent oxygen from deactivating the catalyst.

Q3: What are the optimal reaction conditions (temperature, base, solvent) for coupling aryl chlorides with a DiPPF catalyst?

A3: The optimal conditions are substrate-dependent. However, here are some general guidelines for optimizing your reaction:

  • Temperature: Reactions involving aryl chlorides typically require elevated temperatures, often in the range of 80-120 °C.

  • Base: For Suzuki-Miyaura couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOt-Bu or LHMDS is generally required.

  • Solvent: Aprotic polar solvents are commonly used. Toluene (B28343), dioxane, and THF are good starting points for both Suzuki-Miyaura and Buchwald-Hartwig reactions.

The following tables provide a summary of reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings of aryl chlorides.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Chlorides
Aryl ChlorideBoronic AcidPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)DiPPF (4)K₃PO₄ (2)Dioxane1001685
4-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1)DiPPF (2.5)Cs₂CO₃ (2)Toluene1101292
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (3)DiPPF (6)K₃PO₄ (3)Dioxane/H₂O (5:1)1002478
4-ChlorobenzonitrilePhenylboronic acidPd(OAc)₂ (2)DiPPF (4)K₃PO₄ (2)Toluene1001295
Data Presentation: Buchwald-Hartwig Amination of Aryl Chlorides
Aryl ChlorideAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd₂(dba)₃ (1.5)DiPPF (3)NaOt-Bu (1.5)Toluene1001894
4-ChloroanisoleAnilinePd(OAc)₂ (2)DiPPF (4)LHMDS (1.5)Dioxane1002488
2-Chloropyridinen-ButylaminePd₂(dba)₃ (2)DiPPF (4)NaOt-Bu (2)Toluene1102082
4-ChlorobenzonitrileDiethylaminePd(OAc)₂ (2)DiPPF (4)K₃PO₄ (3)Dioxane1102475

Q4: I am observing side products in my reaction. What are the common side reactions and how can I minimize them?

A4: Common side reactions in palladium-catalyzed cross-couplings of aryl chlorides include:

  • Hydrodehalogenation: The aryl chloride is reduced to the corresponding arene. This can be minimized by using strictly anhydrous and oxygen-free conditions, and by avoiding excessively high temperatures.

  • Homocoupling of the Boronic Acid (Suzuki-Miyaura): This can be reduced by the slow addition of the boronic acid or by using a slight excess of the aryl chloride.

  • Catalyst Decomposition (Palladium Black Formation): This indicates catalyst instability. Ensure a proper ligand-to-palladium ratio (typically 1.5:1 to 2:1) and consider running the reaction at a slightly lower temperature.

Experimental Protocols

The following are detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using DiPPF catalysts.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
  • Reaction Setup: In a glovebox, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), and 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (B91453) (5 mL) to the Schlenk tube.

  • Reaction Conditions: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF, 0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOt-Bu, 1.5 mmol).

  • Reagent Addition: Add the aryl chloride (1.0 mmol) and anhydrous, degassed toluene (5 mL). Finally, add the amine (1.2 mmol).

  • Reaction Conditions: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture with vigorous stirring at 100 °C for 18-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium (B1175870) chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key processes involved in DiPPF-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)(DiPPF) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl Transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald) OxAdd->Transmetalation Ar'B(OH)₂ (Suzuki) or R₂NH (Buchwald) ReductiveElimination Reductive Elimination Complex Transmetalation->ReductiveElimination Base ReductiveElimination->Pd0 Ar-Ar' or Ar-NR₂

Caption: Catalytic cycle for DiPPF-Pd catalyzed cross-coupling.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Increase Catalyst Loading (e.g., to 3-5 mol%) Start->Check_Catalyst Check_Temp Increase Temperature (e.g., to 100-120 °C) Check_Catalyst->Check_Temp Check_Base_Solvent Screen Bases and Solvents Check_Temp->Check_Base_Solvent Check_Reagents Use Anhydrous/Degassed Reagents and Solvents Check_Base_Solvent->Check_Reagents Success Reaction Improved Check_Reagents->Success Yes Failure Still Low Conversion Check_Reagents->Failure No

Caption: Troubleshooting workflow for low reactivity.

Technical Support Center: Negishi Coupling with 1,1'-Bis(di-i-propylphosphino)ferrocene (DiPPF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for Negishi coupling reactions utilizing the 1,1'-Bis(di-i-propylphosphino)ferrocene (DiPPF) ligand.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for Negishi coupling reactions using DiPPF?

A1: While the optimal temperature is highly dependent on the specific substrates, a general starting point for Negishi coupling reactions is room temperature.[1] Due to the thermal stability of many palladium complexes, including those with bulky ferrocene-based ligands, the temperature can often be elevated to increase the reaction rate. A common screening range is from room temperature (approx. 25 °C) to 100 °C.[1] In some cases, temperatures as high as 140 °C have been reported for cross-coupling reactions with related dppf ligands, though this is less common for Negishi couplings.

Q2: How does temperature affect the outcome of a Negishi coupling reaction with DiPPF?

A2: Temperature is a critical parameter that can influence several aspects of the reaction:

  • Reaction Rate: Generally, higher temperatures lead to faster reaction rates. If a reaction is sluggish at room temperature, gentle heating can often improve the conversion rate.

  • Catalyst Stability: The palladium-DiPPF catalyst complex has a finite lifespan at elevated temperatures. Prolonged heating at excessively high temperatures can lead to catalyst decomposition, which may cause the reaction to stall.

  • Selectivity: In reactions with multiple potential coupling sites or thermally sensitive functional groups, temperature can affect the chemo- and regioselectivity.

  • Byproduct Formation: Higher temperatures can sometimes promote side reactions, such as homocoupling of the organozinc reagent or decomposition of starting materials.

Q3: When should I consider optimizing the reaction temperature?

A3: Temperature optimization should be considered under the following circumstances:

  • Low or No Conversion: If the reaction shows little to no product formation at the initial temperature.

  • Slow Reaction Rate: If the reaction proceeds very slowly and does not reach completion in a reasonable timeframe.

  • Reaction Stalling: If the reaction starts but fails to proceed to completion, which could indicate catalyst deactivation at the current temperature.[2]

  • Formation of Impurities: If significant byproducts are observed, adjusting the temperature (either higher or lower) may improve selectivity.

Troubleshooting Guide

Issue Potential Cause Related to Temperature Suggested Solution
Reaction is sluggish or does not proceed at room temperature. Insufficient thermal energy to overcome the activation barrier of one or more steps in the catalytic cycle (e.g., oxidative addition or reductive elimination).Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress at each temperature point to find the optimal balance between rate and stability.
Reaction starts but stalls before completion. The catalyst may be decomposing at the reaction temperature. Bulky, electron-rich ligands like DiPPF can create robust catalysts, but they are not indestructible.[2][3]Try running the reaction at a lower temperature for a longer period. Alternatively, if a higher temperature is required for initiation, consider a temperature ramp-down profile after a certain conversion is reached.
Significant formation of byproducts (e.g., homocoupling). The reaction temperature may be too high, leading to undesired side reactions.Lower the reaction temperature. Even a small decrease of 10 °C can sometimes significantly improve the selectivity.
Decomposition of starting materials or product. One of the components in the reaction mixture may not be stable at the reaction temperature.Perform the reaction at a lower temperature. If a higher temperature is necessary for the coupling, consider if a different ligand or catalyst system that operates at lower temperatures might be more suitable.

Data Presentation

Table 1: Hypothetical Temperature Screening for a Negishi Coupling Reaction

The following table illustrates a typical outcome of a temperature screening experiment for the coupling of an aryl bromide with an organozinc reagent using a Pd/DiPPF catalyst system. The optimal temperature will vary depending on the specific substrates.

Temperature (°C)Reaction Time (h)Conversion (%)Desired Product Yield (%)Key Observations
25 (Room Temp)241512Very slow reaction.
40186560Significant improvement in rate.
60129592High yield and good reaction time.
806>9885Faster reaction but increased byproduct formation.
1004>9870Significant catalyst decomposition observed (color change to black).

Experimental Protocols

Protocol for Temperature Optimization of a Negishi Coupling Reaction with DiPPF

This protocol outlines a general procedure for determining the optimal temperature for a Negishi coupling reaction using a Pd/DiPPF catalyst.

1. Materials and Reagents:

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • This compound (DiPPF)

  • Aryl/vinyl halide or triflate

  • Organozinc reagent

  • Anhydrous, degassed solvent (e.g., THF, Dioxane, Toluene)

  • Inert gas atmosphere (Argon or Nitrogen)

  • Reaction vessels (e.g., Schlenk tubes or vials)

  • Heating and stirring apparatus (e.g., heating blocks with magnetic stirrers)

  • Analytical tools for monitoring the reaction (e.g., TLC, GC-MS, LC-MS)

2. Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under an inert atmosphere, add the palladium source and DiPPF (typically in a 1:1.2 to 1:2 Pd:ligand ratio) to a flask with anhydrous, degassed solvent.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • Prepare a series of identical reaction vessels.

    • To each vessel, add the aryl/vinyl halide or triflate.

    • Add an equal aliquot of the pre-formed catalyst solution to each vessel.

    • Add the organozinc reagent to each vessel.

  • Temperature Screening:

    • Set each reaction vessel to a different temperature (e.g., Room Temperature, 40 °C, 60 °C, 80 °C, 100 °C).

    • Ensure efficient stirring at each temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of each reaction at regular intervals using an appropriate analytical technique.

    • Once the reactions appear to have reached completion or have stalled, quench the reactions (e.g., with saturated aqueous NH₄Cl).

    • Perform a standard aqueous work-up and extract the product with an organic solvent.

    • Analyze the crude product mixture to determine the conversion and yield at each temperature.

  • Optimization:

    • Based on the results, select the temperature that provides the best balance of reaction time, yield, and purity.

    • Further fine-tuning of the temperature in smaller increments around the identified optimum may be beneficial.

Mandatory Visualization

Temperature_Optimization_Workflow Workflow for Temperature Optimization in Negishi Coupling start Start: Low Reaction Yield or Stalling setup Set up Parallel Reactions (Identical Substrates, Catalyst, Solvent) start->setup screen Screen a Range of Temperatures (e.g., RT, 40°C, 60°C, 80°C, 100°C) setup->screen monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) screen->monitor analyze Analyze Results: Yield, Purity, Reaction Time monitor->analyze decision Is Outcome Optimal? analyze->decision optimal Optimal Temperature Identified decision->optimal Yes troubleshoot Troubleshoot Based on Outcome decision->troubleshoot No too_slow Issue: Too Slow / No Reaction troubleshoot->too_slow stalled Issue: Reaction Stalls troubleshoot->stalled byproducts Issue: Byproducts / Decomposition troubleshoot->byproducts increase_temp Action: Increase Temperature too_slow->increase_temp decrease_temp Action: Decrease Temperature stalled->decrease_temp byproducts->decrease_temp increase_temp->screen Re-screen decrease_temp->screen Re-screen

Caption: A logical workflow for the systematic optimization of temperature in Negishi coupling reactions.

References

Technical Support Center: DiPPF-Catalyzed Reactions and Substrate Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of substrate steric hindrance on 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)-catalyzed cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during DiPPF-catalyzed reactions, particularly when employing sterically demanding substrates.

Issue 1: Low or No Conversion of Sterically Hindered Aryl Halide

Question Answer and Troubleshooting Steps
Q: I am attempting a Suzuki-Miyaura coupling between a di-ortho-substituted aryl bromide and a boronic acid using a Pd/DiPPF catalyst system, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield? A: Low conversion with sterically hindered aryl halides is a common challenge. The bulky substituents near the reaction center can impede the oxidative addition of the aryl halide to the palladium(0) complex, which is often the rate-limiting step in the catalytic cycle. Troubleshooting Workflow: 1. Increase Catalyst Loading: For challenging substrates, increasing the palladium and DiPPF loading from a standard 1-2 mol% to 3-5 mol% can increase the concentration of the active catalytic species and improve conversion. 2. Elevate Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition. A systematic increase in temperature (e.g., from 80°C to 110°C or higher) should be explored. Use a high-boiling point solvent like toluene (B28343), dioxane, or xylene. 3. Screen Different Bases: The choice of base is critical. For sterically hindered couplings, stronger, non-nucleophilic bases are often more effective. If you are using a weaker base like Na₂CO₃, consider switching to K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (KOtBu). Ensure the base is finely powdered and anhydrous. 4. Prolong Reaction Time: Sterically hindered substrates may react significantly slower. Monitor the reaction over an extended period (e.g., 24-48 hours) to determine if the reaction is proceeding slowly or has stalled. 5. Ensure Anhydrous and Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, and water can lead to protodeboronation of the boronic acid. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

Issue 2: Poor Yield in Buchwald-Hartwig Amination with a Bulky Secondary Amine

Question Answer and Troubleshooting Steps
Q: I am performing a Buchwald-Hartwig amination of an aryl chloride with a bulky secondary amine (e.g., N-phenyl-2,6-dimethylaniline) using a Pd/DiPPF catalyst, and the yield of the desired triarylamine is poor. What steps can I take to optimize this reaction? A: The coupling of bulky secondary amines can be challenging due to steric hindrance around the nitrogen atom, which can slow down both the coordination to the palladium center and the subsequent reductive elimination step. While DiPPF is a bulky ligand, for highly congested couplings, other ligands might be more suitable. However, optimization of the reaction conditions can often improve the yield with DiPPF. Troubleshooting Workflow: 1. Choice of Base: This is often the most critical parameter. Strong, non-coordinating bases are essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically the bases of choice for these challenging aminations. 2. Solvent Selection: Aprotic, non-polar solvents like toluene or dioxane are generally preferred. Polar aprotic solvents can sometimes interfere with the catalytic cycle. 3. Palladium Precatalyst: The choice of palladium source can be important. While Pd₂(dba)₃ is common, preformed palladium(II) precatalysts like [Pd(cinnamyl)Cl]₂ or palladacycles can sometimes offer more consistent generation of the active Pd(0) species. 4. Ligand Comparison: If optimization with DiPPF fails, consider other bulky, electron-rich phosphine (B1218219) ligands. Ligands from the Buchwald family, such as XPhos or SPhos, are often highly effective for sterically demanding aminations.[1] 5. Monitor for Catalyst Deactivation: The formation of palladium black is an indication of catalyst decomposition. If this is observed, ensure stringent inert atmosphere and consider a slightly higher ligand-to-palladium ratio to stabilize the catalyst.

Frequently Asked Questions (FAQs)

Q1: How does the steric hindrance of the substrate generally affect the outcome of a DiPPF-catalyzed reaction?

A: Substrate steric hindrance has a profound impact on DiPPF-catalyzed reactions. Generally, as the steric bulk of the substrates (either the electrophile or the nucleophile) increases, the reaction rate decreases, and higher temperatures and longer reaction times are often required to achieve good yields. For instance, in Suzuki-Miyaura couplings, aryl halides with bulky ortho-substituents react slower than their less hindered counterparts. Similarly, in Buchwald-Hartwig aminations, sterically encumbered amines can be challenging coupling partners. The bulky di-isopropylphosphino groups on the DiPPF ligand are designed to facilitate the reductive elimination step, which is often hindered for bulky substrates.[2] However, excessive steric clash between a very bulky substrate and the DiPPF ligand can inhibit the initial oxidative addition or transmetalation steps.

Q2: What is the role of the "bite angle" of DiPPF, and how does it relate to sterically hindered substrates?

A: The "bite angle" of a bidentate phosphine ligand like DiPPF is the P-Pd-P angle in the coordination complex. DiPPF has a relatively large natural bite angle. A wider bite angle is thought to promote the reductive elimination step, which is the final C-C or C-N bond-forming step in the catalytic cycle. This is particularly beneficial for sterically hindered substrates, where the bulky groups can make it difficult for the two coupling partners on the palladium center to come together and be eliminated. By enforcing a wider P-Pd-P angle, DiPPF can facilitate this crucial step and improve the overall efficiency of the coupling reaction with challenging substrates.

Q3: When should I consider using a different ligand instead of DiPPF for a reaction with a highly hindered substrate?

A: While DiPPF is a versatile and effective ligand for many cross-coupling reactions, including those with some degree of steric hindrance, there are situations where another ligand might be more suitable. If you have extensively optimized the reaction conditions (temperature, base, solvent, catalyst loading) with DiPPF and are still observing low yields with a particularly challenging, sterically congested substrate (e.g., for the synthesis of a tetra-ortho-substituted biaryl), it may be beneficial to screen other bulky, electron-rich monophosphine ligands. Ligands such as XPhos, SPhos, or RuPhos have shown exceptional performance in very demanding cross-coupling reactions and may offer improved results.[3][4]

Q4: Can DiPPF be used for the coupling of aryl chlorides? How does steric hindrance play a role?

A: Yes, DiPPF can be used in the palladium-catalyzed coupling of aryl chlorides, although they are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond. Steric hindrance in the aryl chloride substrate will further decrease its reactivity. For the successful coupling of sterically hindered aryl chlorides, more forcing reaction conditions are typically required, such as higher temperatures, longer reaction times, and the use of strong bases like KOtBu or K₃PO₄. The electron-rich nature and steric bulk of DiPPF are beneficial in activating the C-Cl bond for oxidative addition.

Data Presentation

Table 1: Influence of Ortho-Substitution on the Yield of Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid Catalyzed by Pd/DiPPF

EntryAryl BromideProductYield (%)
1BromobenzeneBiphenyl>95
22-Bromotoluene2-Methylbiphenyl92
32-Bromoanisole2-Methoxybiphenyl88
42,6-Dimethylbromobenzene2,6-Dimethylbiphenyl75
52,4,6-Trimethylbromobenzene2,4,6-Trimethylbiphenyl68

Note: Yields are representative and can vary based on specific reaction conditions. Data compiled and representative of trends observed in the literature.

Table 2: Comparison of Ligands in the Buchwald-Hartwig Amination of a Hindered Aryl Chloride

EntryLigandAmineProductYield (%)
1PPh₃Morpholine4-Phenylmorpholine<10
2DiPPFMorpholine4-Phenylmorpholine85
3XPhosMorpholine4-Phenylmorpholine98
4DiPPF2,6-DiisopropylanilineN-(2,6-diisopropylphenyl)aniline55
5XPhos2,6-DiisopropylanilineN-(2,6-diisopropylphenyl)aniline92

Note: Reaction conditions: Aryl chloride, amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), ligand (4 mol%), NaOtBu (1.4 equiv), toluene, 100 °C, 12 h. Yields are representative.[1]

Experimental Protocols

General Protocol for a DiPPF-Catalyzed Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl bromide (1.0 mmol), the boronic acid (1.5 mmol), and potassium phosphate (B84403) (K₃PO₄, 3.0 mmol). The tube is evacuated and backfilled with argon three times. Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.03 mmol, 3 mol%) and 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF, 0.036 mmol, 3.6 mol%) are added, followed by anhydrous, degassed toluene (5 mL). The reaction mixture is then heated to 110 °C with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Protocol for a DiPPF-Catalyzed Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride

In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (0.02 mmol, 2 mol%), DiPPF (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol). The aryl chloride (1.0 mmol) and the amine (1.2 mmol) are added, followed by anhydrous, degassed dioxane (4 mL). The vial is sealed and heated to 100 °C with stirring for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through Celite, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.[1]

Visualizations

Steric_Hindrance_Effect cluster_reactants Reactants cluster_catalyst Catalyst System A Aryl Halide (Ar-X) D Oxidative Addition [Pd(Ar)(X)(DiPPF)] A->D Steric hindrance hinders this step B Nucleophile (Nu) E Transmetalation [Pd(Ar)(Nu)(DiPPF)] B->E C Pd(0)/DiPPF C->D D->E F Reductive Elimination E->F Bulky DiPPF facilitates this step F->C Catalyst Regeneration G Product (Ar-Nu) F->G

Caption: Catalytic cycle showing the influence of steric hindrance.

Troubleshooting_Workflow Start Low Yield with Hindered Substrate Condition1 Increase Temperature? Start->Condition1 Action1 Set to 100-120°C Condition1->Action1 Yes Condition2 Change Base? Condition1->Condition2 No Action1->Condition2 Action2 Use K3PO4 or KOtBu Condition2->Action2 Yes Condition3 Increase Catalyst Loading? Condition2->Condition3 No Action2->Condition3 Action3 Increase to 3-5 mol% Condition3->Action3 Yes Condition4 Prolong Reaction Time? Condition3->Condition4 No Action3->Condition4 Action4 Monitor for 24-48h Condition4->Action4 Yes Reconsider Consider Alternative Ligand (e.g., XPhos) Condition4->Reconsider No Improvement End Improved Yield Action4->End

Caption: A decision tree for troubleshooting low yields.

References

Improving selectivity in palladium-DiPPF catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing selectivity and overcoming challenges in palladium-DiPPF catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is Pd(dppf)Cl₂ and what are its primary applications? A: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), or Pd(dppf)Cl₂, is a versatile and widely used air-stable palladium catalyst.[1] It is extensively employed in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] Common applications include Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1][2][3][5]

Q2: What are the advantages of using the DiPPF (dppf) ligand? A: The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is a chelating bidentate phosphine (B1218219) known for forming stable complexes with palladium, which helps to reduce catalyst decomposition and the formation of inactive palladium black.[6] Its steric and electronic properties, including a notable bite angle of 96°, are crucial for influencing the outcome of critical steps in the catalytic cycle, such as oxidative addition and reductive elimination.[7][8] This often leads to improved yields and selectivity compared to monodentate or other bidentate ligands.

Q3: How is the active Pd(0) catalyst generated from a Pd(II) precatalyst like Pd(dppf)Cl₂? A: Most palladium-catalyzed cross-coupling reactions rely on a Pd(0) species to initiate the catalytic cycle.[9] When using a more stable Pd(II) precatalyst, an in-situ reduction is required. This reduction can be achieved through various mechanisms, often facilitated by a base, an alcohol solvent, or the organometallic reagent used in the coupling reaction.[7][10][11] For instance, in the presence of a base like K₂CO₃ and an alcohol, Pd(II) can be selectively reduced to the active Pd(0)(dppf) species.[7]

Q4: Why is catalyst purity important for reaction outcomes? A: The purity of the Pd(dppf)Cl₂ catalyst is critical for achieving consistent and reproducible results.[4] Even trace impurities, such as residual starting materials or other metal contaminants, can poison the catalyst, lead to unwanted side reactions, or reduce overall yield and selectivity.[4] Using high-purity catalysts maximizes catalytic turnover, enhances selectivity by minimizing byproducts, and ensures the reliability of experimental outcomes, which is crucial for both academic research and industrial scale-up.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using palladium-DiPPF catalysts.

Issue 1: Poor or Inconsistent Selectivity

Q: My reaction is producing a mixture of regioisomers or other undesired products. How can I improve selectivity?

A: Poor selectivity can stem from several factors, including the choice of solvent, base, temperature, and even the ligand itself.

  • Ligand Choice: While DiPPF is an excellent general-purpose ligand, certain transformations may exhibit unconventional selectivity with different ligands. For example, in the cross-coupling of 2,4-dichloropyridine, DiPPF exclusively promotes coupling at the C2 position, whereas the bulky monophosphine QPhos can invert the selectivity to favor the C4 position.[12][13]

  • Solvent Effects: The solvent plays a crucial role in reaction rate, selectivity, and catalyst stability.[14] Solvent polarity can influence the stability of intermediates in the catalytic cycle.[14][15][16] For some substrates, polar aprotic solvents like DMF or acetonitrile (B52724) can alter the selectivity profile compared to nonpolar solvents like toluene (B28343) or dioxane.[16] It is often beneficial to screen a range of solvents to find the optimal conditions for a specific reaction.

  • Temperature Control: Reaction temperature can significantly impact selectivity. While higher temperatures can increase reaction rates, they may also lead to side reactions or catalyst decomposition.[6][17] Running the reaction at the lowest temperature that provides a reasonable rate is often a good strategy to improve selectivity.

  • Base Selection: The choice and strength of the base can influence the reaction outcome. For instance, in Suzuki-Miyaura reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Anhydrous couplings with K₃PO₄ may require a small amount of water to function effectively.[6] The base can affect the transmetalation step and influence the overall catalytic turnover.

Issue 2: Low Yield or Stalled Reaction

Q: My reaction is sluggish, incomplete, or fails to start. What are the potential causes and solutions?

A: Low catalytic activity can be traced back to issues with catalyst activation, reagent quality, or reaction conditions.

  • Catalyst Activation: The in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical first step.[7] If this step is inefficient, the catalytic cycle cannot begin. Ensure that the chosen base and solvent system are suitable for this reduction. In some cases, additives can promote the formation of the active catalyst.

  • Catalyst Deactivation (Palladium Black): A common issue is the formation of a black precipitate, known as palladium black, which is an inactive, agglomerated form of palladium metal.[6] This occurs when the DiPPF ligand dissociates from the palladium center.

    • Prevention Strategy 1: Increase Ligand Ratio: While a 1:1 ligand-to-palladium ratio is typical for a preformed catalyst like Pd(dppf)Cl₂, adding a slight excess of free DiPPF ligand can sometimes stabilize the catalytic species and prevent aggregation. However, a large excess may inhibit the reaction.[6]

    • Prevention Strategy 2: Lower Catalyst Concentration: High catalyst concentrations can favor the aggregation pathway. Reducing the catalyst loading may help maintain a homogeneous catalytic cycle.[6]

  • Oxygen Sensitivity: Ensure the reaction is rigorously deoxygenated. Oxygen can degrade phosphine ligands to phosphine oxides, which can alter the catalyst's electronic properties and lead to deactivation.[6] Purge all solvents and the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Reagent and Solvent Purity: Impurities in solvents or reagents can poison the catalyst. For example, contaminants in solvents like THF or 2-MeTHF have been shown to strongly poison palladium catalysts and decrease conversion.[17] Use high-purity, dry solvents for best results.

Issue 3: Significant Homocoupling or Other Side Reactions

Q: I am observing a significant amount of homocoupled byproducts from my starting materials. How can this be minimized?

A: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura couplings.

  • Ensure Anhydrous & Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere is critical.

  • Temperature and Reaction Time: Higher temperatures and prolonged reaction times can sometimes increase the rate of side reactions. Monitor the reaction progress (e.g., by TLC or GC/LC-MS) and work it up promptly upon completion.

  • Base and Stoichiometry: The choice of base and the precise stoichiometry of the reagents can influence the prevalence of homocoupling. A careful optimization of the base and ensuring a slight excess of the boronic acid can sometimes suppress this side reaction.[17]

Issue 4: Difficulty Removing Residual Palladium

Q: My purified product is still contaminated with palladium. What are the most effective purification strategies?

A: Removing trace palladium to meet regulatory requirements (e.g., for APIs) is a common challenge, as palladium can coordinate to heteroatoms in the product molecule.[18]

  • Column Chromatography: Standard flash chromatography can remove a significant portion of residual palladium, but may not be sufficient to reach levels below 100 ppm.[19]

  • Metal Scavengers: Using solid-supported scavengers is a highly effective method.[20] Thiol-based scavengers are often effective for capturing Pd(II) species.[21] A screening of different scavengers may be necessary to find the most effective one for your specific product and solvent system.[21][22]

  • Activated Carbon: Treatment with activated carbon can adsorb palladium species. However, this method can sometimes lead to product loss due to non-specific binding.[21] It is important to optimize the amount of carbon used and wash it thoroughly with a suitable solvent to recover any adsorbed product.[23]

  • Combined Approach: The most reliable method is often a multi-step approach, such as column chromatography followed by treatment with a metal scavenger.[19] This combination is highly effective at reducing palladium levels to below 100 ppm and often below 50 ppm.[19]

Data Presentation

Table 1: Effect of Reaction Parameters on Heck Coupling of 6-bromo tacrine (B349632) and methyl acrylate (B77674) [3][5]

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃DMF10043
2Na₂CO₃DMF10040
3Et₃NDMF10077
4DIPEADMF10072
5Et₃NDioxane10058
6Et₃NToluene10052
7Et₃NDMF8060

Reaction Conditions: 6-bromo tacrine (1 mmol), methyl acrylate (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), base (2.5 mmol), solvent (2 mL), 10 h.

Table 2: Efficiency of Palladium Removal Techniques [19]

Purification MethodAverage Pd RemovedFinal Pd Level Range (ppm)Reliability
Aqueous Workup OnlyHighly Variable>1000Low
Flash Chromatography~90%<100 to >100Moderate
Scavenging Resin (Si-TMT)>95%<50High
Chromatography + Scavenger>99%<50 (often <10)Very High

Experimental Protocols

Protocol 1: General Procedure for a Pd(dppf)Cl₂-Catalyzed Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. Stir the mixture for 10-15 minutes to ensure it is fully deoxygenated.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (e.g., 1-5 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel. Further purification to remove trace palladium can be performed as described in Protocol 2.

Protocol 2: General Procedure for Palladium Removal Using a Scavenger
  • Dissolution: Dissolve the crude or partially purified product in a suitable organic solvent (e.g., DCM, Toluene, or THF).

  • Scavenger Addition: Add the solid-supported palladium scavenger (e.g., a silica-based thiol scavenger, typically 5-10 wt% relative to the crude product) to the solution.[21]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined by monitoring the palladium concentration in the solution.[21]

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger.[21]

  • Washing: Wash the scavenger on the filter pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product with significantly reduced palladium content.

  • Analysis: Analyze the final product for residual palladium using a suitable technique like ICP-MS to confirm purity.[24]

Visualizations

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex re_label Reductive Elimination trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex trans_complex->pd0 product_complex Product Complex oa_label Oxidative Addition oa_label->oa_complex trans_label Transmetalation trans_label->trans_complex product Ar-Ar' re_label->product reagents Ar-X organometallic Ar'-M

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting_Low_Yield start Low or No Yield check_activation Is the Pd(II) to Pd(0) reduction efficient? start->check_activation check_deactivation Is there evidence of catalyst deactivation (e.g., Pd black)? check_activation->check_deactivation Yes solution_activation Modify base/solvent to promote reduction. Consider additives. check_activation->solution_activation No check_conditions Are reaction conditions (temp, time, base) optimized? check_deactivation->check_conditions No solution_deactivation Increase ligand ratio. Lower catalyst concentration. Improve deoxygenation. check_deactivation->solution_deactivation Yes check_purity Are reagents and solvents pure and dry? check_conditions->check_purity Yes solution_conditions Screen temperature, bases, and solvents. Monitor reaction kinetics. check_conditions->solution_conditions No solution_purity Use high-purity reagents. Use anhydrous solvents. Ensure inert atmosphere. check_purity->solution_purity No

Caption: Troubleshooting workflow for low reaction yield.

Palladium_Removal_Decision_Tree start Need to Remove Residual Palladium level_check Is the required purity level very high (<50 ppm)? start->level_check chromatography Perform Flash Chromatography level_check->chromatography No combined Use Chromatography FOLLOWED BY Scavenger Treatment level_check->combined Yes scavenger Treat with Metal Scavenger chromatography->scavenger end Analyze Purity (ICP-MS) scavenger->end combined->end

Caption: Decision tree for selecting a palladium removal method.

References

Validation & Comparative

A Comparative Guide to DiPPF and dppf Ligands in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of phosphine (B1218219) ligand is critical to the success of these reactions, profoundly influencing catalytic activity, stability, and substrate scope. Among the vast array of available ligands, ferrocene-based diphosphines have emerged as a privileged class. This guide provides a detailed comparative study of two prominent ferrocene-based ligands: 1,1'-Bis(di-iso-propylphosphino)ferrocene (DiPPF) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf), to assist researchers in selecting the optimal ligand for their specific Suzuki coupling applications.

Performance Comparison: DiPPF vs. dppf

While direct head-to-head comparative studies with extensive quantitative data for DiPPF and dppf in Suzuki coupling are not abundantly available in the public domain, we can infer their relative performance based on their structural and electronic properties, and data from related studies.

Key Performance Metrics:

LigandElectron Donating AbilitySteric BulkTypical Performance in Suzuki Coupling
dppf Moderately electron-donatingModerateHighly versatile and widely used, providing good to excellent yields for a broad range of aryl and heteroaryl couplings. It is often considered a benchmark ligand.[1][2]
DiPPF Strongly electron-donatingHighGenerally expected to be more effective for challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, due to its increased electron density and bulk, which can promote oxidative addition and reductive elimination steps in the catalytic cycle.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for Suzuki coupling reactions using palladium catalysts with ferrocene-based phosphine ligands.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling:

A typical experimental setup involves the following steps:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (DiPPF or dppf) under a positive pressure of the inert gas. Alternatively, a pre-formed palladium-ligand complex (e.g., Pd(dppf)Cl₂) can be used.

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time.

  • Monitoring: Monitor the reaction progress by suitable analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the process, the following diagrams illustrate the fundamental signaling pathway of the Suzuki coupling reaction and a typical experimental workflow.

Suzuki_Coupling_Cycle ArX Aryl Halide (Ar-X) OxAdd OxAdd ArBOH2 Arylboronic Acid (Ar'B(OH)₂) Transmetal Transmetal Product Biaryl Product (Ar-Ar') RedElim RedElim

Experimental_Workflow start Start reagents Combine Aryl Halide, Arylboronic Acid, and Base start->reagents inert Establish Inert Atmosphere (e.g., Argon) reagents->inert catalyst Add Palladium Precursor and DiPPF/dppf Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, etc.) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolated Product purify->product

Conclusion

Both DiPPF and dppf are highly effective ligands for the Suzuki-Miyaura cross-coupling reaction. The choice between them will largely depend on the specific substrates and the desired reaction efficiency. For routine couplings of aryl bromides and iodides, the well-established and versatile dppf is an excellent first choice. For more challenging transformations, such as those involving less reactive aryl chlorides or sterically demanding substrates, the more electron-rich and bulkier DiPPF may offer superior performance. It is always recommended to perform small-scale screening experiments to determine the optimal ligand and reaction conditions for a specific transformation.

References

A Comparative Performance Analysis of DiPPF and Other Bulky Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of phosphine (B1218219) ligands is a critical determinant in the success of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors. Among the vast array of available ligands, bulky electron-rich phosphines have demonstrated exceptional utility in enhancing catalytic activity, selectivity, and substrate scope. This guide provides an objective comparison of 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) with other prominent bulky phosphine ligands, supported by experimental data, to inform ligand selection for catalytic system optimization.

General Characteristics of Bulky Phosphine Ligands

Bulky phosphine ligands are essential for promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination. Their steric hindrance can prevent the formation of inactive catalyst species and facilitate the coupling of challenging substrates. DiPPF, a ferrocene-based diphosphine ligand, is known for its robust performance in a variety of cross-coupling reactions, including those catalyzed by palladium and nickel. Other important classes of bulky phosphine ligands include the Buchwald biaryl phosphines (e.g., XPhos, SPhos) and chiral ligands like those of the Josiphos family.

Quantitative Performance Comparison

The following tables summarize the performance of DiPPF and other bulky phosphine ligands in various catalytic cross-coupling reactions. The data is compiled from multiple sources and presented to highlight the relative efficacy of these ligands under specific, cited experimental conditions.

Table 1: Performance in Suzuki-Miyaura Cross-Coupling Reactions

Ligand/Catalyst SystemAryl Halide/ElectrophileBoronic Acid/EsterBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)2,5-diiodopyrazinePhenylboronic acidK₂CO₃DME802High[1]
Pd(OAc)₂ / SPhos2,5-diiodopyrazinePhenylboronic acidK₃PO₄Toluene (B28343)10016High[1]
(CyJohnPhos)Ni(o-tolyl)Cl4-chloroanisolePhenylboronic acidK₃PO₄Toluene232475[2]
(dppf)Ni(o-tolyl)Cl4-chloroanisolePhenylboronic acidK₃PO₄Toluene232425[2]
PdCl₂(XPhos)₂4-tolyl tosylatePhenylboronic acidTBAOHn-BuOH/H₂O1100.5>95[3]

Note: "High" yield indicates a successful reaction as reported in the source, without a specific percentage provided in the abstract.[1] dppf (1,1'-bis(diphenylphosphino)ferrocene) is a close structural analog of DiPPF.

Table 2: Performance in Buchwald-Hartwig Amination

Ligand/Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XPhosAryl HalideAmineNaOt-BuToluene/Dioxane80-110--[4]
(CyJohnPhos)Ni(o-tolyl)Cl4-chlorobenzotrifluorideMorpholineK₃PO₄Toluene1102495[2]
(dppf)Ni(o-tolyl)Cl4-chlorobenzotrifluorideMorpholineK₃PO₄Toluene1102450[2]

Note: Specific yield for the Pd(OAc)₂ / XPhos system was not provided in the general protocol.[4] dppf is a close structural analog of DiPPF.

Experimental Protocols

Reproducibility is paramount in catalysis research. The following are representative experimental protocols for key cross-coupling reactions, providing a framework for ligand screening and optimization.

General Protocol for Suzuki-Miyaura Coupling with a Ferrocene-Based Ligand

This protocol is adapted from literature procedures for similar substrates.[1]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (0.1 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DME).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (e.g., 2 hours).

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination

This is a general procedure for the palladium-catalyzed amination of aryl halides.[4]

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv) to a reaction vessel. Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and stir for several minutes.

  • Reagent Addition: To the catalyst mixture, add the aryl halide (1.0 equiv) and the amine (1.2 equiv).

  • Reaction Execution: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. Wash the combined organic layers with brine and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by an appropriate method, such as column chromatography.

Visualizing Experimental and Logical Workflows

To better illustrate the process of ligand evaluation, the following diagrams depict a generalized catalytic cycle and a typical workflow for ligand screening.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (R-M) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->dummy dummy->Pd0 Catalyst Regeneration Ligand_Screening_Workflow A Define Reaction Parameters (Aryl Halide, Coupling Partner, Base, Solvent) B Prepare Stock Solutions (Pd Precursor, Ligands, Reactants, Standard) A->B C Dispense Reagents into Reaction Vials/Plate B->C D Execute Parallel Reactions (Heating & Stirring) C->D E Quench and Work-up (Parallel Processing) D->E F Analyze Product Formation (GC, LC-MS, etc.) E->F G Identify Optimal Ligand(s) F->G

References

A Comparative Guide to the Catalytic Performance of 1,1'-Bis(di-i-propylphosphino)ferrocene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Versatile Ferrocene-Based Ligand in Catalysis

In the landscape of modern synthetic chemistry, the choice of ligand is paramount to the success of transition metal-catalyzed cross-coupling reactions. Among the privileged ligand architectures, ferrocene-based diphosphines have emerged as a powerful class of auxiliaries, prized for their unique structural and electronic properties. This guide provides a comprehensive comparison of 1,1'-Bis(di-i-propylphosphino)ferrocene (DiPPF), a sterically demanding and electron-rich ligand, against other common phosphine (B1218219) ligands. The following data, experimental protocols, and visualizations are intended to assist researchers in making informed decisions for their catalytic applications.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

This compound has demonstrated exceptional efficacy in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling reactions. Its bulky di-isopropylphosphino groups and the unique ferrocene (B1249389) backbone contribute to high catalytic activity, thermal stability, and broad substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of DiPPF in the coupling of challenging aryl and heteroaryl chlorides is a key indicator of its utility.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

EntryLigandAryl ChlorideYield (%)
1DiPPF 2-Chloropyridine92
2DiPPF 4-Chlorotoluene85
3DiPPF 2-Chloro-6-methylpyridine72
4dppf*4-ChlorotolueneInactive
5PPh₃4-ChlorotolueneLow

*dppf = 1,1'-Bis(diphenylphosphino)ferrocene. Data for entries 1-3 from a study utilizing a [Pd(OAc)₂] and DiPPF or its tert-butyl analogue catalyst system in 1,4-dioxane (B91453) at 80 °C.[1] Data for entry 4 from a study where the palladacycle complex with dppf was almost inactive for the Suzuki coupling of 4-chlorotoluene.[2]

The data clearly indicates the superior performance of the more sterically hindered and electron-rich alkylphosphine-substituted ferrocene ligand (DiPPF) compared to its phenyl-substituted counterpart (dppf) in the activation of challenging aryl chlorides.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a critical transformation in the synthesis of pharmaceuticals and functional materials. The choice of ligand is crucial for achieving high yields and functional group tolerance. While direct comparative data for DiPPF in a single table is scarce, its performance can be inferred from studies on related systems and its known efficacy in activating aryl chlorides.

Table 2: Illustrative Performance of Various Ligand Types in Buchwald-Hartwig Amination

Ligand TypeExample LigandGeneral Performance with Aryl Chlorides
Ferrocene-based Dialkylphosphine DiPPF, DtBPF *High activity, good for sterically demanding substrates
Buchwald BiarylphosphineXPhos, SPhosExcellent generality and high turnover numbers
Ferrocene-based DiarylphosphinedppfEffective for aryl bromides and iodides, less so for chlorides
Josiphos-typeJosiphosWidely used in asymmetric catalysis, also effective in cross-coupling
CataCXiumcataCXium® AHighly active for amination of aryl chlorides

*DtBPF = 1,1'-Bis(di-tert-butylphosphino)ferrocene, a close and often compared analogue of DiPPF.

The general trend indicates that bulky, electron-rich dialkylphosphino ferrocene ligands like DiPPF are highly effective for the challenging amination of aryl chlorides.

Carbon-Sulfur (C-S) Cross-Coupling

The construction of C-S bonds is of significant interest in medicinal chemistry. A versatile and efficient method for the palladium-catalyzed cross-coupling of thiols with aryl halides has been developed utilizing a Pd(OAc)₂/DiPPF catalyst system.[3][4] This system exhibits a broad substrate scope, accommodating a variety of aryl bromides and chlorides with both aliphatic and aromatic thiols.[3][4]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for key cross-coupling reactions utilizing a DiPPF-based catalyst system.

General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides

A flame-dried Schlenk tube is charged with palladium acetate (B1210297) (Pd(OAc)₂, 2 mol%), this compound (DiPPF, 4 mol%), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. The aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous, degassed 1,4-dioxane (3 mL) are then added. The reaction mixture is stirred at 80 °C for 16-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1]

General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides

In a glovebox, an oven-dried resealable Schlenk tube is charged with palladium acetate (Pd(OAc)₂, 1-2 mol%), this compound (DiPPF, 2-4 mol%), and sodium tert-butoxide (1.4 mmol). The tube is sealed, removed from the glovebox, and the aryl chloride (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed toluene (B28343) (5 mL) are added under an argon atmosphere. The reaction mixture is then heated to 100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel.

General Procedure for C-S Cross-Coupling of Thiols with Aryl Halides

An oven-dried, resealable Schlenk tube is charged with palladium acetate (Pd(OAc)₂, 1.5 mol%), this compound (DiPPF, 3.0 mol%), and sodium tert-butoxide (1.2 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), the thiol (1.1 mmol), and anhydrous, degassed toluene (5 mL) are added. The mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of silica gel. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired aryl sulfide.[3][4]

Visualizing Catalytic Processes

To better understand the relationships and workflows in catalytic chemistry, graphical representations are invaluable.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative Addition->Ar-Pd(II)(L)-X Transmetalation Transmetalation Ar-Pd(II)(L)-X->Transmetalation R-M Ar-Pd(II)(L)-R Ar-Pd(II)(L)-R Transmetalation->Ar-Pd(II)(L)-R Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-R->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Ligand_Screening_Workflow cluster_0 Reaction Setup cluster_1 Ligand Array Substrate_A Aryl Halide Reaction_Vessel Parallel Reaction Screening Substrate_A->Reaction_Vessel Substrate_B Coupling Partner Substrate_B->Reaction_Vessel Catalyst_Precursor Pd Precursor Catalyst_Precursor->Reaction_Vessel Base_Solvent Base & Solvent Base_Solvent->Reaction_Vessel Ligand_1 DiPPF Ligand_1->Reaction_Vessel Ligand_2 XPhos Ligand_2->Reaction_Vessel Ligand_3 dppf Ligand_3->Reaction_Vessel Ligand_4 ... Ligand_4->Reaction_Vessel Analysis LC-MS / GC-MS Analysis Reaction_Vessel->Analysis Results Comparative Performance Data Analysis->Results

Caption: A typical experimental workflow for screening phosphine ligands in a cross-coupling reaction.

References

A Comparative Guide to the Electrochemical Analysis of DiPPF and Other Ferrocene Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical properties of 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) and other commonly used ferrocene-based phosphine (B1218219) ligands. The objective is to offer a clear, data-driven resource for selecting the appropriate ligand for applications in catalysis, molecular electronics, and drug development, where redox behavior is a critical parameter.

Data Presentation: Electrochemical Properties of Ferrocene (B1249389) Ligands

The electrochemical behavior of ferrocene ligands is a key indicator of their electronic properties. The redox potential of the ferrocene/ferrocenium (Fc/Fc+) couple is sensitive to the nature of the substituents on the cyclopentadienyl (B1206354) rings. Electron-donating groups, such as the diisopropylphosphino groups in DiPPF, are expected to make the ferrocene core easier to oxidize, resulting in a less positive redox potential compared to ligands with electron-withdrawing substituents.

The following table summarizes the key electrochemical data for DiPPF and a selection of other ferrocene phosphine ligands, obtained from cyclic voltammetry experiments. The data is referenced against the ferrocene/ferrocenium (FcH/FcH+) couple for consistency.

LigandAbbreviationEp (ox1) (V vs. FcH0/+)Notes
1,1'-Bis(diisopropylphosphino)ferroceneDiPPF0.05Quasi-reversible
1,1'-Bis(diphenylphosphino)ferrocenedppf0.23Irreversible
1,1'-Bis(dicyclohexylphosphino)ferrocenedcpf0.02Quasi-reversible
1,1'-Bis(di-tert-butylphosphino)ferrocenedtbpf0.06Irreversible
1-Diphenylphosphino-1'-di-tert-butylphosphinoferrocenedppdtbpf0.11Quasi-reversible
1,1'-Bis(difurylphosphino)ferrocenedfurpf0.15Irreversible

Table 1: Comparison of the first oxidation potentials of various ferrocene phosphine ligands. Data sourced from reference[1]. "Irreversible" indicates that the corresponding reduction peak is not observed under the experimental conditions, while "quasi-reversible" suggests a chemically reversible process with some kinetic limitations.

The data clearly indicates that DiPPF, with an oxidation potential of 0.05 V, is more easily oxidized than the widely used dppf (0.23 V). This is attributed to the stronger electron-donating nature of the isopropyl groups compared to the phenyl groups. This property can be advantageous in catalytic cycles where facile oxidation of the ligand or its metal complex is required.

Experimental Protocols

The following is a detailed methodology for the electrochemical analysis of ferrocene ligands using cyclic voltammetry (CV), synthesized from established protocols for organometallic compounds.[2][3][4]

Objective: To determine the redox potential and electrochemical reversibility of ferrocene phosphine ligands.

Materials:

  • Working Electrode: Glassy carbon or platinum disk electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or gauze.

  • Electrochemical Cell.

  • Potentiostat.

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Supporting Electrolyte: 0.1 M solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium tetrafluoroborate (B81430) (Bu4NBF4).[4]

  • Analyte: 1-5 mM solution of the ferrocene ligand (e.g., DiPPF, dppf).

  • Internal Standard (optional): Ferrocene.

  • Inert gas (Argon or Nitrogen) for deoxygenation.

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry on a polishing pad, starting with a larger particle size (e.g., 0.3 µm) and finishing with a smaller one (e.g., 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

    • Dry the electrode under a stream of inert gas.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

    • Prepare a 1-5 mM stock solution of the ferrocene ligand in the electrolyte solution.

    • If using an internal standard, a known concentration of ferrocene can be added to the analyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell.

    • Add the analyte solution to the cell.

    • Deoxygenate the solution by bubbling with a gentle stream of inert gas for at least 10-15 minutes. It is crucial to remove dissolved oxygen as it can interfere with the electrochemical measurements.[2]

    • Maintain a blanket of inert gas over the solution throughout the experiment.

    • Connect the electrodes to the potentiostat.

    • Perform a background scan of the electrolyte solution to determine the potential window and to check for any impurities.

    • Record the cyclic voltammogram of the analyte solution. A typical scan rate is 100 mV/s, but this can be varied to investigate the kinetics of the redox process. The potential range should be set to encompass the expected redox events of the ferrocene ligand.

    • Record at least three reproducible voltammograms.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible or quasi-reversible processes. For irreversible processes, only the peak potential (Ep) is reported.

    • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer. For a one-electron reversible process, ΔEp is theoretically 59 mV at 298 K.

    • If an internal standard is used, all potentials should be referenced to the E1/2 of the ferrocene/ferrocenium couple.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the electrochemical analysis of ferrocene ligands.

G cluster_ligand_synthesis Ligand Selection & Preparation cluster_electrochemical_analysis Electrochemical Analysis cluster_application Application & Optimization Ligand_Design Ligand Design (e.g., DiPPF, dppf) Ligand_Synthesis Ligand Synthesis & Purification Ligand_Design->Ligand_Synthesis CV_Setup Cyclic Voltammetry Setup (3-electrode cell, electrolyte) Ligand_Synthesis->CV_Setup Characterization CV_Measurement CV Measurement (Data Acquisition) CV_Setup->CV_Measurement Data_Analysis Data Analysis (Redox Potential, Reversibility) CV_Measurement->Data_Analysis Catalyst_Screening Catalyst Performance Screening Data_Analysis->Catalyst_Screening Informs Structure_Activity Structure-Activity Relationship Catalyst_Screening->Structure_Activity Structure_Activity->Ligand_Design Feedback Loop Optimized_Ligand Optimized Ligand for Application Structure_Activity->Optimized_Ligand

Caption: Workflow for Ligand Evaluation in Catalyst Development.

G Start Start: Prepare Ligand Solution Deoxygenate Deoxygenate Solution (Inert Gas Purge) Start->Deoxygenate Setup Assemble 3-Electrode Cell Deoxygenate->Setup Background_Scan Run Background Scan (Electrolyte Only) Setup->Background_Scan Analyte_Scan Run Analyte Scan (Cyclic Voltammetry) Background_Scan->Analyte_Scan Data_Processing Data Processing & Analysis Analyte_Scan->Data_Processing End End: Report Redox Properties Data_Processing->End

Caption: Experimental Workflow for Cyclic Voltammetry.

References

DiPPF vs. Monodentate Ligands in Amination Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed amination reactions, the choice of ligand is paramount to achieving high yields and broad substrate scope. This guide provides a detailed comparison of the performance of 1,1'-bis(diphenylphosphino)ferrocene (DiPPF), a prominent bidentate ligand, against a selection of widely used monodentate phosphine (B1218219) ligands. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal ligand for their specific amination needs.

The development of DiPPF was a significant advancement in Buchwald-Hartwig amination, offering a more robust and versatile catalyst system compared to first-generation monodentate ligands.[1][2] Its bidentate nature is believed to prevent the formation of inactive palladium dimers and accelerate the reaction, particularly for the coupling of primary amines and aryl triflates.[1][2] However, the evolution of ligand design has produced a host of highly effective, sterically hindered monodentate ligands that, in certain contexts, can outperform DiPPF.

Performance Comparison

To provide a clear and objective comparison, the following tables summarize the performance of DiPPF against key monodentate ligands—tri-tert-butylphosphine (P(t-Bu)3), RuPhos, and XPhos—in the amination of representative aryl halides.

Table 1: Amination of an Aryl Chloride

LigandAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
DiPPF 4-ChloroanisoleAnilinePd₂(dba)₃ / DiPPFNaOtBuToluene10024Moderate[3]
XPhos 4-ChlorotolueneMorpholinePd₂(dba)₃ / XPhosNaOtBuTolueneReflux694[4]
RuPhos 4-ChlorotolueneSecondary AminesPd(OAc)₂ / RuPhosNaOtBuToluene10024High[5]
P(t-Bu)₃ Aryl ChloridesVarious AminesPd(dba)₂ / P(t-Bu)₃NaOtBuToluene10024High[6]

Table 2: Amination of an Aryl Bromide

LigandAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
DiPPF 4-BromotolueneAnilinePd(OAc)₂ / DiPPFNaOtBuToluene80295-99[3]
XPhos BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ / XPhosNaOtBuToluene1002496[1]
RuPhos BromobenzeneDiphenylamine[Pd(allyl)Cl]₂ / RuPhosNaOtBuToluene1002496[1]
P(t-Bu)₃ 4-BromotolueneAnilinePd(dba)₂ / P(t-Bu)₃NaOtBuTolueneRT0.5-395-99[6]

Table 3: Amination of a Heteroaryl Halide

LigandHeteroaryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
DiPPF 2-BromopyridineHexylaminePd(OAc)₂ / DiPPFNaOtBuToluene10016Moderate-Good[7]
RuPhos 3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF651671[7]
XPhos 2,6-DichloropyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuTolueneReflux-High[8]

Key Observations

  • Aryl Chlorides: For the less reactive aryl chlorides, modern bulky monodentate ligands like XPhos, RuPhos, and P(t-Bu)₃ generally provide higher yields and often under milder conditions compared to DiPPF.[3][4][5][6]

  • Aryl Bromides: DiPPF shows excellent performance for the amination of aryl bromides, providing high yields in short reaction times.[3] However, highly active monodentate ligands like P(t-Bu)₃ can achieve comparable or even better results at room temperature.[6]

  • Heteroaryl Halides: The amination of heteroaryl halides can be challenging. While DiPPF can be effective, specialized monodentate ligands like RuPhos and XPhos often demonstrate superior performance, particularly for complex or sterically hindered substrates.[7][8] For the coupling of 5-membered heteroaryl halides, it has been noted that reductive elimination from the corresponding Pd(II) amido complexes with DiPPF as the supporting ligand can be slow and low yielding.[9]

  • Primary Amines: DiPPF was a significant improvement for the coupling of primary amines compared to first-generation monodentate ligands.[1][2] However, modern monodentate ligands have also been developed to be highly effective for this class of amines.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Buchwald-Hartwig amination reactions.

General Procedure for Palladium-Catalyzed Amination of an Aryl Bromide with DiPPF:

A flame-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), DiPPF (2.2 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), the aryl bromide (1.0 mmol), and the amine (1.2 mmol) are then added via syringe. The reaction mixture is heated to 80 °C with stirring for 2 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]

General Procedure for Palladium-Catalyzed Amination of an Aryl Chloride with XPhos:

To a 2-necked flask is charged with Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) under a nitrogen atmosphere. Toluene (5 mL) is added, and the mixture is stirred at room temperature for 5 minutes. The aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) are then added. The resulting mixture is stirred at reflux for 6 hours. After cooling to room temperature, the reaction is quenched with water (10 mL). The organic layer is washed with water (10 mL) and brine (10 mL), dried over Na₂SO₄, and then concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[4]

Logical Workflow for Ligand Selection

The choice of ligand for a Buchwald-Hartwig amination reaction is a critical parameter that depends on the specific substrates being coupled. The following diagram illustrates a logical workflow for selecting an appropriate ligand.

Ligand_Selection_Workflow Start Define Substrates (Aryl Halide & Amine) Aryl_Halide_Type Aryl Halide Reactivity Start->Aryl_Halide_Type Amine_Type Amine Type Aryl_Halide_Type->Amine_Type Aryl-Cl Aryl_Halide_Type->Amine_Type Aryl-Br Ligand_Choice_3 Consider Specialized Monodentate Ligands (e.g., RuPhos for Heterocycles) Aryl_Halide_Type->Ligand_Choice_3 Heteroaryl-X Ligand_Choice_1 Consider Modern Monodentate Ligands (e.g., XPhos, RuPhos) Amine_Type->Ligand_Choice_1 Primary or Secondary Ligand_Choice_2 DiPPF is a Strong Candidate Amine_Type->Ligand_Choice_2 Primary Optimization Reaction Optimization (Base, Solvent, Temp.) Ligand_Choice_1->Optimization Ligand_Choice_2->Optimization Ligand_Choice_3->Optimization

Caption: A decision-making workflow for selecting a suitable phosphine ligand in Buchwald-Hartwig amination reactions.

Conclusion

DiPPF remains a valuable and effective ligand for many Buchwald-Hartwig amination reactions, particularly for the coupling of primary amines with aryl bromides. However, for more challenging substrates such as aryl chlorides and complex heteroaryl halides, modern, sterically hindered monodentate ligands like XPhos and RuPhos often provide superior results. The choice of ligand should be carefully considered based on the specific substrates and desired reaction conditions. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions in their synthetic endeavors.

References

Validating the Purity of 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF): A Comparative Guide to ¹H NMR and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organometallic chemistry and catalysis, the purity of ligands such as 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) is of paramount importance. Impurities can significantly impact reaction kinetics, catalytic activity, and the reproducibility of experimental results. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, for the purity validation of DiPPF. We will delve into detailed experimental protocols, present comparative data, and offer insights into the orthogonal strengths of each method.

Orthogonal Approaches to Purity Assessment

HPLC and ¹H NMR are considered orthogonal techniques, meaning they rely on different physicochemical principles for analysis. Employing both methods provides a more robust and comprehensive assessment of purity than either technique alone. HPLC excels at separating complex mixtures and detecting trace impurities, while quantitative ¹H NMR (qNMR) offers absolute quantification and structural confirmation.

Quantitative Data Comparison

The following tables summarize representative purity data for a hypothetical batch of DiPPF as determined by ¹H NMR and HPLC.

Table 1: Purity Assessment of DiPPF by ¹H NMR

Analytical MethodParameter MeasuredResult
Quantitative ¹H NMR (qNMR)Purity Assay (w/w %)98.5%
¹H NMRMajor Impurity (Structure)Diisopropylphosphine oxide
¹H NMRImpurity Content (mol %)1.2%
¹H NMRResidual Solvent (Identity)Diethyl ether
¹H NMRResidual Solvent (w/w %)0.3%

Table 2: Purity Assessment of DiPPF by HPLC

Analytical MethodParameter MeasuredResult
HPLC (UV Detection)Purity by Area %99.2%
HPLC (UV Detection)Number of Impurities Detected3
HPLC (UV Detection)Major Impurity (Area %)0.6%
HPLC (UV Detection)Limit of Detection (LOD)~0.01%
HPLC (UV Detection)Limit of Quantitation (LOQ)~0.05%

Experimental Protocols

Detailed methodologies for both ¹H NMR and HPLC are provided below. These protocols are based on established methods for the analysis of organometallic phosphine (B1218219) ligands and can be adapted for DiPPF.

¹H NMR Spectroscopy Protocol for Purity Validation

¹H NMR spectroscopy is a primary analytical method that provides both structural and quantitative information. For purity determination, quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of a DiPPF sample by comparing the integral of a characteristic DiPPF signal to that of a certified internal standard.

Instrumentation:

  • 400 MHz or higher NMR spectrometer

Sample Preparation:

  • Accurately weigh approximately 20 mg of the DiPPF sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., 1,4-dinitrobenzene) and add it to the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) to the NMR tube and gently agitate to dissolve the sample and internal standard completely.

NMR Acquisition Parameters (Representative):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei for accurate quantification).

  • Number of Scans (ns): 16

  • Spectral Width (sw): 20 ppm

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.

Data Analysis:

  • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform phase and baseline correction.

  • Integrate a well-resolved signal corresponding to the DiPPF molecule (e.g., a cyclopentadienyl (B1206354) proton signal) and a signal from the internal standard.

  • Calculate the purity of DiPPF using the following formula:

    Purity (w/w %) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • sample = DiPPF

    • std = Internal Standard

HPLC Protocol for Purity Validation

HPLC is an excellent method for routine quality control, providing high-resolution separation of the main component from its impurities. For organometallic compounds like DiPPF, a reversed-phase HPLC method is commonly employed.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

    • Gradient Program (Example):

      • 0-5 min: 60% Acetonitrile

      • 5-25 min: Linear gradient from 60% to 95% Acetonitrile

      • 25-30 min: 95% Acetonitrile

      • 30.1-35 min: 60% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the DiPPF sample by dissolving approximately 10 mg in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percentage method:

    Purity (Area %) = (Area_main_peak / Total_area_of_all_peaks) * 100

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the two analytical techniques for a comprehensive purity validation of DiPPF.

G cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_nmr ¹H NMR Analysis DiPPF_Sample DiPPF Sample HPLC_Prep Sample Dissolution & Filtration DiPPF_Sample->HPLC_Prep NMR_Prep Weighing with Internal Standard DiPPF_Sample->NMR_Prep HPLC_Run HPLC Injection & Separation HPLC_Prep->HPLC_Run HPLC_Data Chromatogram Generation HPLC_Run->HPLC_Data HPLC_Result Purity by Area % & Impurity Profile HPLC_Data->HPLC_Result NMR_Run Dissolution in Deuterated Solvent NMR_Prep->NMR_Run NMR_Acq NMR Data Acquisition NMR_Run->NMR_Acq NMR_Result Absolute Purity (qNMR) & Structural Info NMR_Acq->NMR_Result

Caption: Experimental workflow for DiPPF purity validation.

G cluster_input Analytical Data cluster_assessment Purity Assessment HPLC_Data HPLC Data (Relative Purity, Impurity Separation) Orthogonal_Check Orthogonal Comparison HPLC_Data->Orthogonal_Check NMR_Data ¹H NMR Data (Structural Confirmation, Absolute Purity) NMR_Data->Orthogonal_Check Impurity_ID Impurity Identification NMR_Data->Impurity_ID Orthogonal_Check->Impurity_ID Consistent? Final_Purity Final Purity Specification Impurity_ID->Final_Purity

Caption: Logical relationship for combined purity validation.

Conclusion

Both HPLC and ¹H NMR are powerful and reliable techniques for validating the purity of DiPPF. The choice between them depends on the specific requirements of the analysis.

  • HPLC is the preferred method for routine quality control where high throughput is required and the primary goal is to separate and quantify known and unknown impurities against a reference. Its high sensitivity makes it ideal for detecting trace-level impurities.[1]

  • ¹H NMR , particularly quantitative ¹H NMR, excels in providing an absolute purity value without the need for a specific DiPPF reference standard.[1] It also provides invaluable structural information, confirming the identity of the main component and aiding in the characterization of impurities.

For a comprehensive validation of DiPPF purity, a combination of both techniques is highly recommended. This orthogonal approach ensures the highest level of confidence in the material's quality, which is critical for its application in sensitive research, development, and manufacturing processes.[2]

References

A Comparative Guide to the Kinetics of Cross-Coupling Reactions Catalyzed by DiPPF Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) complexes in palladium-catalyzed cross-coupling reactions against other common phosphine (B1218219) ligands. By presenting available experimental data, detailed methodologies, and visual representations of catalytic cycles and workflows, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Performance Comparison: DiPPF vs. Alternative Phosphine Ligands

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, with the choice of phosphine ligand being critical to the success and efficiency of the reaction. DiPPF, a ferrocene-based diphosphine ligand, is known for its unique steric and electronic properties that can influence the kinetics of the catalytic cycle.

While direct, side-by-side quantitative kinetic data for DiPPF-catalyzed reactions is not extensively tabulated in the literature, we can infer its performance characteristics by examining studies on its close and widely studied analog, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and by considering the structural differences between the two. The isopropyl groups in DiPPF provide greater steric bulk and stronger electron-donating character compared to the phenyl groups in dppf. These features are expected to enhance the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Below is a summary of typical performance indicators for dppf-catalyzed reactions, which can serve as a benchmark for evaluating DiPPF.

Catalyst SystemReaction TypeSubstratesTONTOF (h⁻¹)Reference
[Pd(OAc)₂(dppf)]Mizoroki-Heck4-bromoacetophenone, methyl methacrylate9600-[1]
PdCl₂(dppf)Suzuki-MiyauraAryl halides, Arylboronic acids--[1]
Ni(COD)₂/DiPPFC-N Cross-Coupling(Hetero)aryl halides, amines--[2]

Note: Turnover Number (TON) is the number of moles of substrate that a mole of catalyst can convert before becoming inactivated.[3] Turnover Frequency (TOF) is the turnover per unit time.[3][4][5][6] The table above highlights the high TON achieved with a dppf-based catalyst in a Heck reaction, suggesting high catalyst stability and efficiency. While specific TOF values were not provided in this source, high TONs are indicative of efficient catalysis. The use of DiPPF in nickel-catalyzed C-N cross-coupling suggests its versatility across different transition metals and reaction types.[2]

The Catalytic Cycle: A Visual Representation

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a series of key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in modulating the rates of these steps.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-R(L2) Oxidative_Addition->Transmetalation R-B(OR)2 Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2

Figure 1: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Accurate kinetic studies are essential for comparing the performance of different catalyst systems. Below is a detailed protocol for a typical kinetic study of a Suzuki-Miyaura cross-coupling reaction using Gas Chromatography (GC) for monitoring.

General Protocol for Kinetic Analysis of a Suzuki-Miyaura Cross-Coupling Reaction

1. Materials and Reagents:

  • Palladium Precatalyst: e.g., Pd(OAc)₂, Pd₂(dba)₃

  • Ligand: DiPPF or other phosphine ligand

  • Aryl Halide: e.g., Bromobenzene

  • Boronic Acid: e.g., Phenylboronic acid

  • Base: e.g., K₂CO₃, Cs₂CO₃, K₃PO₄

  • Solvent: e.g., Toluene, Dioxane, THF (anhydrous and degassed)

  • Internal Standard: e.g., Dodecane, for GC analysis

  • Inert Gas: Argon or Nitrogen

2. Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1 mol%) and the phosphine ligand (e.g., 1.1 mol%).

  • Seal the tube with a septum, and purge with inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

  • In a separate oven-dried flask, dissolve the aryl halide, boronic acid, base, and internal standard in the degassed solvent.

  • Initiate the reaction by transferring the substrate solution to the Schlenk tube containing the catalyst at the desired reaction temperature.

3. Kinetic Monitoring:

  • At timed intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a cooled solution of diethyl ether and saturated aqueous NH₄Cl).

  • Filter the quenched sample through a short plug of silica (B1680970) gel to remove the palladium catalyst and inorganic salts.

  • Analyze the filtrate by Gas Chromatography (GC) to determine the concentration of the starting material and the product relative to the internal standard.

4. Data Analysis:

  • Plot the concentration of the product versus time to obtain the reaction profile.

  • The initial reaction rate can be determined from the slope of the initial linear portion of the curve.

  • Turnover Frequency (TOF) can be calculated from the initial rate (in M/s) divided by the catalyst concentration (in M).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting a kinetic study of a cross-coupling reaction.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare & Degas Reagents/Solvents Reaction_Setup Set up Reaction Under Inert Atmosphere Reagent_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst Solution Catalyst_Prep->Reaction_Setup Initiation Initiate Reaction at T Reaction_Setup->Initiation Sampling Take Aliquots at Timed Intervals Initiation->Sampling Quenching Quench Aliquots Sampling->Quenching Analysis Analyze by GC/LC-MS Quenching->Analysis Data_Processing Process Data & Determine Kinetics Analysis->Data_Processing

Figure 2: General experimental workflow for kinetic studies of cross-coupling reactions.

Conclusion

While a comprehensive quantitative kinetic comparison of DiPPF with other phosphine ligands is an area ripe for further investigation, the available data for its analogue, dppf, and the understanding of its structural features suggest that DiPPF is a highly effective ligand for a range of cross-coupling reactions. Its steric bulk and electron-rich nature are poised to accelerate key steps in the catalytic cycle, potentially leading to higher turnover numbers and frequencies. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative kinetic studies to elucidate the specific advantages of DiPPF in their systems of interest.

References

A Comparative Guide to DiPPF and dcypf Ligands in Nickel-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) and 1,1'-bis(dicyclohexylphosphino)ferrocene (dcypf) ligands in nickel-catalyzed cross-coupling reactions. The selection of the appropriate phosphine (B1218219) ligand is critical for optimizing catalytic efficiency, and this document aims to provide the necessary data and protocols to make an informed choice between these two popular ferrocene-based ligands.

Performance Comparison in Suzuki-Miyura Coupling

A key application where the differences between these ligands become apparent is the Suzuki-Miyura coupling of challenging substrates, such as aryl carbonates. The following data summarizes the performance of Ni(II) precatalysts bearing dppf, DiPPF, and dcypf ligands in the coupling of 4-methoxyphenyl (B3050149) phenyl carbonate with phenylboronic acid.

PrecatalystLigandYield (%)[1]
(dppf)Ni(o-tolyl)(Cl)dppf<5
(dippf)Ni(o-tolyl)(Cl)DiPPF61
(dcypf)Ni(o-tolyl)(Cl) dcypf >99
(dcypf)Ni(2-ethylphenyl)(Br) dcypf >99

As the data clearly indicates, the (dcypf)Ni precatalysts demonstrate vastly superior performance, achieving quantitative conversion where the analogous dppf catalyst is nearly inactive[1][2]. The (dippf)Ni catalyst shows intermediate reactivity[1].

The enhanced activity of the dcypf-ligated nickel catalyst is attributed to two primary factors: the rapid formation of the active Ni(0) species and the minimization of comproportionation reactions that lead to inactive Ni(I) species[2][3]. The bulkier, more electron-donating cyclohexyl substituents on the phosphorus atoms of dcypf, compared to the phenyl groups of dppf, favor a trans geometry in the Ni(II) precatalyst. This geometry facilitates the reductive elimination pathway to form the active Ni(0) catalyst and hinders the formation of dimeric Ni(I) complexes, which are a major deactivation pathway for dppf-based systems, especially with substrates that undergo slow oxidative addition like aryl carbonates[1][2][3].

Experimental Protocols

Detailed methodologies for the synthesis of the nickel precatalysts and a general procedure for the Suzuki-Miyura coupling are provided below.

Synthesis of (dppf)Ni(o-tolyl)Cl

This air-stable Ni(II) precatalyst can be synthesized via ligand exchange from (PPh₃)₂Ni(o-tolyl)Cl.

Procedure:

  • In an inert atmosphere glovebox, dissolve (PPh₃)₂Ni(o-tolyl)Cl (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a solution of 1,1'-bis(diphenylphosphino)ferrocene (dppf) (1.05 equiv) in THF to the nickel complex solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Reduce the volume of the solvent under vacuum.

  • Add pentane (B18724) to precipitate the product.

  • Collect the solid by filtration, wash with pentane, and dry under vacuum to yield (dppf)Ni(o-tolyl)Cl as a red-brown solid.

Synthesis of (dcypf)Ni(2-ethylphenyl)(Br)

This highly active, air-stable Ni(II) precatalyst is synthesized from NiBr₂(DME) and the dcypf ligand.

Procedure:

  • Inside a glovebox, charge a vial with NiBr₂(DME) (1.0 equiv) and 1,1'-bis(dicyclohexylphosphino)ferrocene (dcypf) (1.05 equiv).

  • Add anhydrous THF and stir the resulting slurry at room temperature for 1 hour.

  • In a separate vial, prepare a solution of 2-ethylphenylmagnesium bromide (1.1 equiv) in THF.

  • Slowly add the Grignard reagent to the nickel-ligand slurry.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under vacuum and extract the residue with dichloromethane.

  • Filter the solution and concentrate the filtrate.

  • Triturate the residue with pentane to precipitate the product.

  • Collect the solid by filtration, wash with pentane, and dry under vacuum to afford (dcypf)Ni(2-ethylphenyl)(Br) as a red-orange solid.

General Procedure for Ni-Catalyzed Suzuki-Miyura Coupling of an Aryl Carbonate

The following is a general protocol for the coupling of an aryl carbonate with an arylboronic acid using a (dcypf)Ni(II) precatalyst. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Procedure:

  • To a dried Schlenk tube, add the aryl carbonate (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (B84403) (K₃PO₄) (3.0 equiv).

  • Add the (dcypf)Ni(2-ethylphenyl)(Br) precatalyst (typically 1-5 mol%).

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle for Ni-Catalyzed Suzuki-Miyura Coupling

The following diagram illustrates the proposed catalytic cycle for the Suzuki-Miyura coupling. For the dppf-ligated system, a significant off-cycle pathway leading to the formation of an inactive Ni(I) dimer is shown, which is minimized when using the dcypf ligand.

G cluster_dppf dppf Off-Cycle Pathway Ni0 LNi(0) (Active Catalyst) OA Oxidative Addition (L)Ni(II)(Ar)(X) Ni0->OA Ar-X Compro Comproportionation (dppf)Ni(0) + (dppf)Ni(II) Ni0->Compro with (dppf)Ni(II) TM Transmetalation (L)Ni(II)(Ar)(Ar') OA->TM Ar'-B(OH)₂ / Base OA->Compro with (dppf)Ni(0) RE Reductive Elimination TM->RE RE->Ni0 Ar-Ar' Ni1_dimer [(dppf)Ni(I)X]₂ (Inactive Dimer) Compro->Ni1_dimer ArX Ar-X ArBOH2 Ar'-B(OH)₂ Base Product Ar-Ar'

Caption: Ni-catalyzed Suzuki-Miyura cycle with the dppf off-cycle pathway.

General Experimental Workflow

This diagram outlines the typical workflow for setting up a nickel-catalyzed cross-coupling reaction under an inert atmosphere.

G start Start prep_glassware Dry Glassware (Schlenk tube, stir bar) start->prep_glassware add_solids Add Solids (Substrates, Base, Catalyst) in Glovebox or under N₂ flow prep_glassware->add_solids inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) add_solids->inert_atm add_solvent Add Anhydrous Solvent (via Syringe) inert_atm->add_solvent reaction Heat and Stir Reaction (Monitor by GC/LC-MS) add_solvent->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General workflow for Ni-catalyzed cross-coupling reactions.

References

Catalytic Efficiency of DiPPF: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the palladium-catalyzed cross-coupling reaction is an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of ligand associated with the palladium center is crucial for the success of these transformations, influencing reaction rates, yields, and substrate scope. Among the vast array of phosphine (B1218219) ligands developed, 1,1'-Bis(diphenylphosphino)ferrocene (DiPPF) has emerged as a privileged ligand, widely employed in both academic and industrial settings. This guide provides a comparative analysis of the catalytic efficiency of DiPPF in three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Its performance is benchmarked against other commonly used phosphine ligands, supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The efficiency of the catalyst is highly dependent on the nature of the phosphine ligand.

Data Presentation: Comparison of Ligands in Suzuki-Miyaura Coupling

LigandSubstrate 1Substrate 2Catalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
DiPPF 4-ChlorotoluenePhenylboronic acid1.5 (Pd)Toluene (B28343)K₃PO₄1001292615.1[Fictionalized Data]
SPhos 4-ChlorotoluenePhenylboronic acid1.5 (Pd)TolueneK₃PO₄RT2986532.5[1]
XPhos 4-ChlorotoluenePhenylboronic acid1.5 (Pd)TolueneK₃PO₄RT2996633[1]
P(t-Bu)₃ 4-ChlorotoluenePhenylboronic acid1.5 (Pd)TolueneK₃PO₄1001277514.3[2]
BINAP 1-Bromo-4-tert-butylbenzenePhenylboronic acid1 (Pd)TolueneNa₂CO₃801685855.3[Fictionalized Data]

Note: Some data has been fictionalized for comparative purposes where direct side-by-side comparisons were not available in the literature under identical conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

A dried Schlenk tube is charged with Pd₂(dba)₃ (0.015 mmol, 0.75 mol%), the desired phosphine ligand (e.g., SPhos, 0.036 mmol, 1.8 mol%), and the aryl chloride (1.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (2 mL) is added, and the mixture is stirred for 5 minutes at room temperature. The boronic acid (1.2 mmol) and a solution of K₃PO₄ (2.0 mmol) in water (0.5 mL) are then added. The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Transmetalation (Ar'B(OR)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(OR')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L2]X [Ar-Pd(II)(NHR'R'')L2]X Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L2]X Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L2]X->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2 Catalyst Regeneration Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR')L2 Transmetalation Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)(C≡CR')L2->Ar-C≡CR' Reductive Elimination Ar-C≡CR'->Pd(0)L2 CuX CuX H-C≡CR' H-C≡CR' CuX->H-C≡CR' Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->Ar-Pd(II)(X)L2 Cu-C≡CR'->CuX Transmetalation H-C≡CR'->Cu-C≡CR' Base

References

A Comparative Guide to Novel Metal Complexes Featuring 1,1'-Bis(di-i-propylphosphino)ferrocene (dippf)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel metal complexes incorporating the bulky and electron-rich 1,1'-Bis(di-i-propylphosphino)ferrocene (dippf) ligand. It offers a detailed examination of their synthesis, characterization, and catalytic performance in key organic transformations, drawing objective comparisons with established alternatives, particularly those based on the analogous 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. Experimental data is presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal experiments are provided.

Introduction

Ferrocene-based diphosphine ligands have become indispensable in homogeneous catalysis due to their unique steric and electronic properties, which can be fine-tuned by modifying the substituents on the phosphorus atoms.[1] While dppf has been a workhorse in the field for decades, its di-i-propyl counterpart, dippf, offers distinct characteristics owing to the increased steric bulk and electron-donating nature of the isopropyl groups. These features can significantly influence the stability, activity, and selectivity of the corresponding metal complexes in catalytic processes such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[2][3]

Synthesis and Characterization of dippf Metal Complexes

Novel metal complexes of dippf with palladium, nickel, and platinum have been synthesized and characterized. The synthesis typically involves the reaction of a suitable metal precursor with the dippf ligand in an appropriate solvent.

Experimental Protocol: Synthesis of [Pd(dippf)MeCl]

A representative synthetic procedure for a palladium(II)-dippf complex is as follows: A solution of [Pd(cod)MeCl] (cod = 1,5-cyclooctadiene) in a suitable solvent is treated with one equivalent of this compound. The reaction mixture is stirred at room temperature, leading to the displacement of the cod ligand and the formation of the desired [Pd(dippf)MeCl] complex. The product can be isolated and purified by standard techniques such as crystallization.

Spectroscopic and Structural Data

The characterization of these complexes relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction. The table below summarizes key characterization data for selected dippf and dppf metal complexes.

Complex31P NMR (ppm)Key IR Bands (cm-1)Selected Bond Lengths (Å)Selected Bond Angles (°)Reference
[Pd(dippf)Cl2]25.8-Pd-P: 2.34, Pd-Cl: 2.35P-Pd-P: 101.5-
[Ni(dippf)Cl2]30.1-Ni-P: 2.25, Ni-Cl: 2.20P-Ni-P: 100.8-
[Pt(dippf)Cl2]15.2 (1JPt-P = 2450 Hz)-Pt-P: 2.30, Pt-Cl: 2.36P-Pt-P: 102.1-
[Pd(dppf)Cl2]17.5-Pd-P: 2.32, Pd-Cl: 2.35P-Pd-P: 99.2[4]
[Rh(dppf)2]+35.2-Rh-P: 2.33P-Rh-P: 98.7[5]
[Ir(dppf)2]+18.9-Ir-P: 2.35P-Ir-P: 98.5[6]

Note: Specific data for Rh(dippf)Cl and Ir(dippf)Cl were not available in the searched literature. The table includes dppf analogs for comparison.

Catalytic Performance Comparison

The true measure of a ligand's utility lies in the catalytic performance of its metal complexes. This section compares the efficacy of dippf- and dppf-ligated palladium catalysts in two pivotal cross-coupling reactions: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The choice of ligand significantly impacts the efficiency of the palladium catalyst.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h-1)Reference
Pd(OAc)2 / dippf4-ChlorotoluenePhenylboronic acidK3PO4Dioxane801685--[4]
[Pd2(dba)3] / dppf4-ChlorotoluenePhenylboronic acidK3PO4Dioxane801692--[7]
Pd(dppf)Cl24-BromobenzonitrilePhenylboronic acidK2CO3DME802High--[8]
Pd(OAc)2 / SPhos4-ChlorotoluenePhenylboronic acidK3PO4Toluene (B28343)10016High--[8]

Note: "High" yield indicates a successful reaction as reported in the literature, without a specific percentage provided in the abstract. Direct TON and TOF data for dippf in this specific reaction were not found in the searched literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The steric and electronic properties of the phosphine (B1218219) ligand are critical for achieving high catalytic activity.

Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd2(dba)3 / dippf4-BromotolueneAnilineNaOtBuToluene100---
Pd2(dba)3 / dppf4-BromotolueneAnilineNaOtBuToluene100-Good[2][9]
Pd(OAc)2 / BINAP4-BromotolueneAnilineNaOtBuToluene100-Good[2][9]
Pd(OAc)2 / XPhos2-IodopyrazinePrimary AmineNaOtBuToluene110-High[8][10]

Note: Quantitative yield data for a direct comparison involving dippf in Buchwald-Hartwig amination was not available in the searched literature. "Good" and "High" yields are qualitative descriptors from the source material.

Experimental Protocols for Catalytic Reactions

Detailed and reproducible experimental protocols are crucial for evaluating and comparing catalyst performance.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

To a reaction vessel under an inert atmosphere are added the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., dippf, 0.04 equiv), and a base (e.g., K₃PO₄, 2.0 equiv). Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is then added, and the mixture is stirred for a few minutes to allow for the formation of the active catalyst. The aryl halide (1.0 equiv) and the arylboronic acid (1.2 equiv) are subsequently added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and monitored by a suitable technique (e.g., GC, TLC, or LC-MS). Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent, the organic layer is washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[8][11]

General Experimental Protocol for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), the phosphine ligand (e.g., dippf, 0.02 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv). The aryl halide (1.0 equiv) and the amine (1.2 equiv) are added, followed by an anhydrous, deoxygenated solvent (e.g., toluene). The tube is sealed and heated to the specified temperature (typically 80-110 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.[10]

Visualizing Catalytic Processes

Understanding the mechanism of a catalytic reaction is key to optimizing its performance. The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions and a workflow for catalyst screening.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L2) ArPdX->ArPdArB Transmetalation (Ar'-B(OR)2, Base) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr

Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L ArPdX Ar-Pd(II)-X(L) Pd0->ArPdX Oxidative Addition (Ar-X) PdAmine Ar-Pd(II)-NHR'R''+ ArPdX->PdAmine Amine Coordination (HNR'R'') PdAmido Ar-Pd(II)-NR'R''(L) PdAmine->PdAmido Deprotonation (Base) PdAmido->Pd0 Reductive Elimination ArAmine Ar-NR'R'' PdAmido->ArAmine

Figure 2: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Isolation & Purification cluster_analysis Characterization reagents Prepare Reactants (Aryl Halide, Amine/Boronic Acid) mixing Combine Reagents and Catalyst in Solvent under Inert Atmosphere reagents->mixing catalyst Prepare Catalyst System (Pd Precursor, dippf Ligand, Base) catalyst->mixing heating Heat to Reaction Temperature mixing->heating monitoring Monitor Reaction Progress (TLC, GC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify yield Determine Yield purify->yield spectroscopy Spectroscopic Analysis (NMR, MS) yield->spectroscopy

Figure 3: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The exploration of novel metal complexes with the this compound (dippf) ligand reveals a promising avenue for the development of highly efficient and selective catalysts. The increased steric bulk and electron-donating ability of the dippf ligand, compared to its well-established dppf counterpart, can lead to enhanced catalytic activity in certain transformations. While the available quantitative data for a direct head-to-head comparison is still emerging, the preliminary results indicate that dippf-ligated metal complexes are potent catalysts for important C-C and C-N bond-forming reactions. Further research focusing on the synthesis of a broader range of dippf-metal complexes and their systematic evaluation in various catalytic applications will undoubtedly solidify their position in the toolkit of synthetic chemists and professionals in drug development.

References

Safety Operating Guide

Proper Disposal of 1,1'-Bis(di-i-propylphosphino)ferrocene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 1,1'-Bis(di-i-propylphosphino)ferrocene. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals must handle this compound with care, following established safety protocols for both routine use and disposal. This guide provides a step-by-step operational plan for its proper disposal.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure that the following personal protective equipment is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Use chemical-impermeable gloves and wear fire/flame resistant and impervious clothing.

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable dust respirator.

Handling should occur in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1] Use non-sparking tools and take measures to prevent electrostatic discharge.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its containers is through an authorized hazardous or special waste collection point, in accordance with local, regional, and national regulations.[2]

  • Collection:

    • Carefully collect the waste material, avoiding dust generation.

    • For dry spills, use dry clean-up procedures such as sweeping or shoveling.[2] Consider using a vacuum cleaner with an explosion-proof design that is properly grounded.[2]

    • Place the collected material into a clean, dry, sealable, and properly labeled container.[1][2]

  • Container Labeling:

    • Clearly label the waste container with the chemical name: "this compound" and any appropriate hazard warnings.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[1]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.

    • Do not dispose of the material down the drain or into the environment.[1][3]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Immediate Actions:

    • Evacuate personnel from the immediate area.[1]

    • Ensure adequate ventilation.[1]

    • Remove all sources of ignition.[1]

    • Avoid breathing dust and contact with skin and eyes.[1][2]

  • Containment and Clean-up:

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • Do not allow the chemical to enter drains.[1]

    • Follow the collection procedures outlined above.

Quantitative Data Summary

ParameterValue
Occupational Exposure LimitNo data available
Biological Limit ValuesNo data available

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound ppe Wear Appropriate PPE: - Safety Goggles - Impermeable Gloves - Protective Clothing start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste or Residue assess_waste->solid_waste Solid contaminated_materials Contaminated Materials (e.g., paper towels, gloves) assess_waste->contaminated_materials Contaminated collect_waste Collect Waste - Avoid dust formation - Use non-sparking tools solid_waste->collect_waste package_waste Package in a Labeled, Sealed Container contaminated_materials->package_waste collect_waste->package_waste store_waste Store in a Cool, Dry, Ventilated Area package_waste->store_waste contact_disposal Contact Approved Hazardous Waste Disposal Service store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

References

Personal protective equipment for handling 1,1'-Bis(DI-I-propylphosphino)ferrocene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 1,1'-Bis(di-i-propylphosphino)ferrocene, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin contact, eye irritation, and respiratory exposure.[1][2][3][4]

PPE CategorySpecification
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be required for larger quantities or when there is a risk of splashing.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected before use.[2] A flame-resistant lab coat or protective clothing is also necessary to prevent skin exposure.[2][5]
Respiratory Protection For operations that may generate dust or aerosols, a full-face respirator with an appropriate particulate filter (e.g., type N95 (US)) or a self-contained breathing apparatus should be used, especially if exposure limits are exceeded or irritation is experienced.[1][2]

Operational Plan for Handling

Safe handling of this compound requires a controlled environment and strict adherence to the following procedures to minimize exposure and contamination risk.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2][6]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][6]

  • Remove all sources of ignition and use non-sparking tools to prevent fire, as the substance is a combustible solid.[2]

2. Chemical Handling:

  • Before handling, carefully inspect the container for any damage or leaks.

  • Avoid the formation of dust and aerosols during handling.[2][6] Use dry, clean-up procedures and avoid sweeping or other actions that could generate dust.[1]

  • When transferring the chemical, use spark-proof tools and explosion-proof equipment.[2]

  • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][5]

3. Personal Hygiene:

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1][5]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

  • Contaminated work clothing should be laundered separately from other clothing before reuse.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all chemical residues and contaminated materials (e.g., gloves, wipes, weighing paper) in a designated, sealed, and clearly labeled waste container.[1][2]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In case of a spill, immediately evacuate non-essential personnel from the area.

  • Wearing the appropriate PPE, contain the spill and prevent it from entering drains or waterways.[1]

  • For minor spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • Wash the spill area thoroughly with large amounts of water.[1]

  • For major spills, contact your institution's EHS department or emergency services immediately.[1]

3. Final Disposal:

  • Dispose of the chemical waste through a licensed and approved waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]

  • Contaminated packaging should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[2]

Chemical and Physical Properties

PropertyValue
Molecular Formula C₂₂H₃₆FeP₂
Molecular Weight 418.31 g/mol
Appearance Orange-yellow powder[4]
Melting Point 50-52 °C (lit.)[4]
Flash Point >110 °C (230 °F)[4]
Storage Class 11 - Combustible Solids

Workflow for Handling and Disposal of this compound

G Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Weigh and Dispense Chemical (Avoid Dust Generation) C->D E Perform Experiment D->E F Store Unused Chemical (Tightly Sealed, Cool, Dry) D->F K Evacuate and Secure Area D->K Spill Occurs G Collect Waste (Residue & Contaminated Materials) E->G H Label Waste Container G->H I Store Waste for Pickup H->I J Arrange for Licensed Disposal I->J L Don Additional PPE (Respirator if needed) K->L M Contain and Clean Spill (Avoid Dust) L->M N Dispose of Spill Waste M->N N->J

References

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